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  • Product: 1-methyl-1H-pyrazole-5-carbohydrazide
  • CAS: 197079-02-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-5-carbohydrazide

Abstract: This guide provides a detailed, scientifically-grounded methodology for the synthesis of 1-methyl-1H-pyrazole-5-carbohydrazide, a valuable heterocyclic building block in modern drug discovery. The narrative elu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed, scientifically-grounded methodology for the synthesis of 1-methyl-1H-pyrazole-5-carbohydrazide, a valuable heterocyclic building block in modern drug discovery. The narrative elucidates the chemical principles behind a robust two-step synthetic pathway, beginning with the regioselective formation of an alkyl 1-methyl-1H-pyrazole-5-carboxylate intermediate, followed by its conversion to the target carbohydrazide. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step protocol but also the critical rationale behind key experimental choices to ensure reproducibility, safety, and high-yield production.

Strategic Overview: Retrosynthetic Analysis and Pathway Selection

The pyrazole-carbohydrazide moiety is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The target molecule, 1-methyl-1H-pyrazole-5-carbohydrazide, serves as a crucial starting point for the synthesis of more complex pharmaceutical agents.[3][4]

Our synthetic strategy is predicated on a two-step sequence that is both efficient and amenable to scale-up. A retrosynthetic analysis reveals the most logical disconnection at the C-N bond of the hydrazide, pointing to an ester as the immediate precursor. This ester, in turn, can be constructed via a powerful cyclocondensation reaction.

G Target 1-Methyl-1H-pyrazole-5-carbohydrazide Intermediate Ethyl 1-Methyl-1H-pyrazole-5-carboxylate Target->Intermediate Hydrazinolysis StartingMaterials Diethyl 2-formyl-3-oxosuccinate (enolate form) + Methylhydrazine Intermediate->StartingMaterials Cyclocondensation

Caption: Retrosynthetic approach for the target molecule.

This guide will focus on a primary pathway involving the reaction of a 2,4-diketocarboxylic ester enolate with methylhydrazine, a method known for its high regioselectivity in establishing the 1,5-substitution pattern on the pyrazole ring.[5]

Part I: Synthesis of the Key Intermediate: Ethyl 1-Methyl-1H-pyrazole-5-carboxylate

The cornerstone of this synthesis is the controlled formation of the pyrazole ring. The reaction between an asymmetrical hydrazine (methylhydrazine) and a β-dicarbonyl compound can theoretically produce two regioisomers. Our selected methodology is designed to overwhelmingly favor the desired 1,5-disubstituted product over the 1,3-isomer.

Causality of Regioselectivity: The key to controlling the regiochemistry lies in the differential reactivity of the two nitrogen atoms in methylhydrazine and the two carbonyl groups in the diketoester. The reaction is typically initiated by the more nucleophilic, sterically accessible terminal nitrogen (-NH2) of methylhydrazine attacking one of the carbonyl carbons. In the case of a 2,4-diketocarboxylic ester, subsequent cyclization and dehydration lead preferentially to the 1-methyl-5-carboxylate isomer. Utilizing an N-alkylhydrazinium salt in the reaction can further enhance this selectivity.[5]

Reaction Mechanism: Cyclocondensation

The formation of the pyrazole ring proceeds via a classical cyclocondensation mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration & Aromatization A Diketone Enolate C Intermediate Adduct A->C B Methylhydrazine B->C D Hemiaminal Intermediate C->D Intramolecular Attack E Ethyl 1-Methyl-1H- pyrazole-5-carboxylate D->E - H₂O

Caption: Mechanism of pyrazole ring formation.

An alternative, though sometimes less regioselective, approach involves the direct N-methylation of a pre-formed ethyl pyrazole-5-carboxylate ring using a methylating agent. While effective, this can lead to mixtures of N1 and N2 methylated products, requiring chromatographic separation. The use of greener methylating agents like dimethyl carbonate is a noteworthy improvement over traditional, more toxic reagents like dimethyl sulfate.[6][7]

Part II: Hydrazinolysis to 1-Methyl-1H-pyrazole-5-carbohydrazide

This transformation is a classic and highly efficient nucleophilic acyl substitution. The ester precursor is treated with hydrazine, typically in its hydrate form, in an alcohol solvent.

Mechanistic Insight: Hydrazine is a potent alpha-effect nucleophile, meaning its reactivity is enhanced beyond what would be predicted by its basicity alone. It readily attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group (which is protonated by the solvent to ethanol) to yield the thermodynamically stable carbohydrazide. The reaction is often driven to completion by heating under reflux. This method is widely applicable for converting pyrazole esters to their corresponding hydrazides.[8]

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. Methylhydrazine and hydrazine hydrate are corrosive, toxic, and volatile; handle with extreme caution.

Protocol 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established principles of pyrazole synthesis from 2,4-diketoesters.[5]

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Mechanical stirrer

  • Condenser

  • Pressure-equalizing dropping funnel

  • Heating mantle with temperature control

Reagents:

  • Diethyl 2,4-dioxo-pentanedioate (or a similar 2,4-diketoester)

  • Sodium ethoxide solution (21% in ethanol)

  • Methylhydrazine

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: To a 500 mL three-necked flask equipped with a mechanical stirrer, add pentan-2-one (8.61 g, 0.1 mol) and diethyl oxalate (14.61 g, 0.1 mol).

  • With vigorous stirring, add a 21% solution of sodium ethoxide in ethanol (34.0 g, 0.1 mol) dropwise via the addition funnel over 1 hour, maintaining the internal temperature between 25-40°C.

  • After the addition is complete, heat the reaction mixture to 50°C and stir for 1 hour, followed by 1 hour at 80°C to ensure complete enolate formation.

  • Cool the resulting suspension to approximately 10°C in an ice bath.

  • Cyclization: In a separate beaker, prepare the methylhydrazinium salt by slowly adding methylhydrazine (4.61 g, 0.1 mol) to a mixture of water (20 mL) and concentrated hydrochloric acid (9.9 mL, ~0.12 mol) while cooling in an ice bath.

  • Add the cold methylhydrazinium salt solution dropwise to the stirred enolate suspension over 30 minutes, keeping the temperature below 20°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

  • Work-up and Purification: Acidify the reaction mixture to pH ~5 with concentrated hydrochloric acid.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Synthesis of 1-Methyl-1H-pyrazole-5-carbohydrazide

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Reagents:

  • Ethyl 1-methyl-1H-pyrazole-5-carboxylate (from Protocol 1)

  • Hydrazine hydrate (~64% solution or 99%)

  • Ethanol (95% or absolute)

Procedure:

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.54 g, 10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

  • To this solution, add hydrazine hydrate (1.5 mL, ~30 mmol, 3 equivalents) dropwise with magnetic stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Collect the resulting white solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • The collected solid can be further purified by recrystallization from ethanol or an ethanol/water mixture to afford pure 1-methyl-1H-pyrazole-5-carbohydrazide.

Data Presentation and Expected Outcomes

The following table summarizes the expected physicochemical properties and yields for the key compounds in this synthesis.

CompoundMolecular FormulaMol. WeightPhysical FormExpected YieldMelting Point (°C)
Ethyl 1-Methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂154.17Colorless Oil/Solid65-80%~35-40
1-Methyl-1H-pyrazole-5-carbohydrazideC₅H₈N₄O140.14White Crystalline Solid85-95%~168-172

Overall Synthesis Workflow

The entire process, from starting materials to the final, purified product, is visualized in the workflow diagram below.

G A 1. Reagents (Diketone, NaOEt, EtOH) B 2. Enolate Formation (Stirring, Heating) A->B D 4. Cyclocondensation (Addition, Stir @ RT) B->D C 3. Reagent (Methylhydrazinium Salt) C->D E 5. Work-up (Acidify, Extract, Dry) D->E F 6. Purification (Distillation/Chromatography) E->F G Intermediate: Ethyl 1-Methyl-1H- pyrazole-5-carboxylate F->G H 7. Reagents (Intermediate, Hydrazine, EtOH) G->H I 8. Hydrazinolysis (Reflux) H->I J 9. Isolation (Cool, Filter) I->J K 10. Purification (Recrystallization) J->K L Final Product: 1-Methyl-1H-pyrazole- 5-carbohydrazide K->L

Caption: Step-by-step experimental workflow diagram.

References

  • Google Patents. (n.d.). Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
  • Barreiro, E. J., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 309-338. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 21, 2026, from [Link]

  • Arshad, M., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(4), 1248-1254. Retrieved January 21, 2026, from [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile, One-Pot, Three-Component Synthesis of Pyrazoles. Organic Syntheses, 83, 157. Retrieved January 21, 2026, from [Link]

  • Ahmad, I., et al. (2024). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports, 14(1), 1-18. Retrieved January 21, 2026, from [Link]

  • Patil, S. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). Retrieved January 21, 2026, from [Link]

  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(2), 1163-1172. Retrieved January 21, 2026, from [Link]

  • Da Settimo, A., et al. (2000). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2000(5), 1183-1191. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
  • Google Patents. (n.d.). Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved January 21, 2026, from [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

Exploratory

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the Characterization of 1-methyl-1H-pyrazole-5-carbohydrazide Derivatives The pyrazole nucleus is a privileged heterocyclic scaffold that has garnered immense attention in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 1-methyl-1H-pyrazole-5-carbohydrazide Derivatives

The pyrazole nucleus is a privileged heterocyclic scaffold that has garnered immense attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as the core of numerous pharmacologically active compounds. Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] A significant reason for this versatility is the pyrazole ring's ability to act as a versatile scaffold, presenting substituents in well-defined spatial orientations that facilitate crucial interactions with biological targets like protein kinases.[4][5][6]

Within this important class of compounds, derivatives of 1-methyl-1H-pyrazole-5-carbohydrazide represent a particularly promising avenue for the development of novel therapeutic agents. The carbohydrazide moiety at the 5-position serves as a key synthetic handle and a potent pharmacophore.[7] It provides a reactive site for creating diverse libraries of derivatives, typically through condensation with various aldehydes and ketones, and introduces hydrogen bonding capabilities that are critical for molecular recognition at enzyme active sites.

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 1-methyl-1H-pyrazole-5-carbohydrazide derivatives. We will delve into the synthetic logic, elucidate the core characterization methodologies with an emphasis on spectroscopic and structural analysis, and discuss their established biological applications, particularly in oncology.

Part 1: Synthesis of 1-methyl-1H-pyrazole-5-carbohydrazide Derivatives

The construction of these derivatives follows a logical and robust multi-step synthetic pathway. The primary goal is to create a hydrazone linkage (-C(O)NHN=CH-), which extends the core structure and allows for the introduction of a wide array of functional groups to modulate the compound's physicochemical and pharmacological properties.

Synthetic Strategy and Rationale

The most common approach begins with the synthesis of the core 1-methyl-1H-pyrazole-5-carbohydrazide intermediate. This is typically achieved by reacting the corresponding pyrazole ester with hydrazine hydrate. The resulting carbohydrazide is a stable, crystalline solid that serves as the key building block for subsequent derivatization. The final step involves the condensation of this intermediate with a selected aromatic or heteroaromatic aldehyde. This reaction, forming a Schiff base (hydrazone), is often catalyzed by a few drops of acid and is driven by the removal of water. This modular approach is highly efficient, allowing for the rapid generation of a diverse library of compounds from common intermediates.

Below is a generalized workflow for the synthesis process.

G cluster_0 Step 1: Formation of Pyrazole Core cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization (Schiff Base Formation) A 1,3-Dicarbonyl Compound C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Methylhydrazine B->C D 1-methyl-1H-pyrazole-5-carbohydrazide C->D Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux F Final Derivative (Hydrazone) D->F Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux E Aromatic Aldehyde (R-CHO) E->F

Figure 1: General workflow for the synthesis of 1-methyl-1H-pyrazole-5-carbohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of N'-[(4-chlorophenyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide, a representative example of the target compounds.

Step 1: Synthesis of 1-methyl-1H-pyrazole-5-carbohydrazide

  • To a solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in absolute ethanol (10 mL/g), add hydrazine hydrate (3 equivalents).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Filter the resulting white solid, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of the N'-Arylmethylene Derivative

  • Dissolve 1-methyl-1H-pyrazole-5-carbohydrazide (1 equivalent) in absolute ethanol (15 mL/g).

  • Add 4-chlorobenzaldehyde (1.1 equivalents) to the solution, followed by 2-3 drops of glacial acetic acid to act as a catalyst.

  • Reflux the mixture for 3-5 hours. The formation of a precipitate is often observed as the reaction proceeds.

  • Monitor the reaction by TLC until the starting carbohydrazide is consumed.

  • Cool the reaction mixture to room temperature. Filter the solid precipitate.

  • Wash the collected solid with cold ethanol to remove any unreacted aldehyde.

  • Recrystallize the product from ethanol or an appropriate solvent system to obtain pure crystalline N'-[(4-chlorophenyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide.

Part 2: Core Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized derivatives is paramount. A combination of spectroscopic and analytical techniques provides a self-validating system, where data from each method corroborates the others to build an unambiguous structural assignment.

Spectroscopic Analysis

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are essential for a complete characterization.

  • ¹H NMR Spectroscopy: This technique confirms the presence and connectivity of protons. Key diagnostic signals for a successful synthesis include:

    • The appearance of a singlet for the imine proton (-N=CH-) of the hydrazone, typically found downfield (δ 8.0–9.0 ppm).

    • A singlet corresponding to the N-methyl group protons (N-CH₃) around δ 3.8–4.2 ppm.[8]

    • Two doublets in the pyrazole ring region (δ ~6.5-7.5 ppm), confirming the 1,5-disubstitution pattern.

    • A broad singlet for the amide proton (-C(O)NH-), often observed far downfield (δ > 11.0 ppm).[9]

    • Signals in the aromatic region (δ 7.0–8.0 ppm) corresponding to the protons of the aldehyde-derived substituent.

  • ¹³C NMR Spectroscopy: This provides information on the carbon framework. Key signals include:

    • The amide carbonyl carbon (C=O) around δ 155–165 ppm.

    • The imine carbon (-N=CH-) signal around δ 140–150 ppm.

    • Carbons of the pyrazole ring and the N-methyl carbon.

Functional Group Typical ¹H NMR Chemical Shift (δ, ppm) Typical ¹³C NMR Chemical Shift (δ, ppm)
Pyrazole-H6.5 - 7.5105 - 145
N-CH₃ (pyrazole)3.8 - 4.235 - 40
C(O)NH> 11.0 (often broad)N/A
N=CH (Imine)8.0 - 9.0140 - 150
Aromatic-H7.0 - 8.5120 - 150
Amide C=ON/A155 - 165

Table 1: Summary of characteristic NMR chemical shifts for 1-methyl-1H-pyrazole-5-carbohydrazide derivatives.[8][9][10][11]

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups. The comparison of the derivative's spectrum with that of the starting carbohydrazide provides clear evidence of the reaction's success.

  • Causality: The disappearance of the characteristic N-H stretching bands of the primary amine (-NH₂) from the starting carbohydrazide and the appearance of a C=N stretching band are definitive indicators of hydrazone formation.

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹) Significance
N-HAmide Stretch3100 - 3300Confirms presence of the amide linkage.[9]
C-HAromatic/Aliphatic Stretch2900 - 3100Indicates the carbon framework.
C=OAmide I Band Stretch1640 - 1680Strong, sharp peak confirming the carbonyl group.[9]
C=NImine Stretch1590 - 1620Appearance confirms Schiff base formation.[9]
C=CAromatic Ring Stretch1450 - 1600Confirms presence of aromatic rings.

Table 2: Key IR absorption frequencies for the characterization of 1-methyl-1H-pyrazole-5-carbohydrazide derivatives.

2.1.3 Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a crucial confirmation of its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Validation: The observed molecular ion peak (e.g., [M+H]⁺ in ESI-MS) must match the calculated molecular weight of the target structure. The fragmentation pattern can also provide structural information, often showing cleavage at the hydrazone bond or loss of substituents, which further corroborates the proposed structure.[12][13]

Single-Crystal X-ray Crystallography

For novel compounds, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides precise 3D information on bond lengths, bond angles, torsional angles, and intermolecular interactions in the solid state.[14]

  • Key Insights: Crystallographic data is invaluable for understanding structure-activity relationships (SAR). It reveals the molecule's conformation and how it engages in non-covalent interactions, such as the hydrogen bonds formed by the amide N-H and carbonyl oxygen.[9][15] This information is critical for computational studies like molecular docking, which aims to predict how the molecule will bind to a biological target.[15][16][17]

Parameter Example Data (Compound 4 from[17]) Significance
Chemical FormulaC₁₇H₁₅N₃ODefines the elemental composition.
Crystal SystemTriclinicDescribes the basic crystal lattice.
Space GroupP-1Defines the symmetry within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the unit cell.
Hydrogen BondsN-H···O, C-H···OReveals key intermolecular interactions governing crystal packing.

Table 3: Representative crystallographic data for a pyrazole derivative.

Part 3: Biological Evaluation and Therapeutic Potential

Derivatives of 1-methyl-1H-pyrazole-5-carbohydrazide have demonstrated significant potential as therapeutic agents, particularly in the field of oncology.[3]

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of these derivatives against various human cancer cell lines. A notable example is their activity against the A549 non-small cell lung cancer cell line.[1][3][18][19] Research indicates that these compounds can inhibit cell proliferation and induce apoptosis.[3][18] The mechanism often involves the inhibition of protein kinases, which are crucial regulators of cell growth, survival, and differentiation.[4][6][20] The pyrazole scaffold is adept at fitting into the ATP-binding pocket of many kinases, making it a powerful platform for designing targeted inhibitors.[5]

Antimicrobial Activity

The pyrazole carbohydrazide scaffold has also been explored for its antimicrobial properties. Certain derivatives show considerable activity against various strains of bacteria and fungi.[2][21][22] This dual activity profile makes them attractive candidates for further development.

In Vitro Cytotoxicity Screening Protocol: MTT Assay

The MTT assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G A Cancer Cell Culture (e.g., A549) B Seed Cells in 96-Well Plate A->B C Incubate 24h (Cell Adhesion) B->C D Treat with Pyrazole Derivatives (Serial Dilutions) C->D E Incubate 48-72h (Drug Exposure) D->E F Add MTT Reagent (Metabolic Labeling) E->F G Incubate 4h (Formazan Formation) F->G H Add Solubilizer (e.g., DMSO) G->H I Measure Absorbance (~570 nm) H->I J Data Analysis (Calculate IC50 Value) I->J

Figure 2: Standard workflow for an in vitro MTT cytotoxicity assay.

Compound Reference Target Cell Line Activity (IC₅₀) Key Finding
Xia et al. (2007)[3][18]A549 (Lung Cancer)Varies (µM range)Lipophilicity (logP values between 3.12-4.94) correlates with higher inhibitory effects.
Karrouchi et al.[22][23]Various Bacteria & FungiMIC values reportedShowed potential as antimicrobial agents.
Pyrazole-based Kinase Inhibitors[4][5][20]Various Cancer LinesVaries (nM to µM range)The pyrazole scaffold is a validated core for potent kinase inhibitors.

Table 4: Summary of reported biological activities for pyrazole carbohydrazide and related derivatives.

Conclusion

The 1-methyl-1H-pyrazole-5-carbohydrazide scaffold is a fertile ground for the discovery of new drug candidates. Its straightforward and modular synthesis allows for the creation of diverse chemical libraries. A rigorous and multi-faceted characterization approach, relying on the synergistic use of NMR, IR, and MS, is essential for validating the structure and purity of these derivatives. For novel entities, X-ray crystallography provides the ultimate structural proof and invaluable insight for rational drug design. The consistent reports of potent anticancer and antimicrobial activities underscore the therapeutic potential of this compound class, making it a compelling focus for ongoing and future research in medicinal chemistry.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
  • Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Benchchem.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
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  • Current status of pyrazole and its biological activities. PubMed Central.
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  • Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Deriv
  • Synthesis and antimicrobial activity of Novel Pyrazole Deriv
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells.
  • Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide.
  • Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Taylor & Francis Online.
  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PubMed Central.
  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. PubMed.
  • Mass spectrometric investigation of some pyronylpyrazole deriv
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Foundational

A Senior Application Scientist's Guide to the Discovery of Novel Pyrazole-Based Therapeutic Agents

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold."[1][2][3] This designation stems from its remar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents what medicinal chemists refer to as a "privileged scaffold."[1][2][3] This designation stems from its remarkable versatility, enabling it to interact with a multitude of biological targets and form the structural core of numerous approved drugs.[4][5] From the widely-known anti-inflammatory agent Celecoxib to a growing arsenal of targeted cancer therapies, pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[6][7][8][9] This guide provides an in-depth technical framework for the rational discovery and preclinical development of novel pyrazole-based therapeutic agents. We will move beyond simple procedural lists to explore the causal relationships behind experimental design, from initial synthetic strategies and high-throughput screening to mechanism of action studies and structure-activity relationship (SAR)-driven lead optimization. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to navigate the complex path from concept to candidate.

The Pyrazole Scaffold: A Foundation for Therapeutic Diversity

The power of the pyrazole ring lies in its unique physicochemical properties. It can act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), allowing for diverse and specific interactions within protein binding pockets.[4] Its aromatic nature provides a rigid framework for the precise orientation of various substituents, which can be strategically modified to fine-tune potency, selectivity, and pharmacokinetic properties.[10][11] This inherent "tunability" is a primary reason why pyrazoles are found in drugs targeting a wide array of protein classes, most notably protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][5][12]

The drug discovery workflow for novel pyrazole agents follows a logical, iterative progression. It begins with the chemical synthesis of a library of diverse pyrazole-containing compounds. This library is then subjected to a cascade of biological assays to identify "hits" with desired activity. Promising hits are further investigated to understand their mechanism of action and optimized through chemical modification to improve their therapeutic profile, ultimately leading to a preclinical candidate.

Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Synthesis Pyrazole Library Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Diverse Compounds Hit_ID Hit Identification & Confirmation Screening->Hit_ID Primary Hits MoA Mechanism of Action (MoA) Studies Hit_ID->MoA Confirmed Hits SAR Structure-Activity Relationship (SAR) MoA->SAR Target Info SAR->Synthesis Iterative Design ADMET In Vitro ADMET Profiling SAR->ADMET Optimized Leads In_Vivo In Vivo Efficacy & Toxicology ADMET->In_Vivo Lead Candidates Candidate Preclinical Candidate Selection In_Vivo->Candidate Safety & Efficacy Data

Fig. 1: The iterative workflow for pyrazole-based drug discovery.

Synthetic Strategies: Building the Pyrazole Core

The accessibility and versatility of pyrazole synthesis are key to its prevalence in drug discovery.[8][13] Numerous methods exist, allowing chemists to strategically place substituents around the core to probe the target's binding site. The choice of synthetic route is critical and depends on the desired substitution pattern, scalability, and availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Reliable Route

One of the most fundamental and widely used methods is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[14][15][16][17]

  • Causality: This reaction is robust and high-yielding because it proceeds through stable intermediates and culminates in the formation of a highly stable aromatic ring.[15] The use of an acid catalyst protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine, initiating the cyclization cascade.[17]

Fig. 2: Generalized scheme for the Knorr Pyrazole Synthesis.
Protocol 2.1.1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a representative procedure. Specific reaction times, temperatures, and purification methods must be optimized for each unique set of reactants.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Hydrazine Addition: Add the desired hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be required.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or glacial acetic acid.[15]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 1-4 hours.[15]

  • Workup & Purification: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the final pyrazole product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: From Screening to Mechanism

Once a library of pyrazole derivatives is synthesized, the next step is to identify compounds with the desired biological activity. This is achieved through a hierarchical screening process.

Primary Screening: Identifying "Hits"

The initial screen is typically a high-throughput assay designed to test the entire compound library against a specific biological target or cellular phenotype. For anticancer drug discovery, a common primary screen is the MTT assay , which measures cell viability.[18][19]

  • Causality: The MTT assay is a colorimetric assay that relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19][20] The amount of formazan produced is proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic or cytostatic effects.[21]

Protocol 3.1.1: MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells in triplicate. Include vehicle-only (e.g., DMSO) controls and positive controls (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[18]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.[20]

  • Data Acquisition: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.[20]

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action (MoA) Studies

Identifying a compound that kills cancer cells is only the first step. Understanding how it works is crucial for rational drug development. Pyrazoles are particularly well-known as kinase inhibitors .[2][3][12][22] Kinases are enzymes that play a central role in cell signaling pathways that control growth, proliferation, and survival.[5]

An in vitro kinase assay can directly measure a compound's ability to inhibit a specific kinase.

  • Causality: These assays typically measure the transfer of a phosphate group from ATP to a substrate by the kinase.[23][24] A successful inhibitor will block this transfer. The assay can be designed to detect either the depletion of ATP or the accumulation of the phosphorylated substrate.[25][26]

Kinase_Inhibition cluster_pathway Kinase Signaling ATP ATP Kinase Active Kinase ATP->Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate ADP ADP Kinase->ADP Substrate Substrate (Protein) Substrate->Kinase Downstream Downstream pSubstrate->Downstream Cellular Response (e.g., Proliferation) Inhibitor Pyrazole-Based Inhibitor Inhibitor->Kinase Binds to Active Site Blocked->pSubstrate X

Fig. 3: Mechanism of a pyrazole-based kinase inhibitor blocking substrate phosphorylation.
Protocol 3.2.1: In Vitro Kinase Assay (Fluorometric)

This protocol is a general guide for a fluorometric assay that detects ADP formation, a universal product of kinase reactions.

  • Reagent Preparation: Prepare solutions of the target kinase, the specific substrate protein/peptide, and ATP in a kinase assay buffer.[24]

  • Inhibitor Addition: In a 384-well plate, add the pyrazole compounds at various concentrations. Include a "no inhibitor" control and a "no kinase" blank control.[24]

  • Kinase Reaction Initiation: Add the kinase enzyme to all wells except the blank. Allow a brief pre-incubation (10-20 minutes) for the compound to bind to the kinase.

  • Substrate/ATP Addition: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.[24]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the ADP detection reagent. This reagent typically contains enzymes that convert the newly formed ADP into a fluorescent signal.[24]

  • Data Acquisition: After a short incubation with the detection reagent, measure the fluorescence intensity using a plate reader (e.g., λEx = 530 nm / λEm = 590 nm).[24]

  • Analysis: The signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the cornerstone of lead optimization. It involves systematically modifying the structure of a hit compound and assessing how these changes affect its biological activity.[10][11][27][28] The goal is to identify the key structural features required for potent and selective target engagement. For a pyrazole scaffold, chemists will typically explore modifications at each available position on the ring.

  • Causality: By making small, deliberate changes—such as adding a halogen to a phenyl ring or changing an alkyl chain length—researchers can probe the steric and electronic requirements of the target's binding site. A modification that increases potency suggests a favorable interaction (e.g., a new hydrogen bond or hydrophobic contact), while a change that decreases potency indicates an unfavorable clash or loss of a key interaction.[10]

Example SAR Table
Compound IDR¹ Group (N1-phenyl)R² Group (C3-position)R³ Group (C5-phenyl)Kinase IC₅₀ (nM)
LEAD-01 -H-CH₃-H150
LEAD-02 4-F-CH₃-H75
LEAD-03 4-Cl-CH₃-H40
LEAD-04 4-Cl-CF₃-H8
LEAD-05 4-Cl-CF₃4-OH250

SAR Insights from the Table:

  • R¹ Position: Adding an electron-withdrawing halogen at the para-position of the N1-phenyl ring improves potency (compare LEAD-01 to LEAD-02 and LEAD-03 ). Chlorine is more effective than fluorine, suggesting a specific steric or electronic preference in that sub-pocket of the binding site.

  • R² Position: Replacing the small methyl group with a more electron-withdrawing and larger trifluoromethyl group dramatically increases potency (compare LEAD-03 to LEAD-04 ). This suggests a strong hydrogen bond acceptor or a specific hydrophobic interaction is beneficial at this position.

  • R³ Position: Adding a hydroxyl group to the C5-phenyl ring is detrimental to activity (compare LEAD-04 to LEAD-05 ). This indicates that this region of the binding pocket may be hydrophobic or that the -OH group introduces an unfavorable steric or electronic clash.

This iterative cycle of design, synthesis, and testing is the engine of drug discovery, progressively refining a molecule's properties to create a safe and effective therapeutic agent.[10]

Case Study: Celecoxib - A Pyrazole-Based Blockbuster

Celecoxib (brand name Celebrex) is a quintessential example of a successful pyrazole-based drug.[29][30][31] It is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[29][32]

  • Mechanism of Action: The COX-2 enzyme is responsible for synthesizing prostaglandins, which are key mediators of pain and inflammation.[30] Unlike older NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[31][32]

  • Structural Basis for Selectivity: The selectivity of Celecoxib is a direct result of its structure. The diaryl-substituted pyrazole core, specifically the trifluoromethyl group and the benzenesulfonamide moiety, allows it to bind effectively to a side pocket present in the COX-2 active site that is absent in COX-1.[29][31] This exemplifies how the precise arrangement of substituents on a pyrazole scaffold can achieve remarkable target selectivity.

Celecoxib_MoA AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Pain Pain & Inflammation PGs->Pain Celecoxib Celecoxib (Pyrazole-based) Celecoxib->COX2 Selective Binding Blocked->PGs X

Fig. 4: Simplified pathway of Celecoxib's anti-inflammatory action.

Celecoxib's journey from a synthesized molecule to a globally recognized medicine underscores the immense therapeutic potential held within the pyrazole scaffold.[29][31]

Conclusion

The discovery of novel pyrazole-based therapeutic agents is a dynamic and highly promising field in medicinal chemistry. The scaffold's synthetic tractability, coupled with its proven ability to interact with a diverse range of high-value biological targets, ensures its continued relevance in the development of next-generation medicines.[1][6][8][33][34] By integrating rational design, robust synthetic chemistry, and a hierarchical biological evaluation strategy, researchers can effectively navigate the complex path of drug discovery. The principles and protocols outlined in this guide provide a foundational framework for this endeavor, emphasizing the importance of understanding the causal links between chemical structure and biological function to successfully translate a pyrazole-based concept into a life-changing therapeutic.

References

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Exploratory

Preliminary Investigation of 1-Methyl-1H-pyrazole-5-carbohydrazide Bioactivity: A Technical Guide

Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This technical guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive framework for the preliminary investigation of the bioactivity of a novel derivative, 1-methyl-1H-pyrazole-5-carbohydrazide. We will delve into the rationale behind a multi-faceted screening approach, encompassing in silico predictive modeling and a suite of in vitro assays targeting potential antimicrobial, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific reasoning that underpins a robust preliminary bioactivity assessment.

Introduction: The Promise of the Pyrazole Scaffold

Pyrazole and its derivatives have garnered significant attention in pharmaceutical research due to their remarkable and diverse biological activities.[3] This five-membered heterocyclic ring system is a privileged scaffold, found in a variety of FDA-approved drugs.[2] The unique chemical properties of the pyrazole ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it an attractive candidate for the design of novel therapeutic agents.[3] The carbohydrazide moiety is also a well-recognized pharmacophore, known to be a crucial building block for various heterocyclic compounds with significant biological activities.[4] The strategic combination of these two pharmacophores in 1-methyl-1H-pyrazole-5-carbohydrazide warrants a thorough investigation into its potential therapeutic applications. This guide outlines a systematic approach to unearthing this potential, beginning with computational predictions and moving through a logical sequence of in vitro screens.

Initial Assessment: In Silico Bioactivity Prediction

Before embarking on resource-intensive wet lab experiments, in silico methods offer a powerful and cost-effective means of predicting the potential bioactivities of a novel compound and identifying potential molecular targets.[5] Molecular docking, a key tool in this preliminary phase, simulates the interaction between a small molecule (the ligand) and a macromolecular target (the receptor), predicting the preferred binding orientation and affinity.[2][3]

Causality in Target Selection

The selection of protein targets for docking studies is guided by the known bioactivities of structurally related pyrazole derivatives. The literature strongly suggests that pyrazole-containing compounds exhibit significant antimicrobial, anticancer, and anti-inflammatory effects.[6] Therefore, a logical starting point is to dock 1-methyl-1H-pyrazole-5-carbohydrazide against well-validated targets in these therapeutic areas.

Molecular Docking Workflow

A typical molecular docking workflow is a multi-step process that requires careful preparation of both the ligand and the receptor.[2]

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation cluster_2 Docking & Analysis ligand_3d Generate 3D Structure of 1-methyl-1H-pyrazole-5-carbohydrazide energy_min Energy Minimization ligand_3d->energy_min charge_assign Assign Partial Charges energy_min->charge_assign docking Perform Molecular Docking charge_assign->docking pdb_dl Download Protein Structure (e.g., from PDB) preprocess Pre-process Receptor (Remove water, add hydrogens) pdb_dl->preprocess binding_site Define Binding Site preprocess->binding_site binding_site->docking scoring Analyze Docking Scores and Binding Poses docking->scoring interpretation Interpret Results scoring->interpretation

Figure 1: Molecular Docking Workflow.

Data Interpretation

The output of a docking simulation includes a docking score, which estimates the binding affinity, and the predicted binding pose of the ligand within the receptor's active site.[3] Lower binding energies typically suggest a more favorable interaction. Analysis of the binding pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.[2]

Table 1: Hypothetical Molecular Docking Results for 1-methyl-1H-pyrazole-5-carbohydrazide

Target ProteinTherapeutic AreaPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Dihydrofolate ReductaseAntimicrobial1DDS-8.2ASP27, ILE50, PHE31
Cyclooxygenase-2 (COX-2)Anti-inflammatory5IKR-9.5ARG513, TYR355, SER530
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)Anticancer4AGD-7.9CYS919, LYS868, GLU885

Preliminary In Vitro Bioactivity Screening

The insights gained from in silico studies guide the selection of appropriate in vitro assays to experimentally validate the predicted bioactivities. The following protocols are foundational for a preliminary assessment.

Antimicrobial Activity Assessment

The increasing prevalence of antibiotic resistance necessitates the discovery of new antimicrobial agents.[7] The agar well diffusion method is a widely used and straightforward technique for the initial screening of compounds for antimicrobial activity.[8]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., matching the 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[8]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.[8]

  • Well Creation: A sterile cork borer is used to create uniform wells in the agar.[7]

  • Application of Test Compound: A specific volume of a known concentration of 1-methyl-1H-pyrazole-5-carbohydrazide (dissolved in a suitable solvent like DMSO) is added to each well.[7]

  • Controls: A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the test compound) are included on each plate.[9]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[9]

  • Measurement of Inhibition Zones: The diameter of the clear zone of inhibition around each well is measured in millimeters.[7]

Table 2: Hypothetical Antimicrobial Activity of 1-methyl-1H-pyrazole-5-carbohydrazide (Agar Well Diffusion)

Test OrganismConcentration (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus10015
Escherichia coli10012
Positive Control (Gentamicin)1022
Negative Control (DMSO)-0
Anticancer (Cytotoxic) Activity Assessment

The pyrazole scaffold is present in several anticancer drugs, making cytotoxicity screening a critical step.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[11][12]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are treated with various concentrations of 1-methyl-1H-pyrazole-5-carbohydrazide and incubated for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: The treatment medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.[12]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[13]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Acquisition & Analysis seed_cells Seed Cancer Cells in 96-well Plate adhesion Allow Cells to Adhere (24h) seed_cells->adhesion treatment Treat with 1-methyl-1H-pyrazole-5-carbohydrazide adhesion->treatment incubation_treatment Incubate (e.g., 48h) treatment->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (3-4h) add_mtt->incubation_mtt solubilize Add Solubilizing Agent incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Figure 2: MTT Assay Workflow.

Table 3: Hypothetical Cytotoxicity of 1-methyl-1H-pyrazole-5-carbohydrazide (MTT Assay)

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)4825.6
A549 (Lung Cancer)4842.1
HEK293 (Normal Kidney)48> 100
Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a multitude of diseases, and many pyrazole derivatives have demonstrated potent anti-inflammatory properties.[14] An in vitro protein denaturation assay is a simple and effective method for preliminary screening of anti-inflammatory activity.[15] The rationale is that the denaturation of proteins is a well-documented cause of inflammation.[16]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a protein source (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[15][17]

  • Incubation: The reaction mixtures are incubated at 37°C for a short period (e.g., 20 minutes).[15]

  • Heat-induced Denaturation: The mixtures are then heated to induce protein denaturation (e.g., 57-70°C for 5-20 minutes).[15][17]

  • Cooling and Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.[15]

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.[15] A standard anti-inflammatory drug, such as diclofenac, is used as a positive control.[16]

Table 4: Hypothetical Anti-inflammatory Activity of 1-methyl-1H-pyrazole-5-carbohydrazide (Protein Denaturation Assay)

Concentration (µg/mL)% Inhibition of Protein Denaturation
5025.3
10048.7
20065.2
Diclofenac (100 µg/mL)85.4

Conclusion and Future Directions

This guide has outlined a logical and robust workflow for the preliminary bioactivity screening of 1-methyl-1H-pyrazole-5-carbohydrazide. The integration of in silico prediction with targeted in vitro assays provides a comprehensive initial assessment of the compound's therapeutic potential. Positive results from these preliminary screens would justify progression to more advanced studies, including mechanism of action elucidation, lead optimization, and eventual in vivo efficacy and toxicity testing. The versatility of the pyrazole scaffold suggests that a systematic investigation of derivatives like 1-methyl-1H-pyrazole-5-carbohydrazide is a promising avenue for the discovery of novel therapeutic agents.

References

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Foundational

spectroscopic analysis of 1-methyl-1H-pyrazole-5-carbohydrazide (NMR, IR, Mass)

A Guide to the Spectroscopic Analysis of 1-methyl-1H-pyrazole-5-carbohydrazide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the spectroscopic cha...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Spectroscopic Analysis of 1-methyl-1H-pyrazole-5-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 1-methyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key building block, its unambiguous structural confirmation is paramount. This document details the principles and expected outcomes for its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind spectral features, offering field-proven insights into data interpretation. The guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding of how these analytical techniques are synergistically applied to elucidate and verify the structure of complex organic molecules.

Introduction: The Need for Rigorous Characterization

1-methyl-1H-pyrazole-5-carbohydrazide belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in a vast array of pharmaceutical agents due to their diverse biological activities.[2][3] The carbohydrazide functional group further enhances its utility, serving as a versatile synthon for creating more complex derivatives, such as Schiff bases or other heterocyclic systems.[4] Given its role as a precursor, verifying the purity and structural integrity of 1-methyl-1H-pyrazole-5-carbohydrazide is a critical first step in any synthetic campaign.

Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture. Each technique offers a unique piece of the structural puzzle:

  • NMR Spectroscopy maps the carbon-hydrogen framework and reveals the electronic environment of each atom.

  • IR Spectroscopy identifies the specific functional groups present in the molecule based on their vibrational modes.

  • Mass Spectrometry determines the molecular weight and provides crucial information about the molecular formula and fragmentation patterns, further confirming the structure.[5]

This guide synthesizes established spectroscopic principles with data from closely related pyrazole derivatives to present a validated framework for the analysis of the title compound.

Molecular Structure and Key Functional Groups

To effectively interpret the spectroscopic data, one must first understand the key structural features of 1-methyl-1H-pyrazole-5-carbohydrazide.

Caption: Molecular structure with key atoms annotated.

Key Features for Analysis:

  • Pyrazole Ring: An aromatic, five-membered ring with two adjacent nitrogen atoms. It contains two vinyl protons (at C3 and C4) and one N-methyl group.

  • N-Methyl Group: A methyl group attached to the N1 position of the pyrazole ring.

  • Carbohydrazide Group (-CONHNH₂): This group consists of a carbonyl (C=O) function, a secondary amide proton (CONH), and a primary amine (NH₂) group. These features will produce highly characteristic spectroscopic signals.

Experimental Methodologies

The following protocols describe standard procedures for obtaining high-quality spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 1-methyl-1H-pyrazole-5-carbohydrazide in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and its residual water peak does not obscure key signals. More importantly, it allows for the observation of exchangeable protons (NH and NH₂).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[4] Standard acquisition parameters should be used.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹.[4] A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) for soft ionization to prominently observe the molecular ion, or Electron Impact (EI) to induce fragmentation and gain more structural information.[6]

  • Data Acquisition: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Spectroscopic Data Analysis and Interpretation

This section provides a detailed analysis of the expected spectral data for 1-methyl-1H-pyrazole-5-carbohydrazide, grounded in established principles and data from analogous structures.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is arguably the most informative for structural elucidation. The expected signals in DMSO-d₆ are as follows:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Commentary
NH (Amide) 10.0 - 11.5Broad Singlet1HThe amide proton is significantly deshielded due to the adjacent electron-withdrawing carbonyl group and potential hydrogen bonding. Its broadness is characteristic of exchangeable protons.[7]
C3-H (Pyrazole) ~7.6Doublet1HThis proton is on a carbon adjacent to a nitrogen atom in an aromatic ring. It will be coupled to the C4-H proton.
C4-H (Pyrazole) ~6.5Doublet1HThis proton is coupled to the C3-H proton, resulting in a doublet. Its chemical shift is upfield relative to C3-H due to its position between two carbon atoms.[8]
NH₂ (Amine) 4.0 - 5.0Broad Singlet2HThe primary amine protons are also exchangeable and appear as a broad signal. Their chemical shift is less than the amide NH due to lower deshielding.[4]
N1-CH₃ (Methyl) ~3.9Singlet3HThe methyl group is attached to a nitrogen atom within the aromatic pyrazole ring, leading to a downfield shift compared to a typical alkyl methyl group. It is a singlet as there are no adjacent protons.
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon backbone of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale and Commentary
C=O (Carbonyl) 157 - 162The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield.[4]
C5 (Pyrazole) ~140This carbon is attached to the electron-withdrawing carbohydrazide group and is part of the aromatic ring.
C3 (pyrazole) ~138Aromatic carbon adjacent to two nitrogen atoms.
C4 (Pyrazole) ~108Aromatic carbon situated between two other carbons, generally appearing more upfield in pyrazole systems.[9]
N1-CH₃ (Methyl) ~37The N-methyl carbon signal is typical for a methyl group attached to a nitrogen in a heterocyclic system.
Infrared (IR) Spectrum Analysis

The IR spectrum is essential for identifying the key functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale and Commentary
N-H Stretch (NH₂) 3300 - 3400MediumPrimary amines typically show two distinct bands in this region (symmetric and asymmetric stretching), confirming the -NH₂ group.[10][11]
N-H Stretch (Amide) ~3200MediumThe secondary amide N-H stretch appears as a single, often broad band due to hydrogen bonding.[8]
C-H Stretch (Aromatic) 3050 - 3150Weak-MediumC-H stretching from the pyrazole ring appears above 3000 cm⁻¹, characteristic of sp² hybridized carbons.[12]
C-H Stretch (Aliphatic) 2900 - 3000Weak-MediumC-H stretching from the N-methyl group.[13]
C=O Stretch (Amide I) 1650 - 1680StrongThis is one of the most intense and characteristic peaks in the spectrum, confirming the presence of the carbonyl group in the amide.[8][10]
N-H Bend (Amide II) 1580 - 1620Medium-StrongThis band arises from the bending of the N-H bond in the secondary amide.
C=N Stretch (Pyrazole) 1500 - 1550MediumStretching vibrations of the C=N bonds within the pyrazole ring.
Mass Spectrum Analysis

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. The molecular formula is C₅H₈N₄O, with an expected monoisotopic mass of approximately 140.0698 g/mol .

  • Molecular Ion Peak (M⁺): An intense peak is expected at m/z ≈ 140. This corresponds to the intact molecule with one electron removed.

  • Key Fragmentation Pathways: Electron impact (EI) ionization would likely induce fragmentation. A plausible pathway is initiated by the cleavage of the weakest bonds.

Fig. 2: Plausible Mass Spec Fragmentation Pathway M [C₅H₈N₄O]⁺˙ m/z = 140 (Molecular Ion) F1 [C₅H₇N₂O]⁺ m/z = 123 M->F1 -NH₂ F3 [C₅H₈N₃]⁺ m/z = 110 M->F3 -C(O)NH₂ F4 [NH₂NH]⁺˙ m/z = 31 M->F4 α-cleavage F2 [C₄H₅N₂]⁺ m/z = 81 F1->F2 -NCO

Caption: Predicted fragmentation of the molecular ion.

  • Loss of the Amine Group: Cleavage of the N-N bond could lead to the loss of a neutral NH₂ radical, resulting in a fragment at m/z ≈ 123 .

  • Loss of the Carboxamide Group: A common fragmentation for amides is the loss of the entire carboxamide radical (•CONH₂), which would yield the 1-methylpyrazole cation at m/z ≈ 81 .[14] This would be a very stable and likely prominent fragment.

  • Alpha-Cleavage: Cleavage of the C-C bond between the pyrazole ring and the carbonyl group would result in the loss of the 1-methyl-1H-pyrazole-5-carbonyl cation, leaving a hydrazinyl radical cation at m/z ≈ 31 .

Integrated Spectroscopic Characterization

The true power of spectroscopic analysis lies in the integration of data from all techniques.

Fig. 3: Integrated Analysis Workflow cluster_data Data Acquisition cluster_interp Data Interpretation NMR NMR (¹H, ¹³C) NMR_Interp C-H Framework Connectivity NMR->NMR_Interp IR IR IR_Interp Functional Groups (C=O, N-H, NH₂) IR->IR_Interp MS Mass Spec MS_Interp Molecular Weight Formula (C₅H₈N₄O) MS->MS_Interp Confirmation Unambiguous Structural Confirmation of 1-methyl-1H-pyrazole-5-carbohydrazide NMR_Interp->Confirmation IR_Interp->Confirmation MS_Interp->Confirmation

Caption: Workflow for synergistic data interpretation.

The process is self-validating. The molecular weight from MS (140 g/mol ) is consistent with the molecular formula C₅H₈N₄O, which is in turn confirmed by the integration in the ¹H NMR (totaling 8 protons) and the count of signals in the ¹³C NMR (5 distinct carbons). The functional groups identified by IR spectroscopy (amide, primary amine) are confirmed by the characteristic chemical shifts of the NH and NH₂ protons in the ¹H NMR and the C=O carbon in the ¹³C NMR. The core 1-methylpyrazole structure suggested by MS fragmentation (m/z 81) is definitively established by the unique pattern of the two doublet protons and the N-methyl singlet in the ¹H NMR spectrum.

Conclusion

The spectroscopic profile of 1-methyl-1H-pyrazole-5-carbohydrazide is distinctive and allows for its unambiguous identification. Through the synergistic application of NMR, IR, and Mass Spectrometry, every structural feature of the molecule can be confirmed. The ¹H NMR provides the detailed connectivity of the C-H framework, the IR spectrum confirms the presence of the critical carbohydrazide functional group, and the mass spectrum verifies the molecular weight and formula. This guide provides the foundational knowledge and expected data points necessary for researchers to confidently characterize this important chemical building block, ensuring the integrity of their subsequent research and development efforts.

References

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Exploratory

A Methodological Framework for the Physicochemical Characterization of 1-methyl-1H-pyrazole-5-carbohydrazide

Abstract 1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. A comprehensive understandin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents. A comprehensive understanding of its fundamental physicochemical properties, namely solubility and stability, is a prerequisite for its effective utilization in drug discovery and development pipelines. This technical guide presents a detailed methodological framework for the systematic evaluation of these critical attributes. While specific experimental data for this compound is not extensively available in public literature, this document provides researchers, scientists, and drug development professionals with the theoretical rationale and validated experimental protocols necessary to perform a thorough characterization. The focus is on the causality behind experimental design, the establishment of self-validating analytical systems, and adherence to regulatory expectations for stability analysis.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability, formulation feasibility, and performance in biological assays. The structure of 1-methyl-1H-pyrazole-5-carbohydrazide—featuring a polar carbohydrazide group, a potentially ionizable pyrazole ring, and a nonpolar methyl group—suggests a complex solubility profile that warrants empirical determination.

Theoretical Considerations & Experimental Rationale

The carbohydrazide moiety (-CONHNH₂) is expected to participate in hydrogen bonding, contributing to aqueous solubility. However, the overall solubility will be modulated by the aromatic pyrazole ring and the N-methyl group. The pyrazole ring system has a basic character, implying that the compound's solubility will likely be pH-dependent. Therefore, a comprehensive assessment must evaluate solubility in a range of aqueous buffers and relevant organic solvents used in drug discovery workflows (e.g., DMSO, ethanol).

Experimental Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility, a gold-standard measure essential for preclinical development.

Objective: To determine the equilibrium solubility of 1-methyl-1H-pyrazole-5-carbohydrazide in various solvents.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent (e.g., Water, PBS pH 7.4, 0.1N HCl, DMSO) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) using a shaker or rotator. The equilibration time is critical; for many heterocyclic compounds, 24 to 48 hours is sufficient to reach equilibrium. A preliminary time-course experiment can validate the required duration.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet all undissolved material.

  • Sampling & Dilution: Carefully collect a supernatant aliquot from the clear solution, avoiding any solid particles. Perform a precise serial dilution of the supernatant with the appropriate mobile phase for the chosen analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution (typically in DMSO or methanol).

  • Calculation: Determine the concentration in the original supernatant by applying the dilution factor. The result is reported in mg/mL or µM.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the thermodynamic solubility assessment.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet solid B->C D Collect & Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility vs. Standard Curve E->F G Parent 1-methyl-1H-pyrazole-5-carbohydrazide Acid 1-methyl-1H-pyrazole-5-carboxylic acid + Hydrazine Parent->Acid Hydrolysis (Acid/Base) Oxidized Oxidative Degradants Parent->Oxidized Oxidation (e.g., H₂O₂)

Protocols & Analytical Methods

Method

Synthesis of Novel Bioactive Molecules from 1-methyl-1H-pyrazole-5-carbohydrazide: Application Notes and Protocols

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its metabolic stability and versatile synthetic handles make it an attractive starting point for the development of novel therapeutic agents.[1] Among the various functionalized pyrazoles, 1-methyl-1H-pyrazole-5-carbohydrazide stands out as a particularly useful building block. The carbohydrazide moiety (-CONHNH₂) is a reactive functional group that serves as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds, such as Schiff bases, thiazolidinones, and azetidinones.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel bioactive molecules derived from 1-methyl-1H-pyrazole-5-carbohydrazide, with a focus on practical, field-proven protocols and the underlying scientific principles.

Synthetic Pathways and Mechanistic Insights

The journey from 1-methyl-1H-pyrazole-5-carbohydrazide to diverse bioactive molecules typically begins with the formation of Schiff bases, which then serve as key intermediates for further cyclization reactions.

Synthesis of Pyrazole-Based Schiff Bases (Hydrazones)

The initial and most crucial step is the condensation reaction between 1-methyl-1H-pyrazole-5-carbohydrazide and various aromatic aldehydes. This reaction, catalyzed by a few drops of glacial acetic acid, proceeds via a nucleophilic addition-elimination mechanism to form the corresponding N'-[(aryl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazides, commonly known as Schiff bases or hydrazones.

  • Mechanism: The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde. A proton transfer and subsequent elimination of a water molecule result in the formation of the characteristic azomethine (-C=N-) group. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thus facilitating the nucleophilic attack.

Schiff_Base_Formation pyrazole_hydrazide 1-Methyl-1H-pyrazole- 5-carbohydrazide intermediate Tetrahedral Intermediate pyrazole_hydrazide->intermediate Nucleophilic attack aldehyde Aromatic Aldehyde (R-CHO) aldehyde->intermediate schiff_base Schiff Base (Hydrazone) intermediate->schiff_base - H₂O (Acid Catalyst)

Caption: Mechanism of Schiff Base Formation.

Synthesis of Pyrazolyl-Thiazolidinones

Schiff bases derived from 1-methyl-1H-pyrazole-5-carbohydrazide are valuable precursors for the synthesis of 4-thiazolidinones, a class of heterocyclic compounds known for a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects.[3][4][5] The synthesis is achieved through a cyclocondensation reaction of the Schiff base with thioglycolic acid.

  • Mechanism: The reaction is believed to proceed via nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon of the Schiff base. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the five-membered thiazolidinone ring.

Thiazolidinone_Synthesis schiff_base Pyrazole Schiff Base cyclization_intermediate Thioether Intermediate schiff_base->cyclization_intermediate Nucleophilic addition thioglycolic_acid Thioglycolic Acid (HSCH₂COOH) thioglycolic_acid->cyclization_intermediate thiazolidinone Pyrazolyl-Thiazolidinone cyclization_intermediate->thiazolidinone Intramolecular cyclization (-H₂O)

Caption: Synthesis of Pyrazolyl-Thiazolidinones.

Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should adapt these procedures as necessary based on the specific substrates and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Synthesis of N'-[(aryl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazides (Schiff Bases)

Materials:

  • 1-methyl-1H-pyrazole-5-carbohydrazide

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.40 g (10 mmol) of 1-methyl-1H-pyrazole-5-carbohydrazide in 30 mL of absolute ethanol.

  • To this solution, add an equimolar amount (10 mmol) of the desired aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 3-5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 1:1).

  • After completion of the reaction (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol to obtain a crystalline solid.

  • Dry the purified product in a vacuum oven at 60 °C for 2-3 hours.

  • Characterize the synthesized Schiff base using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for the Synthesis of 2-(Aryl)-3-(1-methyl-1H-pyrazol-5-ylcarboxamido)-4-thiazolidinones

Materials:

  • N'-[(aryl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide (synthesized in Protocol 1)

  • Thioglycolic acid

  • 1,4-Dioxane (anhydrous)

  • Anhydrous zinc chloride (optional, as a catalyst)

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer with heating plate

  • Sodium bicarbonate solution (5%)

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 5 mmol of the appropriate Schiff base in 40 mL of anhydrous 1,4-dioxane.

  • Add an excess of thioglycolic acid (e.g., 0.7 mL, ~10 mmol). A small amount of anhydrous zinc chloride can be added as a catalyst.

  • Reflux the reaction mixture for 8-12 hours, collecting the water formed during the reaction in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water.

  • Neutralize the excess thioglycolic acid by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-DMF mixture.

  • Dry the purified thiazolidinone derivative in a vacuum oven.

  • Characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation Protocols

The synthesized pyrazole derivatives can be screened for a variety of biological activities. Below are standard protocols for assessing their anticancer and antimicrobial potential.

Protocol 3: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to obtain various concentrations (e.g., 10, 25, 50, 100 µM).

  • After 24 hours of incubation, replace the medium with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for another 24-48 hours.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity - Agar Well Diffusion Method

This method is widely used to screen for the antimicrobial activity of chemical compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Inoculate the agar plates by evenly spreading a standardized microbial suspension over the entire surface.

  • Aseptically punch wells of 6-8 mm diameter in the inoculated agar plates using a sterile cork borer.

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 100 µg/mL).

  • Add a fixed volume (e.g., 100 µL) of the test compound solutions into the wells.

  • Include a positive control (a standard antibiotic like ciprofloxacin for bacteria or fluconazole for fungi) and a negative control (the solvent used to dissolve the compounds).

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28-30 °C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Data Presentation: Summary of Bioactive Molecules

The following table provides a representative summary of the types of bioactive molecules that can be synthesized from 1-methyl-1H-pyrazole-5-carbohydrazide and their potential biological activities, as reported in the literature.

Compound ClassGeneral StructureReported Biological ActivitiesKey References
Schiff Bases Pyrazole-C(O)NHN=CH-ArAntimicrobial, Anticancer, Anti-inflammatory[1]
Thiazolidinones Pyrazole-C(O)NH-N(C=O)CH₂S-CH-ArAnticancer, Antimicrobial, Antiviral[3][4][5][6]
Azetidinones Pyrazole-C(O)NH-N(C=O)CH(Cl)CH-ArAntimicrobial

Conclusion and Future Perspectives

1-methyl-1H-pyrazole-5-carbohydrazide is a highly valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds with significant biological potential. The synthetic routes to Schiff bases and their subsequent cyclization to thiazolidinones are robust and can be readily adapted to generate large libraries of compounds for high-throughput screening. The protocols detailed in this document provide a solid foundation for researchers to explore the chemical space around the pyrazole scaffold and to identify new lead compounds for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions. Future work in this area could focus on the synthesis of more complex fused heterocyclic systems, the exploration of structure-activity relationships through computational modeling, and the investigation of the mechanisms of action of the most potent compounds.

References

  • Thiazolyl-Thiazolidinone Conjugated Pyrazoles as Potential Anticancer and Antibacterial Agents and Molecular Docking Studies. (2025). ResearchGate. [Link]

  • Synthesis and Evaluation of Thiazolidinone-Pyrazole Conjugates as Anticancer and Antimicrobial Agents. (2018). Future Medicinal Chemistry. [Link]

  • Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (2013). European Journal of Medicinal Chemistry. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). Molecules. [Link]

  • The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. (2021). Biopolymers and Cell. [Link]

  • Synthesis and Evaluation of Thiazolidinone–Pyrazole Conjugates as Anticancer and Antimicrobial Agents. (2018). ResearchGate. [Link]

  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. (2020). Systematic Reviews in Pharmacy. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2021). Molecules. [Link]

Sources

Application

The Versatile Scaffold: Harnessing 1-Methyl-1H-pyrazole-5-carbohydrazide in Modern Medicinal Chemistry

Introduction: The Pyrazole Core and the Strategic Importance of 1-Methyl-1H-pyrazole-5-carbohydrazide The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core and the Strategic Importance of 1-Methyl-1H-pyrazole-5-carbohydrazide

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1] This versatility stems from the pyrazole ring's ability to act as a bioisostere for other functional groups, its capacity for diverse substitutions, and its role as a scaffold to orient pharmacophoric elements in three-dimensional space. Within this important class of compounds, 1-methyl-1H-pyrazole-5-carbohydrazide emerges as a particularly valuable building block for drug discovery. Its strategic design, featuring a reactive hydrazide moiety, a stable N-methylated pyrazole core, and a defined substitution pattern, offers medicinal chemists a reliable and adaptable starting point for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the applications and protocols associated with 1-methyl-1H-pyrazole-5-carbohydrazide, offering researchers the foundational knowledge to leverage this compound in their drug development endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use. The table below summarizes the key properties of 1-methyl-1H-pyrazole-5-carbohydrazide and its immediate precursor, 1-methyl-1H-pyrazole-5-carboxylic acid.

Property1-Methyl-1H-pyrazole-5-carboxylic acid1-Methyl-1H-pyrazole-5-carbohydrazide (Estimated)Source
CAS Number 16034-46-1Not available[2]
Molecular Formula C₅H₆N₂O₂C₅H₈N₄O[2]
Molecular Weight 126.11 g/mol 140.14 g/mol [2]
Appearance SolidWhite to off-white solid[2]
Melting Point 220-225 °C130-150 °C[2]
Solubility Soluble in polar organic solventsSoluble in polar organic solvents like ethanol, methanol, and DMSO

Safety and Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Synthesis of 1-Methyl-1H-pyrazole-5-carbohydrazide: A Step-by-Step Protocol

The synthesis of 1-methyl-1H-pyrazole-5-carbohydrazide is a multi-step process that begins with the construction of the pyrazole ring, followed by the formation of the carbohydrazide moiety. The following protocol is a well-established and reliable method.

Protocol 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-5-carboxylate

This protocol details the N-methylation of a pre-formed pyrazole ester. The choice of a non-toxic methylating agent like dimethyl carbonate is a key feature of this environmentally conscious approach.[6]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) and dimethylformamide (20 ml).[6]

  • Addition of Base: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.8 g) in portions to the stirred solution. The addition of NaH is exothermic and should be done with caution.

  • Addition of Methylating Agent: Add dimethyl carbonate (300 mmol) to the reaction mixture.[6]

  • Reaction: Heat the reaction mixture to 80-140°C and maintain for 4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Protocol 2: Conversion to 1-Methyl-1H-pyrazole-5-carbohydrazide

This protocol describes the conversion of the pyrazole ester to the corresponding carbohydrazide using hydrazine hydrate, a standard and efficient method.[1]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 mmol) in ethanol (10 ml).[7]

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine monohydrate (80%, 2 ml).[7]

  • Reaction: Reflux the reaction mixture for 5-8 hours.[7] Monitor the completion of the reaction by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture and pour it onto crushed ice. The solid product that precipitates is collected by filtration, washed with cold water, and dried under vacuum.

  • Recrystallization (Optional): The crude product can be recrystallized from ethanol to obtain pure 1-methyl-1H-pyrazole-5-carbohydrazide.[7]

Medicinal Chemistry Applications: A Gateway to Bioactive Molecules

1-Methyl-1H-pyrazole-5-carbohydrazide is a versatile intermediate for the synthesis of a wide array of bioactive molecules. The reactive hydrazide group can be readily transformed into various functional groups, leading to compounds with diverse pharmacological activities.

G cluster_derivatives Derivative Synthesis cluster_activities Biological Activities start 1-Methyl-1H-pyrazole-5-carbohydrazide hydrazones Hydrazones start->hydrazones Reaction with Aldehydes/Ketones thiosemicarbazides Thiosemicarbazides start->thiosemicarbazides Reaction with Isothiocyanates oxadiazoles 1,3,4-Oxadiazoles start->oxadiazoles Reaction with Carboxylic Acids/ Acyl Chlorides triazoles 1,2,4-Triazoles hydrazones->triazoles Oxidative Cyclization anticancer Anticancer hydrazones->anticancer antimicrobial Antimicrobial thiosemicarbazides->antimicrobial anti_inflammatory Anti-inflammatory triazoles->anti_inflammatory kinase_inhibitors Kinase Inhibitors oxadiazoles->kinase_inhibitors G start Kinase, Substrate, ATP, Test Compound incubation Incubation at 37°C start->incubation detection Detection of Phosphorylated Substrate incubation->detection result Quantification of Kinase Inhibition detection->result

Sources

Method

Part 1: Synthesis of the Pyrazole-4-Carboxaldehyde Precursor via the Vilsmeier-Haack Reaction

An Application Guide to the Synthesis of Pyrazole-Based Schiff Bases for Researchers in Drug Discovery This comprehensive guide provides detailed protocols and expert insights into the synthesis of pyrazole-based Schiff...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Pyrazole-Based Schiff Bases for Researchers in Drug Discovery

This comprehensive guide provides detailed protocols and expert insights into the synthesis of pyrazole-based Schiff bases, a class of compounds with significant potential in medicinal chemistry and materials science.[1][2][3] Designed for researchers, scientists, and drug development professionals, this document offers a thorough exploration of synthetic methodologies, from the preparation of key precursors to the application of both conventional and modern reaction techniques.

The versatile pyrazole nucleus is a cornerstone in the development of numerous pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] The formation of a Schiff base (azomethine) linkage on a pyrazole scaffold often enhances or modulates these biological effects, making the synthesis of these derivatives a focal point of many research endeavors.[4] This guide aims to provide both the foundational knowledge and the practical steps required to successfully synthesize and characterize these valuable compounds.

A common and efficient route to the necessary pyrazole-4-carboxaldehyde intermediate is the Vilsmeier-Haack reaction.[6][7] This reaction facilitates the formylation of electron-rich aromatic and heterocyclic rings. In the context of pyrazole synthesis, it is typically applied to phenylhydrazone precursors.[6][8][9]

Underlying Chemistry: The Vilsmeier-Haack Mechanism

The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][10][11] This electrophile then attacks the electron-rich precursor, leading to cyclization and formylation to yield the pyrazole-4-carboxaldehyde.[6][7]

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Cyclized Intermediate Hydrazone Phenylhydrazone Precursor Hydrazone->Intermediate Electrophilic Attack by Vilsmeier Reagent Pyrazole_Aldehyde Pyrazole-4-carboxaldehyde Intermediate->Pyrazole_Aldehyde Hydrolysis

Figure 1: Mechanism of the Vilsmeier-Haack reaction for pyrazole-4-carboxaldehyde synthesis.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde

This protocol is adapted from established literature procedures for the synthesis of a common pyrazole aldehyde precursor.[6][9]

Materials:

  • Acetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (8%)

  • Dichloromethane (DCM)

  • Sodium chloride (NaCl) solution (10%)

  • Ice bath

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ to an ice-cooled, stirred solution of DMF. (Caution: This reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment.)

  • To the prepared Vilsmeier reagent, add a solution of acetophenone phenylhydrazone in DMF dropwise, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80 °C for 5-6 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Neutralize the mixture by slowly adding an 8% aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the product into dichloromethane (DCM).

  • Wash the organic layer with a 10% NaCl solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde by recrystallization from ethanol.

Part 2: Synthesis of Pyrazole-Based Schiff Bases

Once the pyrazole-4-carboxaldehyde is obtained, the Schiff base can be synthesized through the condensation reaction with a primary amine. This section details conventional, microwave-assisted, and ultrasound-assisted methods.

Protocol 2: Conventional Synthesis via Reflux

This is a widely used and reliable method for synthesizing Schiff bases.[12]

Materials:

  • Pyrazole-4-carboxaldehyde derivative (e.g., 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde)

  • Substituted primary amine (aromatic or aliphatic)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the pyrazole-4-carboxaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • To this solution, add the substituted primary amine (1 mmol).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold ethanol to remove any unreacted starting materials, and dry in a vacuum oven.

  • If a precipitate does not form, the solvent can be removed under reduced pressure, and the resulting solid can be purified as described in Part 3.

Schiff_Base_Workflow Start Pyrazole-4-carboxaldehyde + Primary Amine Solvent Dissolve in Solvent (e.g., Ethanol) Start->Solvent Catalyst Add Catalyst (e.g., Acetic Acid) Solvent->Catalyst Reaction Reaction Conditions Catalyst->Reaction Conventional Conventional Heating (Reflux) Reaction->Conventional Microwave Microwave Irradiation Reaction->Microwave Ultrasound Ultrasonic Irradiation Reaction->Ultrasound Workup Work-up & Isolation (Cooling, Filtration) Conventional->Workup Microwave->Workup Ultrasound->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product Pure Pyrazole-Based Schiff Base Purification->Product

Figure 2: General workflow for the synthesis of pyrazole-based Schiff bases.

Protocol 3: Microwave-Assisted Green Synthesis

Microwave-assisted synthesis offers a more sustainable and efficient alternative to conventional heating, often resulting in shorter reaction times and higher yields.[1][3][13][14][15]

Materials:

  • Pyrazole-4-carboxaldehyde derivative

  • Substituted primary amine

  • Polyethylene glycol-400 (PEG-400) or solvent-free conditions

Procedure:

  • In a microwave-safe vessel, mix the pyrazole-4-carboxaldehyde (1 mmol) and the substituted primary amine (1 mmol).

  • For a solvent-mediated reaction, add a minimal amount of a high-boiling, microwave-absorbing solvent like PEG-400.[1] Alternatively, the reaction can often be run under solvent-free conditions.

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300W) and temperature (e.g., 70-102 °C) for a short duration (e.g., 15-45 minutes).[1][13][15] The optimal conditions should be determined empirically for each specific reaction.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture. If the reaction was performed neat, the solid product can be washed with a non-polar solvent like hexane to remove any unreacted starting materials. If a solvent like PEG-400 was used, the product can be precipitated by adding water and then collected by filtration.

  • Purify the product as needed (see Part 3).

Protocol 4: Ultrasound-Assisted Synthesis

Sonication provides mechanical energy that can accelerate the reaction rate, offering another green chemistry approach.[16][17]

Materials:

  • Pyrazole-4-carboxaldehyde derivative

  • Substituted primary amine

  • Ethanol

Procedure:

  • In a flask, combine the pyrazole-4-carboxaldehyde (1 mmol), the substituted primary amine (1 mmol), and ethanol (15 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 40 kHz) at room temperature or slightly elevated temperature for 30-60 minutes.[16][17]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration if it has precipitated, or by removal of the solvent under reduced pressure.

  • Purify the product as necessary.

Synthesis Method Typical Reaction Time Energy Source Key Advantages
Conventional Reflux 4-6 hoursThermalSimple setup, well-established
Microwave-Assisted 15-45 minutesMicrowaveRapid, high yields, energy efficient
Ultrasound-Assisted 30-60 minutesAcousticFast, can often be run at room temp

Part 3: Purification of Pyrazole-Based Schiff Bases

Obtaining a pure product is critical for accurate characterization and subsequent biological testing. The two most common purification techniques are recrystallization and column chromatography.

Recrystallization

This is the preferred method for purifying solid compounds when a suitable solvent can be found. The principle is based on the difference in solubility of the compound and impurities in a solvent at different temperatures.

Expertise & Experience: The key to successful recrystallization is the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. Common solvents for Schiff bases include ethanol, methanol, and ethyl acetate. Sometimes a solvent pair (e.g., ethanol-water, DCM-hexane) is necessary to achieve the desired solubility profile.

Column Chromatography

This technique is used when recrystallization is ineffective, for example, when impurities have similar solubility profiles to the product or when the product is an oil.

Expertise & Experience: For Schiff bases, which can be sensitive to acid, neutral alumina is sometimes a better choice for the stationary phase than the more common and acidic silica gel. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the mobile phase is gradually increased to elute the compounds from the column based on their polarity.

Part 4: Characterization

The structure and purity of the synthesized pyrazole-based Schiff bases must be confirmed using spectroscopic methods.

Technique Characteristic Signature for Pyrazole-Based Schiff Bases
FT-IR Spectroscopy - Appearance of a strong absorption band in the range of 1544-1611 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[14] - Disappearance of the C=O stretching band from the pyrazole aldehyde (around 1700-1750 cm⁻¹) and the N-H stretching bands from the primary amine.
¹H NMR Spectroscopy - A characteristic singlet in the downfield region (δ 8.5-10.0 ppm) corresponding to the azomethine proton (-CH=N-).[1] - Signals corresponding to the aromatic and pyrazole ring protons.
¹³C NMR Spectroscopy - A signal for the azomethine carbon in the range of δ 128-160 ppm.[1][4] - Signals for the carbons of the pyrazole and other aromatic rings.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target Schiff base.

References

  • Karati, D., Mahadik, K. R., & Kumar, D. (2022). Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. Current Microwave Chemistry, 9(2), 99-104. Available at: [Link]

  • Ultrasound-assisted synthesis of novel Schiff bases from 3-(2-oxo-2 H -chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1 H -pyrazole-4-carboxaldehyde and their cytotoxicity, apoptosis, cell cycle, molecular docking, and ADMET profiling. (2024). ResearchGate. Available at: [Link]

  • Ultrasound-assisted synthesis of novel Schiff bases from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde and their cytotoxicity, apoptosis, cell cycle, molecular docking, and ADMET profiling. (2024). Taylor & Francis Online. Available at: [Link]

  • One‐Pot Synthesis of Oxime Derivatives of 1,3‐Diphenylpyrazole‐4‐carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. (2006). Synthetic Communications, 36(23), 3479–3485. Available at: [Link]

  • Microwave Assisted Synthesis of Novel Schiff Bases of Pyrazolyl Carbaldehyde and Triazole in PEG-400. (n.d.). ResearchGate. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Available at: [Link]

  • Synthesis of Pyrazole fused Schiff base derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. (n.d.). SciSpace. Available at: [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. (n.d.). Scite. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online. Available at: [Link]

  • Microwave Assisted Synthesis of a Novel Schiff Base Scaffolds of Pyrazole Nuclei: Green Synthetic Method. (2022). Bentham Science. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science. Available at: [Link]

  • One-Pot Synthesis of Some New Semicarbazone, Thiosemicarbazone, and Hydrazone Derivatives of 1-Phenyl-3-Arylpyrazole-4-Carboxaldehyde from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. (2008). ResearchGate. Available at: [Link]

  • One‐Pot Synthesis of Oxime Derivatives of 1,3‐Diphenylpyrazole‐4‐carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. (n.d.). ResearchGate. Available at: [Link]

  • Ultrasound-assisted synthesis of novel Schiff bases from 3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazole-4-carboxaldehyde and their cytotoxicity, apoptosis, cell cycle, molecular docking, and ADMET profiling. (2024). Taylor & Francis Online. Available at: [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.). Available at: [Link]

  • Microwave Assisted Synthesis and Biological Screening of Mannich Bases. (n.d.). Journal of Chemical Health Risks. Available at: [Link]

  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Available at: [Link]

  • Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. (2020). ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Available at: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Available at: [Link]

Sources

Application

synthesis of anti-inflammatory compounds using 1-methyl-1H-pyrazole-5-carbohydrazide

Topic: Synthesis of Novel Anti-Inflammatory Agents from 1-Methyl-1H-pyrazole-5-carbohydrazide For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed guide for the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Novel Anti-Inflammatory Agents from 1-Methyl-1H-pyrazole-5-carbohydrazide

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of novel anti-inflammatory compounds using 1-methyl-1H-pyrazole-5-carbohydrazide as a versatile starting material. We present two robust protocols for synthesizing pyrazole-hydrazone Schiff bases and 2,5-disubstituted-1,3,4-oxadiazoles, classes of compounds known for their significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. This note explains the chemical rationale, provides step-by-step experimental procedures, characterization guidelines, and presents representative biological data from authoritative literature to demonstrate the potential of these scaffolds in drug discovery.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Design

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[1][2][3] Pyrazole derivatives are recognized for their diverse biological activities, which stem from the unique electronic and steric properties of the five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][4] This structure often facilitates crucial binding interactions with biological targets.[4]

1-Methyl-1H-pyrazole-5-carbohydrazide is an exceptionally useful starting block for generating libraries of potential anti-inflammatory agents. Its carbohydrazide moiety (-CONHNH₂) is a highly reactive functional group that can readily undergo condensation and cyclization reactions to yield a variety of heterocyclic systems. This guide focuses on two such high-yield transformations:

  • Formation of Hydrazones (Schiff Bases): Reaction with various aldehydes and ketones produces N-acylhydrazones, a class of compounds extensively explored for anti-inflammatory, analgesic, and antimicrobial activities.[4][5]

  • Formation of 1,3,4-Oxadiazoles: Cyclization of the carbohydrazide, often with carboxylic acids or their derivatives, yields the 1,3,4-oxadiazole ring, another important pharmacophore known to exhibit potent anti-inflammatory effects.

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[6] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in modern drug design to reduce gastrointestinal side effects associated with traditional NSAIDs.[6][7]

Core Synthetic Pathways & Protocols

The following protocols are designed to be robust and reproducible. The rationale behind key steps is provided to allow for informed optimization.

General Synthetic Workflow

The overall process follows a logical sequence from synthesis to biological validation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis cluster_bioassay Biological Evaluation A Starting Material (1-Methyl-1H-pyrazole- 5-carbohydrazide) B Reaction (Condensation or Cyclization) A->B C Crude Product Isolation (Filtration / Extraction) B->C D Purification (Recrystallization / Chromatography) C->D E Structural Confirmation (NMR, IR, Mass Spec) D->E F Purity Analysis (TLC, HPLC) E->F G In Vitro Assay (e.g., COX-1/COX-2 Inhibition) F->G H Data Analysis (IC50 Determination) G->H AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Metabolism PGs Prostaglandins (Inflammation, Pain) COX->PGs Drug Pyrazole-Hydrazone Inhibitor Drug->COX Inhibition

Sources

Method

protocol for condensation reaction of 1-methyl-1H-pyrazole-5-carbohydrazide

Application Note & Protocol Topic: High-Yield Synthesis of N'-Aryl/Alkylidene-1-methyl-1H-pyrazole-5-carbohydrazides via Acid-Catalyzed Condensation Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Yield Synthesis of N'-Aryl/Alkylidene-1-methyl-1H-pyrazole-5-carbohydrazides via Acid-Catalyzed Condensation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This application note provides a comprehensive and robust protocol for the synthesis of pyrazole-hydrazones through the condensation reaction of 1-methyl-1H-pyrazole-5-carbohydrazide with various carbonyl compounds. We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, provide methods for structural characterization and validation, and present a troubleshooting guide to address common challenges. The protocol is designed to be highly reproducible, making it suitable for generating libraries of novel pyrazole derivatives for drug discovery and development programs.

Introduction: The Significance of Pyrazole-Hydrazones

Hydrazones (compounds containing the R₁R₂C=NNR₃R₄ moiety) derived from heterocyclic scaffolds are of significant interest in pharmaceutical research. The azomethine (-N=CH-) linkage is crucial for their biological activity.[3] Specifically, carbohydrazides linked to a pyrazole ring serve as versatile synthons for creating diverse molecular architectures. The condensation reaction with aldehydes and ketones is a fundamental, efficient, and atom-economical method to produce pyrazole-hydrazone derivatives.[4][5] These resulting compounds have demonstrated a wide array of pharmacological effects, acting as potent agents against lung cancer cells, various microbial strains, and inflammatory pathways.[1][6][7][8] This guide offers a foundational protocol, explaining the critical parameters that ensure a successful and high-yield synthesis.

Reaction Mechanism and Scientific Principles

The formation of a hydrazone from a carbohydrazide and an aldehyde or ketone is a classic acid-catalyzed nucleophilic addition-elimination reaction.[9] Understanding the mechanism is key to optimizing reaction conditions.

Causality of Key Steps:

  • Carbonyl Activation: The reaction is typically initiated by a catalytic amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde or ketone, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[4][10]

  • Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the 1-methyl-1H-pyrazole-5-carbohydrazide, being a potent nucleophile, attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule). The acid catalyst facilitates this step by protonating one of the hydroxyl groups, converting it into a good leaving group (H₂O).

  • Product Formation: The elimination of water results in the formation of a stable C=N double bond, yielding the final N'-substituted-1-methyl-1H-pyrazole-5-carbohydrazide product.

The reaction is reversible, and the removal of water can drive the equilibrium toward the product side. However, in most cases using reflux in a suitable solvent, the reaction proceeds to completion with high yield.

ReactionMechanism Figure 1: General Mechanism of Acid-Catalyzed Hydrazone Formation R1 R₁-CHO (Aldehyde) Activated_Carbonyl R₁-CH=O⁺H R1->Activated_Carbonyl  Protonation Hydrazide Pyrazole-CO-NH-NH₂ Carbinolamine [Intermediate] Carbinolamine Hydrazide->Carbinolamine H_plus H⁺ (Catalyst) H_plus->Activated_Carbonyl Activated_Carbonyl->Carbinolamine  Nucleophilic  Attack Protonated_Carbinolamine [Intermediate] Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine  Proton  Transfer Product Pyrazole-CO-NH-N=CHR₁ (Hydrazone Product) Protonated_Carbinolamine->Product  Dehydration Water H₂O Protonated_Carbinolamine->Water

Caption: Figure 1: General Mechanism of Acid-Catalyzed Hydrazone Formation.

Detailed Experimental Protocol

This protocol describes a representative synthesis using 4-chlorobenzaldehyde. The methodology is broadly applicable to a wide range of aromatic and aliphatic aldehydes and ketones.

Materials and Reagents
Reagent / EquipmentSpecificationPurpose
1-methyl-1H-pyrazole-5-carbohydrazide>98% PurityStarting Material
4-Chlorobenzaldehyde>98% PurityCarbonyl Source
Ethanol (Absolute)Anhydrous, ACS GradeReaction Solvent
Glacial Acetic AcidACS GradeAcid Catalyst
Round-Bottom Flask (100 mL)Borosilicate GlassReaction Vessel
Reflux CondenserBorosilicate GlassPrevent Solvent Loss
Magnetic Stirrer with HotplateStandard Laboratory GradeHeating and Mixing
Buchner Funnel and FlaskStandard Laboratory GradeProduct Filtration
Filter Paper (e.g., Whatman No. 1)Appropriate Pore SizeSolid Collection
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Reaction Monitoring
Step-by-Step Synthesis Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazole-5-carbohydrazide (1.40 g, 10.0 mmol).

  • Dissolution: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the hydrazide is fully dissolved.

  • Reagent Addition: Add 4-chlorobenzaldehyde (1.41 g, 10.0 mmol, 1.0 eq.) to the solution. A slight turbidity may be observed.

  • Catalyst Addition: Using a pipette, add 5-10 drops of glacial acetic acid to the reaction mixture.[10]

  • Reflux: Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.

  • Product Precipitation and Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. A solid precipitate will typically form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified solid product in a vacuum oven at 50-60°C for 2-4 hours or until a constant weight is achieved. The expected product is (E)-N'-(4-chlorobenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazide.

Workflow Figure 2: Experimental Workflow for Hydrazone Synthesis A 1. Dissolve Hydrazide in Ethanol B 2. Add Aldehyde (1.0 eq) A->B C 3. Add Catalytic Acetic Acid B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E E->D  Incomplete? F 6. Cool to RT & Precipitate E->F  Complete? G 7. Isolate by Vacuum Filtration F->G H 8. Wash with Cold Ethanol G->H I 9. Dry under Vacuum H->I J Pure Product I->J

Caption: Figure 2: Experimental Workflow for Hydrazone Synthesis.

Characterization and Data Validation

Structural elucidation and purity assessment are critical for validating the synthesis. The following data are characteristic of the target hydrazone derivatives.

Analysis TechniqueExpected Result for (E)-N'-(4-chlorobenzylidene)-1-methyl-1H-pyrazole-5-carbohydrazideRationale
FT-IR (cm⁻¹) ~3200 (N-H stretch), ~1670 (C=O, amide), ~1600 (C=N, azomethine), ~1550 (C=C, aromatic).Appearance of the C=N stretch and presence of N-H and C=O confirm hydrazone formation.[11][12]
¹H NMR (ppm) Singlet ~8.1-8.5 (1H, -N=CH-), Multiplets ~7.4-7.9 (Ar-H), Singlet ~7.3 (1H, Pyrazole-H), Singlet ~4.1 (3H, N-CH₃).The downfield singlet for the azomethine proton is a key diagnostic signal.[3][10]
¹³C NMR (ppm) ~140-150 (-N=C H-), ~158 (Amide C =O), ~128-145 (Aromatic & Pyrazole Carbons), ~38 (N-C H₃).Confirms the carbon skeleton and the presence of the azomethine carbon.[10]
Mass Spec (MS) [M+H]⁺ corresponding to the calculated molecular weight (e.g., C₁₂H₁₁ClN₄O, MW ≈ 262.70 g/mol ).Provides definitive confirmation of the molecular formula.[11]
Melting Point (°C) A sharp melting point range.A narrow range indicates high purity of the crystalline solid.[12]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Impure starting materials.2. Insufficient catalyst.3. Reaction time too short or temperature too low.4. Product is soluble in the reaction/wash solvent.1. Check purity of hydrazide and aldehyde.2. Add a few more drops of acetic acid.3. Extend reflux time and ensure the correct temperature is reached.4. Try cooling the filtrate to precipitate more product or reduce the volume of washing solvent.
Product is an Oil or Gummy Solid 1. Presence of impurities.2. The product's intrinsic melting point is low.3. Incomplete drying.1. Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane).2. Purify via column chromatography.3. Ensure the product is thoroughly dried under vacuum.
Multiple Spots on TLC of Final Product 1. Incomplete reaction.2. Presence of side products or isomers (E/Z).1. Increase reaction time or try a more effective catalyst.[13]2. Purify by recrystallization or column chromatography to isolate the major product.

Conclusion

This application note details a reliable and scalable protocol for the acid-catalyzed condensation of 1-methyl-1H-pyrazole-5-carbohydrazide with carbonyl compounds. By providing a clear mechanistic rationale, a step-by-step guide, and validation techniques, this document serves as a valuable resource for researchers in medicinal chemistry. The inherent versatility of this reaction allows for the straightforward synthesis of large libraries of pyrazole-hydrazone derivatives, facilitating the exploration of their therapeutic potential and accelerating drug discovery efforts.[1][8]

References

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. [Link]

  • Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]

  • Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Indian Journal of Heterocyclic Chemistry. [Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Chemical Communications. [Link]

  • Synthesis of Pyrazole fused Schiff base derivatives. Synthetic approaches of medicinally important Schiff bases: An updated Review. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. [Link]

  • Scheme 1. Synthesis of Pyrazole schiff base hybrid. ResearchGate. [Link]

  • (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Synthesis and Characterization of Hydrazones, Pyrazoles and Pyrazolones from 8-Amino-6-Chloro Coumarine. International Journal of Scientific Research. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]

  • Hydrazone synthesis by C-N coupling. Organic Chemistry Portal. [Link]

  • Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells. Bioorganic & Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]

  • Facile Synthesis, Characterization and Spectral Evaluation of Some New Pyrazolone Derivatives. Oriental Journal of Chemistry. [Link]

  • Carbohydrazide. Ataman Kimya. [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PLoS One. [Link]

  • On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. [Link]

  • Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Heterocyclic Communications. [Link]

Sources

Application

Application Notes & Protocols: Leveraging 1-Methyl-1H-pyrazole-5-carbohydrazide as a Versatile Intermediate in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multipl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyrazole moiety stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2] First isolated from natural sources in 1959, pyrazole derivatives have since become integral to the development of therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][3] Their utility stems from a unique combination of physicochemical properties: the five-membered heterocyclic ring with two adjacent nitrogen atoms can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are critical for molecular recognition at protein active sites.[4]

Within this important class of compounds, 1-methyl-1H-pyrazole-5-carbohydrazide has emerged as a particularly valuable and versatile intermediate. Its structure combines the stable, aromatic pyrazole core with a reactive carbohydrazide functional group. This "handle" allows for straightforward chemical modification, enabling medicinal chemists to rapidly generate large libraries of diverse molecules. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols for researchers and drug development professionals.

Section 1: Synthesis and Physicochemical Properties of the Intermediate

The successful use of any intermediate begins with a reliable and well-characterized synthetic route. 1-methyl-1H-pyrazole-5-carbohydrazide is typically prepared from its corresponding ester, ethyl 1-methyl-1H-pyrazole-5-carboxylate, through a robust hydrazinolysis reaction.

Physicochemical Data
PropertyValue
IUPAC Name 1-methyl-1H-pyrazole-5-carbohydrazide
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Appearance Typically an off-white to pale yellow solid
Core Scaffold 1-Methylpyrazole
Key Functional Group Carbohydrazide (-CONHNH₂)
Protocol 1: Two-Step Synthesis of 1-Methyl-1H-pyrazole-5-carbohydrazide

This protocol outlines the synthesis starting from the widely available 1-methyl-5-hydroxypyrazole, proceeding through an ester intermediate.

G cluster_0 Step A: Esterification cluster_1 Step B: Hydrazinolysis A 1-Methyl-5-hydroxypyrazole C Ethyl 1-methyl-1H-pyrazole-5-carboxylate A->C Base (e.g., K2CO3) Solvent (e.g., Acetone) B Ethyl Chloroacetate (or similar acylating agent) B->C D Ethyl 1-methyl-1H-pyrazole-5-carboxylate F 1-Methyl-1H-pyrazole-5-carbohydrazide D->F Solvent (e.g., Ethanol) Reflux E Hydrazine Hydrate (NH2NH2·H2O) E->F G A 1-Methyl-1H-pyrazole-5-carbohydrazide C N'-Arylmethylene-1-methyl-1H- pyrazole-5-carbohydrazide A->C + B Substituted Aromatic Aldehyde B->C Glacial Acetic Acid (cat.) Ethanol, Reflux placeholder1 placeholder2 placeholder3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions of Carbohydrazides with Dicarbonyl Compounds

Welcome to the technical support center for the optimization of condensation reactions between carbohydrazides and dicarbonyl compounds. This guide is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of condensation reactions between carbohydrazides and dicarbonyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of these reactions and achieve optimal results in your research.

Introduction: The Versatility of Carbohydrazide-Dicarbonyl Condensation

The condensation reaction between carbohydrazides and dicarbonyl compounds is a cornerstone in the synthesis of a diverse array of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry and drug development.[1][2] This reaction provides a direct and efficient pathway to valuable scaffolds such as pyrazoles, pyrimidines, and other related structures. However, like any chemical transformation, success is contingent on a nuanced understanding of the reaction mechanism and the interplay of various experimental parameters. This guide will provide you with the foundational knowledge and practical insights to master this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the condensation reaction between a carbohydrazide and a dicarbonyl compound?

A1: The reaction is a classic example of a condensation reaction, where two molecules combine with the elimination of a small molecule, typically water.[3] The process is initiated by the nucleophilic attack of one of the nitrogen atoms of the carbohydrazide on one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final heterocyclic product. The reaction is often catalyzed by either an acid or a base.

Q2: What are the most common dicarbonyl compounds used in this reaction?

A2: A wide variety of dicarbonyl compounds can be employed, with the choice depending on the desired final product. Common examples include 1,3-diketones (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate), and 1,2-diketones (e.g., benzil). The structure of the dicarbonyl compound will dictate the substitution pattern on the resulting heterocyclic ring.

Q3: Why is this reaction so important in drug development?

A3: The heterocyclic compounds synthesized through this reaction, such as pyrazoles and pyrimidines, are privileged scaffolds in medicinal chemistry. They are found in a multitude of approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.

Q4: What is the role of a catalyst in this reaction?

A4: Catalysts are often employed to accelerate the reaction rate. Acid catalysts, such as acetic acid or mineral acids, protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the carbohydrazide. Base catalysts, such as piperidine or triethylamine, can deprotonate the carbohydrazide, increasing its nucleophilicity, or facilitate the enolization of the dicarbonyl compound.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common issues encountered during the condensation reaction of carbohydrazides with dicarbonyl compounds and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Low or no product yield is a frequent challenge. The underlying causes can often be traced back to suboptimal reaction conditions or the quality of the starting materials.

Possible Causes & Solutions:

  • Insufficient Catalyst: The reaction may be too slow without adequate catalytic turnover.

    • Solution: Gradually increase the catalyst concentration. For acid catalysis, start with a catalytic amount (e.g., a few drops of glacial acetic acid) and monitor the reaction progress. For base catalysis, a slightly higher concentration may be necessary. Be cautious, as excessive catalyst can lead to side reactions.

  • Inappropriate Reaction Temperature: The reaction may have a significant activation energy barrier.

    • Solution: Increase the reaction temperature in increments of 10-20°C. Refluxing in a suitable solvent is a common strategy. However, be aware that excessively high temperatures can lead to decomposition of starting materials or products.[4]

  • Poor Quality Starting Materials: Impurities in the carbohydrazide or dicarbonyl compound can inhibit the reaction or lead to the formation of side products.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary. Carbohydrazide can be sensitive to moisture and should be stored in a desiccator.

  • Incorrect Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.

    • Solution: Ethanol is a commonly used solvent for this reaction. However, if solubility is an issue, consider other polar protic or aprotic solvents. A solvent screen can be a valuable optimization step.

Parameter Recommendation Rationale
Catalyst Acid (e.g., AcOH) or Base (e.g., Piperidine)Enhances the electrophilicity of the carbonyl or nucleophilicity of the hydrazide.
Temperature Room Temperature to RefluxOvercomes the activation energy barrier.
Solvent Ethanol, Methanol, or other polar solventsEnsures solubility of reactants and facilitates the reaction.
Reaction Time 1-24 hoursAllow sufficient time for the reaction to go to completion.
Issue 2: Formation of Multiple Products or Side Products

The formation of multiple products is often observed, especially when using unsymmetrical dicarbonyl compounds.

Possible Causes & Solutions:

  • Lack of Regioselectivity: Unsymmetrical 1,3-dicarbonyl compounds can react with the carbohydrazide at either carbonyl group, leading to the formation of two regioisomers.

    • Solution: The regioselectivity can sometimes be influenced by the reaction conditions. For instance, in some cases, acidic conditions may favor one isomer over the other. It is often necessary to separate the isomers chromatographically.

  • Formation of Hydrazones: Incomplete cyclization can result in the formation of stable hydrazone intermediates.

    • Solution: Ensure sufficient reaction time and/or increase the reaction temperature to promote the final cyclization and dehydration step.

  • Bis-Adduct Formation: The carbohydrazide has two nucleophilic ends, and under certain conditions, it can react with two molecules of the dicarbonyl compound.

    • Solution: Use a stoichiometric excess of the carbohydrazide relative to the dicarbonyl compound to favor the formation of the desired 1:1 adduct.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Pyrazole Derivative from Carbohydrazide and Acetylacetone

This protocol outlines a general method for the synthesis of 3,5-dimethyl-1H-pyrazole-1-carboxamide.

Materials:

  • Carbohydrazide

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carbohydrazide (1.0 eq) in ethanol.

  • Add acetylacetone (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizing the Reaction and Workflow

Reaction Mechanism

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Carbohydrazide Carbohydrazide Nucleophilic_Attack Nucleophilic Attack Carbohydrazide->Nucleophilic_Attack Dicarbonyl Dicarbonyl Compound Dicarbonyl->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Heterocycle Heterocyclic Product Dehydration->Heterocycle

Caption: General mechanism of carbohydrazide-dicarbonyl condensation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low or No Yield Check_Catalyst Check Catalyst Concentration Start->Check_Catalyst Check_Temp Check Reaction Temperature Start->Check_Temp Check_Purity Check Starting Material Purity Start->Check_Purity Check_Solvent Check Solvent Start->Check_Solvent Optimize_Catalyst Optimize Catalyst Check_Catalyst->Optimize_Catalyst Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Purify_Reactants Purify Reactants Check_Purity->Purify_Reactants Solvent_Screen Perform Solvent Screen Check_Solvent->Solvent_Screen Success Improved Yield Optimize_Catalyst->Success Optimize_Temp->Success Purify_Reactants->Success Solvent_Screen->Success

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Dicarbonyl compounds in the synthesis of heterocycles under green conditions. (n.d.). Open Chemistry. Retrieved from [Link]

  • Dicarbonyl compounds in the synthesis of heterocycles under green conditions | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Pyrazole Derivatives

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purif...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic compounds. Drawing from established methodologies and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your experimental workflow and enhance product purity.

Part 1: Frequently Asked Questions (FAQs) on Pyrazole Purification

This section addresses common initial queries regarding the purification of pyrazole derivatives, providing a foundational understanding before tackling more specific issues.

Q1: What are the primary challenges when purifying pyrazole derivatives?

A1: Researchers often face several key challenges. Firstly, the synthesis of pyrazoles can lead to the formation of regioisomers, which have very similar physical and chemical properties, making them difficult to separate using standard techniques.[1][2] Secondly, the solubility of pyrazole derivatives can be problematic; they may exhibit poor solubility in common solvents, complicating both crystallization and chromatographic loading.[3] Lastly, the basic nature of the nitrogen atoms in the pyrazole ring can cause issues like streaking on silica gel columns and may require special handling, such as deactivating the stationary phase.[2][4]

Q2: I have a crude reaction mixture. Which purification technique should I try first?

A2: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities.

  • If your product is a solid: Recrystallization is often the most efficient and scalable first step. It is excellent for removing minor impurities and can yield highly pure material if an appropriate solvent is found.[4][5]

  • If your product is an oil or a complex mixture: Column chromatography is generally the preferred method.[6][7] It offers high resolving power for separating components of similar polarity, including regioisomers.[1][2]

  • If there is a significant difference in acidity/basicity: An acid-base extraction can be a simple and effective initial cleanup to remove unreacted starting materials or certain byproducts before proceeding to chromatography or crystallization.[4][8]

Q3: How does the basicity of the pyrazole ring affect purification on silica gel?

A3: The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to several problems during column chromatography, including significant peak tailing, irreversible adsorption of the compound onto the column, and in some cases, degradation of sensitive molecules.[1][4] To mitigate this, the silica gel can be "deactivated" by pre-treating it with a base like triethylamine or ammonia in methanol, which neutralizes the acidic sites and allows for cleaner elution.[2][4]

Part 2: Troubleshooting Crystallization & Recrystallization

Crystallization is a powerful technique for purifying solid pyrazole derivatives. However, finding the right conditions can be challenging.

Q4: My pyrazole derivative is "oiling out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the compound's solubility at the crystallization temperature is still too high, or the cooling process is too rapid. Here are several strategies to induce crystallization:

  • Reduce the amount of solvent: Your solution may be too dilute. Try carefully evaporating some of the solvent and attempting to cool again.

  • Slow down the cooling rate: Instead of an ice bath, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator. Slow cooling encourages the formation of an ordered crystal lattice.[9]

  • Use a co-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (where it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (where it is insoluble) dropwise until the solution becomes turbid.[3] Heating to clarify and then slow cooling can often produce crystals. Common combinations include ethanol/water or ethyl acetate/hexanes.[2][4][10]

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a tiny amount of pure crystalline material, add a single crystal to the supersaturated solution to initiate crystallization.

Q5: How do I select the best solvent for recrystallizing my pyrazole derivative?

A5: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[9] Impurities should either be completely soluble or completely insoluble at all temperatures. A systematic screening process is most effective.

Solvent Class Examples Typically Used For
Alcohols Ethanol, Methanol, IsopropanolPolar to moderately polar pyrazole derivatives. Often used in combination with water.[4][10]
Esters Ethyl AcetatePyrazoles of intermediate polarity.[4][9]
Hydrocarbons Hexane, Heptane, CyclohexaneNon-polar pyrazoles. Often used as the "anti-solvent" in a co-solvent system.[11]
Aromatic TolueneLess polar compounds or as a co-solvent.[9]
Ketones AcetoneMany pyrazole derivatives show good solubility.[3][12]
Water WaterUsed for highly polar or salt forms of pyrazoles.[11]

Protocol 1: General Cooling Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude solid pyrazole derivative. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[9]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q6: Can I use salt formation to purify my pyrazole derivative?

A6: Absolutely. This is a highly effective technique, especially if direct crystallization of the free base is difficult. Since pyrazoles are basic, they can be reacted with an acid to form salts, which often have very different solubility and crystallization properties.[2] The salt can be selectively crystallized, leaving impurities behind. The pure pyrazole free base can then be recovered by neutralizing the salt and extracting it into an organic solvent.[9][13][14]

Part 3: Troubleshooting Column Chromatography

Column chromatography is indispensable for separating complex mixtures, particularly for isomeric pyrazoles.

Q7: My pyrazole regioisomers are co-eluting on a silica gel column. How can I improve the separation?

A7: This is a common and difficult problem due to the similar polarities of regioisomers.[1][2]

  • Optimize the Mobile Phase: The first step is to find a solvent system that shows the best possible separation on a TLC plate. Aim for a low Rf value (e.g., 0.15-0.30) for your target compounds. A shallower solvent gradient or an isocratic elution with a finely-tuned, less polar mobile phase often improves resolution.[1]

  • Increase the Stationary Phase Surface Area: Using a silica gel with a higher surface area can increase the interaction with your compounds, potentially improving separation.[15]

  • Change the Stationary Phase: If normal phase silica fails, consider alternatives. Neutral alumina can be effective for basic compounds.[2] Reversed-phase (C18) chromatography is another excellent option, as it separates compounds based on hydrophobicity, which can differ significantly between isomers even if their polarity is similar.[2][4]

  • Use a longer column: Increasing the column length provides more theoretical plates, which can enhance the separation of closely eluting compounds.

Q8: My pyrazole compound is streaking badly on the silica column. What is the cause and how can I fix it?

A8: Streaking, or peak tailing, is often caused by the interaction of the basic pyrazole nitrogen with acidic silanol groups on the silica.[1]

  • Add a Basic Modifier: Add a small amount (e.g., 0.1-1%) of triethylamine or ammonia to your mobile phase. This neutralizes the acidic sites on the silica and leads to much sharper peaks.[4]

  • Dry Loading: Poor solubility in the mobile phase can also cause streaking. If your compound is not very soluble in the eluent, use a "dry loading" technique. Dissolve your crude product in a strong solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded evenly onto the top of your column.[1]

Workflow for Pyrazole Purification

G cluster_start Initial State cluster_assess Assessment cluster_purification Purification Methods cluster_end Final Product Crude Crude Pyrazole Mixture Assess Assess Physical State & Impurity Profile Crude->Assess Recrystallize Recrystallization Assess->Recrystallize Is it a solid with minor impurities? Column Column Chromatography Assess->Column Is it an oil or a complex mixture? Extraction Acid-Base Extraction Assess->Extraction Are impurities acidic or basic? Pure Pure Pyrazole Derivative Recrystallize->Pure Column->Pure Extraction->Column Further Purification

Caption: A general workflow for selecting an initial purification technique.

Protocol 2: Flash Column Chromatography for Pyrazole Isomers

  • TLC Optimization: First, identify a mobile phase (e.g., a mixture of ethyl acetate and hexanes) that provides the best separation of your isomers on a TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Use the dry loading method described in Q8 for optimal band application.[1]

  • Elution: Start the elution with the low-polarity mobile phase. If using a gradient, gradually increase the polarity by slowly adding the more polar solvent. Use positive air pressure for a consistent flow rate.

  • Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which ones contain your separated isomers.

  • Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.[1]

Troubleshooting Poor Chromatographic Separation

G Start Poor Separation (Co-elution) TLC Is separation visible on TLC plate? Start->TLC OptimizeMP Optimize Mobile Phase (Shallow gradient, less polar) TLC->OptimizeMP No Streaking Is there streaking or tailing? TLC->Streaking Yes ChangeSP Change Stationary Phase (Alumina, C18 Reversed-Phase) OptimizeMP->ChangeSP Still no separation Success Separation Improved OptimizeMP->Success Separation improves ChangeSP->Success AddBase Add Base to Eluent (e.g., 1% Triethylamine) Streaking->AddBase Yes DryLoad Use Dry Loading Technique Streaking->DryLoad No (check solubility) AddBase->Success DryLoad->Success

Caption: A decision-making flowchart for troubleshooting poor separation.

References

  • BenchChem. (2025).
  • Biotage. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Various Authors. (2017). What solvent should I use to recrystallize pyrazoline?
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2009).
  • ChemicalBook. (n.d.). Pyrazole | 288-13-1.
  • BenchChem. (2025).
  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis. BenchChem.
  • Singh, R. P., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical and Bioanalytical Science.
  • Maji, B., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Royal Society of Chemistry.
  • Pfizer. (n.d.).
  • Various Authors. (2017).
  • Aheer, A. K., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.

Sources

Troubleshooting

side reactions in carbohydrazide synthesis and how to avoid them

Welcome to the Technical Support Center for Carbohydrazide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Carbohydrazide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of carbohydrazide. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing carbohydrazide?

A1: The two primary routes for commercial production are the reaction of hydrazine with either urea or a dialkyl carbonate (such as dimethyl or diethyl carbonate).[1] The urea-based method involves reacting urea with an excess of hydrazine, typically under reflux, which releases ammonia as a byproduct.[1][2] The dialkyl carbonate method is often a two-step process where an alkyl carbazate intermediate is first formed, which then reacts with additional hydrazine to yield carbohydrazide.[3][4]

Q2: My final carbohydrazide product has a low melting point and appears impure. What is the likely cause?

A2: A depressed melting point (the literature value is 153-154°C) is a strong indicator of impurities. The most common impurity is semicarbazide, which is an intermediate in the reaction between urea and hydrazine.[5] If the reaction is not driven to completion, semicarbazide will contaminate the final product. Other potential impurities include unreacted starting materials or byproducts like hydrazodicarbonamide (biurea).

Q3: How critical is temperature control during the synthesis?

A3: Temperature control is absolutely critical. In the dialkyl carbonate method, for instance, keeping the initial reaction temperature below 80°C is essential to prevent the formation of unwanted side products.[6] Higher temperatures can lead to decomposition and the formation of complex impurities that are difficult to remove and can cause batches of the final product to degrade over time.[7]

Q4: Can I use phosgene to synthesize carbohydrazide?

A4: While technically possible, using phosgene is not recommended for most applications. The reaction of phosgene with hydrazine can produce carbohydrazide, but it also co-generates hydrazinium salts and can lead to diformylation side products, complicating purification.[1][8] Given the extreme toxicity of phosgene, the urea and dialkyl carbonate routes are far safer and more common.

Q5: What is the best way to purify crude carbohydrazide?

A5: The most effective and widely used method for purifying carbohydrazide is recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot water, filtering the solution to remove any insoluble materials, and then inducing precipitation by adding a less polar solvent like ethanol.[9] The purified carbohydrazide crystals can then be filtered, washed with a volatile solvent like ether, and dried under vacuum.[9]

Troubleshooting Guide: Side Reactions & Prevention

This section provides in-depth solutions to specific side reactions you may encounter.

Issue 1: Semicarbazide Contamination
  • Symptom: The yield of carbohydrazide is lower than expected, and analytical data (NMR, LC-MS) shows a significant peak corresponding to semicarbazide (MW: 75.07 g/mol ). The product's melting point is broad and lower than 153°C.

  • Probable Cause: Semicarbazide is the intermediate formed when one molecule of urea reacts with one molecule of hydrazine.[5] The formation of carbohydrazide requires a second substitution with another hydrazine molecule.[5] This side reaction is prevalent when there is insufficient hydrazine or the reaction time is too short to drive the reaction to completion.

G Urea Urea Semicarbazide Semicarbazide (Side Product) Urea->Semicarbazide + N2H4 Hydrazine1 Hydrazine (1 eq) Hydrazine1->Semicarbazide Hydrazine2 Hydrazine (1 eq) Carbohydrazide Carbohydrazide (Target) Hydrazine2->Carbohydrazide Semicarbazide->Carbohydrazide + N2H4 Ammonia1 NH3 Semicarbazide->Ammonia1 Ammonia2 NH3 Carbohydrazide->Ammonia2

Caption: Formation of Semicarbazide as an Intermediate.

  • Adjust Stoichiometry: Ensure a molar excess of hydrazine relative to the primary reactant (urea or dialkyl carbonate). For the urea route, a common molar ratio is at least 2 moles of hydrazine for every 1 mole of urea.[1]

  • Increase Reaction Time and/or Temperature: For the urea method, refluxing for an extended period (e.g., 40 hours or more) may be necessary to ensure full conversion to carbohydrazide.[2] Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) to confirm the disappearance of the semicarbazide intermediate.

  • Efficient Removal of Byproducts: In the urea synthesis, the reaction produces ammonia.[1] Ensuring this ammonia is efficiently removed from the reaction vessel can help drive the equilibrium towards the products.

  • Purification: If semicarbazide contamination persists, a careful recrystallization is necessary. The different solubilities of carbohydrazide and semicarbazide in water/ethanol mixtures can be exploited for effective separation.[9]

Issue 2: Formation of Unwanted By-products at High Temperatures
  • Symptom: The final product is discolored, has a low assay, and may unexpectedly decompose over a few months of storage.

  • Probable Cause: Syntheses performed at excessively high temperatures (e.g., >120°C), particularly in the one-step dialkyl carbonate method, are known to generate impurities.[7] While not always fully characterized, these by-products compromise the purity and stability of the final carbohydrazide.

G Start Start Synthesis (Dialkyl Carbonate Route) CheckTemp Is Temperature < 80°C? Start->CheckTemp HighTemp High Temp Side Reactions (>80°C) CheckTemp->HighTemp No LowTemp Controlled Reaction (50-75°C) CheckTemp->LowTemp Yes ImpureProduct Impure/Unstable Product HighTemp->ImpureProduct PureProduct High Purity Product LowTemp->PureProduct

Caption: Temperature Control Logic in Carbohydrazide Synthesis.

A proven method to avoid high-temperature side reactions is to adopt a two-stage synthesis process, particularly when using dialkyl carbonates.[6]

Stage 1: Alkyl Carbazate Formation

  • Reactants: React hydrazine with the di(lower alkyl) carbonate (e.g., dimethyl carbonate) in a mole ratio of approximately 1:1.[6]

  • Temperature: Maintain the reaction temperature strictly below 80°C, ideally between 50°C and 75°C.[6] This controlled temperature is sufficient to form the alkyl carbazate intermediate without triggering side reactions.

  • Reaction Time: Allow the reaction to proceed for 2-5 hours at the target temperature.

  • Removal of Alcohol: After the first stage is complete, remove the alcohol co-product (e.g., methanol) by distillation, preferably under vacuum to keep the temperature low.

Stage 2: Carbohydrazide Formation

  • Add Hydrazine: Add a second charge of hydrazine to the reaction mixture containing the alkyl carbazate.

  • Temperature: Maintain the temperature at a moderate level (e.g., ~70°C) for several hours until the reaction is complete, which can be verified by chromatography.[7]

  • Crystallization: Cool the reaction mixture (e.g., to 0-5°C) to crystallize the high-purity carbohydrazide product.[7]

  • Isolation: Collect the crystals by filtration, wash with a cold solvent like methanol, and dry under vacuum.[7]

Comparative Summary of Synthesis Parameters

The table below summarizes key parameters for avoiding side reactions in the two most common synthesis routes.

ParameterDiethyl Carbonate Route (Two-Stage)Urea RouteCausality & Rationale
Temperature Stage 1: 50-75°C[6]Stage 2: ~70°C[7]Reflux (typically >100°C)Lower temperatures in the carbonate route prevent the formation of thermal degradation by-products.[6]
Stoichiometry Stage 1: ~1:1 (Hydrazine:Carbonate)[6]Stage 2: Excess Hydrazine>2:1 (Hydrazine:Urea)[1]A 1:1 ratio in Stage 1 maximizes intermediate formation. Excess hydrazine in Stage 2 and the Urea route drives the reaction to completion, minimizing semicarbazide.
Key Side Product Thermal degradation impuritiesSemicarbazide[5]The primary challenge in the carbonate route is preventing decomposition, while in the urea route it is ensuring complete reaction past the stable intermediate.
Control Strategy Strict two-stage temperature controlSufficient reaction time and excess reagentThe two-stage process isolates the formation of the intermediate before pushing to the final product, offering finer control. The urea method relies on brute force conditions.

References

  • US3238226A - Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide.
  • Semicarbazide - Wikipedia. [Link]

  • EP0103400B1 - Process for making carbohydrazide.
  • Carbohydrazide - Wikipedia. [Link]

  • US4496761A - Process for making carbohydrazide.
  • Carbohydrazide - Ataman Kimya. [Link]

  • CARBOHYDRAZIDE - atamankimya.com. [Link]

  • Facile one-pot synthesis of 4-substituted semicarbazides - The Royal Society of Chemistry. [Link]

  • Preparation of carbohydrazide - PrepChem.com. [Link]

  • DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt).

Sources

Optimization

Technical Support Center: Pyrazole N-Alkylation Regioselectivity

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regiose...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles. The seemingly subtle difference between the N1 and N2 positions can present a significant synthetic challenge, often leading to mixtures of regioisomers that are difficult to separate and can derail a synthetic campaign.

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the underlying mechanistic principles and provide actionable protocols to help you achieve your desired N-alkylated pyrazole isomer with high selectivity.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of N1 and N2 alkylated products. Why is this happening?

The formation of a regioisomeric mixture is the most common challenge in the N-alkylation of unsymmetrical pyrazoles. This occurs because the two nitrogen atoms, while electronically distinct due to the substitution pattern, can have comparable nucleophilicity.[1] The final product ratio is a result of a complex interplay between several factors, including:

  • Steric Hindrance: The accessibility of each nitrogen atom.

  • Electronic Effects: The electron density on each nitrogen, influenced by substituents on the pyrazole ring.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent.

Typically, the reaction does not favor one isomer exclusively without careful optimization.

Q2: What are the primary factors that control the N1 vs. N2 regioselectivity?

Controlling the regioselectivity hinges on manipulating the subtle differences between the two nitrogen atoms. The key levers at your disposal are:

  • Steric Effects of Pyrazole Substituents: A bulky substituent at the C3 or C5 position will generally direct the alkylation to the more accessible nitrogen atom. For instance, a large group at C5 will sterically shield the N1 position, favoring alkylation at N2.[2]

  • The Alkylating Agent (Electrophile): The steric bulk of the electrophile is a powerful tool. Large, sterically demanding alkylating agents will preferentially react at the less hindered nitrogen of the pyrazole.[1] Conversely, small electrophiles like methyl iodide often give poor selectivity.[1]

  • The Base and its Counter-ion: The base deprotonates the pyrazole to form a pyrazolate anion. The nature of the counter-ion (e.g., Li+, Na+, K+, Cs+) can influence the site of alkylation. Larger, "softer" cations like Cs+ can coordinate differently with the pyrazolate anion compared to smaller, "harder" cations like Li+, thereby influencing the nucleophilicity of the N1 and N2 positions.[3][4]

  • Solvent: The solvent's polarity and ability to solvate the pyrazolate-counter-ion pair can significantly alter the outcome. For example, polar aprotic solvents like DMF or acetonitrile are common, but sometimes less conventional solvents can provide unique selectivity.[3][5]

Q3: How can I predict which nitrogen atom will be alkylated?

While computational methods can provide predictions by calculating activation energies for both pathways[6], a good experimental prediction can be made by analyzing two key factors:

  • Sterics: The N1 position is adjacent to the C5 substituent, while the N2 position is adjacent to the C3 substituent. Alkylation will generally favor the nitrogen adjacent to the smaller substituent.

  • Electronics: Electron-withdrawing groups on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen. For example, a trifluoromethyl group at C3 will make the N2 atom less nucleophilic, potentially favoring alkylation at N1, assuming sterics are comparable.[3]

This relationship is visualized in the decision workflow below.

G cluster_start cluster_analysis cluster_decision cluster_outcomes start Start: Predict Major Regioisomer sterics Analyze Steric Hindrance at C3 and C5 start->sterics Step 1 electronics Analyze Electronic Effects (EWG vs. EDG at C3/C5) sterics->electronics Step 2 decision Is one factor dominant? electronics->decision Step 3 steric_outcome Alkylation occurs at the least sterically hindered Nitrogen. decision->steric_outcome Yes (Sterics) electronic_outcome Alkylation occurs at the most electron-rich Nitrogen. decision->electronic_outcome Yes (Electronics) mixed_outcome Poor selectivity expected. Requires experimental optimization. decision->mixed_outcome No (Conflicting)

Caption: A workflow for predicting N-alkylation regioselectivity.

Troubleshooting Guide: Specific Scenarios

Problem 1: My reaction gives a poor N1/N2 ratio (e.g., close to 1:1). How can I improve it?

Root Cause Analysis: A low regioselectivity indicates that the intrinsic steric and electronic differences between N1 and N2 are not significant enough under your current reaction conditions to favor one pathway over the other. Your goal is to amplify these small differences. The most effective strategy is often to introduce a greater steric bias.

Troubleshooting Protocol: Condition Screening

The most direct path to a solution is a systematic screening of reaction parameters. We recommend focusing on the base, solvent, and alkylating agent.

Step-by-Step Methodology:

  • Setup: Arrange a parallel set of reactions in vials or a multi-well plate. To each vial, add your starting pyrazole (1.0 eq).

  • Base Screening: In separate vials, add different bases (1.1 eq). Common choices include NaH, K₂CO₃, and Cs₂CO₃.

  • Solvent Screening: To each "base" vial, add a different solvent. Test a polar aprotic solvent (e.g., DMF, MeCN), a nonpolar aprotic solvent (e.g., Toluene, Dioxane), and potentially a polar protic solvent if compatible.[5]

  • Initiation: Bring all reactions to a standard temperature (e.g., room temperature or a moderately elevated temperature like 60 °C).

  • Addition of Electrophile: Add the alkylating agent (1.05 eq) to each reaction.

  • Monitoring: Stir the reactions and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Analysis: Once the starting material is consumed, quench the reactions appropriately. Analyze the crude product ratio (N1:N2) for each condition using ¹H NMR or LC-MS.

Data Interpretation:

Summarize your findings in a table to easily identify the optimal conditions.

EntryBaseSolventTemperature (°C)N1:N2 Ratio
1NaHDMF251.5 : 1
2K₂CO₃MeCN601.2 : 1
3Cs₂CO₃ Dioxane 60 15 : 1
4K₂CO₃Toluene803 : 1

This is example data. Your results will vary.

Expert Insight: Often, moving to a larger counter-ion (like Cesium) and a less polar solvent (like Dioxane or Toluene) can dramatically improve selectivity by promoting a more aggregated and sterically sensitive transition state.[3][4] If screening these conditions fails, consider synthesizing a more sterically bulky version of your alkylating agent.[1]

Problem 2: The "wrong" isomer is the major product! The reaction is favoring the more sterically hindered nitrogen.

Root Cause Analysis: This counterintuitive result often points to a specific, non-covalent interaction that overrides simple steric effects. A common culprit is an intramolecular hydrogen bond or a chelation effect between a functional group on the pyrazole and the incoming alkylating agent. This can create a transition state that preferentially delivers the alkyl group to the nearby, more hindered nitrogen.

Quantum mechanics calculations have shown that hydrogen bonding between a substituent on the pyrazole and a functional group on the alkylating agent can stabilize the transition state for alkylation at the sterically hindered nitrogen, reversing the expected selectivity.[6]

Caption: Directing effect leading to unexpected regioselectivity.

Troubleshooting Strategies:

  • Change the Solvent: The first step is to try a solvent that can disrupt hydrogen bonds. If you are using an aprotic solvent (like THF or Dioxane), switch to a protic solvent like 2-propanol or t-butanol (if your reagents are stable). Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) are particularly effective at disrupting H-bonds and can dramatically alter regioselectivity.[5]

  • Modify the Alkylating Agent: If the alkylating agent contains a hydrogen bond acceptor (e.g., a carbonyl or nitro group), switch to an analog without this functionality. For example, use a simple alkyl bromide instead of an α-bromoacetamide.

  • Protect the Directing Group: If a functional group on the pyrazole (like an -OH or -NH₂) is directing the reaction, temporarily protect it before the alkylation step. This removes the directing influence, and the reaction should revert to being controlled by sterics.

  • Switch to Acid-Catalyzed Conditions: Some N-alkylation methods proceed under acidic conditions, for example, using trichloroacetimidates as electrophiles.[2] This completely changes the mechanism from SN2 attack by a pyrazolate to the trapping of a carbocation intermediate, which will be highly sensitive to steric hindrance and may favor the desired isomer.[2]

References

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Kansal, P., & Knaus, E. E. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. [Link]

  • Eastgate, M. D., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Applied Catalysis A: General. [Link]

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. [Link]

  • Various Authors. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Various Authors. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]

  • Organic Chemistry Portal. Pyrazole Synthesis. [Link]

  • Various Authors. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • Google Patents. (1996).
  • ResearchGate. (2018). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]

  • ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in the Purification of Pyrazole Carbohydrazide Products

Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of pyrazole carbohydrazide products. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the purification of pyrazole carbohydrazide products. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis and purification of these valuable heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides practical, in-depth troubleshooting strategies and optimized protocols to enhance the purity, yield, and overall quality of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns that arise during the purification of pyrazole carbohydrazide derivatives.

Q1: What are the most prevalent impurities I should anticipate in my crude pyrazole carbohydrazide product?

A1: The nature of impurities is intrinsically linked to the synthetic route employed. However, several common classes of impurities are frequently observed:

  • Unreacted Starting Materials: Incomplete reactions can leave residual electrophilic partners (e.g., esters, acid chlorides) or the hydrazine hydrate.

  • Regioisomers: Particularly in Knorr-type pyrazole syntheses using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a significant challenge due to their similar physicochemical properties, making separation difficult.[1]

  • Hydrolysis Products: The carbohydrazide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the corresponding carboxylic acid or pyrazole-acid and hydrazine.[2]

  • Side-Reaction Products: These can include N-acylated hydrazides from reactions with acidic solvents like acetic acid, or pyrazoline intermediates if the synthesis involves α,β-unsaturated carbonyl compounds and aromatization is incomplete.[1][2]

  • Decomposition Products: Hydrazine derivatives can be sensitive to air and light, and excessive heat during the reaction or workup can lead to decomposition and the formation of colored byproducts.[3]

Q2: My final yield is significantly lower than expected after purification. What are the likely causes?

A2: Low recovery is a multifaceted issue that can stem from several stages of your workflow:

  • Incomplete Reaction: The most straightforward cause is a reaction that has not proceeded to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Product Loss During Workup: Pyrazole carbohydrazides with polar functional groups may exhibit some solubility in the aqueous phase during extraction, leading to losses.

  • Difficulties in Crystallization: If recrystallization is your primary purification method, low yields can result from the product being too soluble in the chosen solvent or "oiling out" instead of crystallizing.[4]

  • Irreversible Adsorption during Chromatography: Highly polar or basic pyrazole derivatives can sometimes bind irreversibly to silica gel, leading to poor recovery from column chromatography.[1]

Q3: My purified pyrazole carbohydrazide has a persistent yellow or brown discoloration. How can I remove it?

A3: Discoloration often points to the presence of minor, highly conjugated impurities or decomposition products.[3] Here are some strategies to address this:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and gently heating it with a small amount of activated carbon can effectively adsorb colored impurities. Subsequent filtration through celite should yield a decolorized solution.

  • Recrystallization: A carefully chosen recrystallization solvent system can often leave colored impurities behind in the mother liquor.

  • Chromatography: If the colored impurity has a different polarity from your product, column chromatography can be an effective separation method.

Q4: How can I efficiently remove unreacted hydrazine hydrate from my product?

A4: Hydrazine hydrate is highly polar and water-soluble. An effective method for its removal is to perform an aqueous workup. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it several times with water or brine. The hydrazine hydrate will preferentially partition into the aqueous layer.

Q5: What is the most effective chromatographic technique for purifying pyrazole carbohydrazides?

A5: The choice of chromatographic method depends on the polarity and stability of your specific compound.

  • Normal-Phase Chromatography (Silica Gel): This is the most common method. For basic pyrazole compounds that may interact strongly with the acidic silica surface, deactivating the silica gel with triethylamine or using neutral alumina can improve separation and recovery.[1]

  • Reversed-Phase Chromatography (C18): This can be a powerful alternative for purifying polar or water-soluble pyrazole carbohydrazides that are not well-retained on silica gel.[1]

  • Flash Chromatography: For larger scale purifications, automated flash chromatography systems offer efficient and high-resolution separations.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the purification of pyrazole carbohydrazide products.

Problem 1: Persistent Impurities Detected by NMR or LC-MS

This is one of the most frequent challenges, indicating that the initial purification strategy was not sufficient.

Possible Cause 1.1: Incomplete Reaction

  • Diagnosis: The presence of starting material signals in the NMR spectrum or corresponding masses in the LC-MS.

  • Solution:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to run for a sufficient amount of time. If the reaction is sluggish at room temperature, gentle heating may be required. However, be cautious as excessive heat can promote side reactions.[3]

    • Stoichiometry: Verify the stoichiometry of your reagents. A slight excess of one reagent may be necessary to drive the reaction to completion.

Possible Cause 1.2: Formation of Stable Side Products

  • Diagnosis: Unidentified peaks in your analytical data that do not correspond to starting materials or the desired product.

  • Solution:

    • Intramolecular Benzoyl Migration: In some cases, an intramolecular benzoyl migration can occur, leading to isomeric impurities.[6] Optimizing reaction conditions (e.g., temperature, reaction time) may minimize this.

    • Hydrolysis: If the reaction is run in the presence of water or acidic/basic conditions for extended periods, hydrolysis of the carbohydrazide can occur.[2] Ensure anhydrous conditions if necessary and minimize reaction times.

Possible Cause 1.3: Contamination from Solvents or Reagents

  • Diagnosis: The presence of grease, solvent adducts, or other unexpected signals in your analytical data.

  • Solution:

    • Solvent Purity: Always use high-purity, dry solvents, especially for moisture-sensitive reactions.

    • Reagent Quality: Ensure that your starting materials are of high purity.

Problem 2: Poor Recovery After Column Chromatography

Low recovery from column chromatography can be frustrating and significantly impact your overall yield.

Possible Cause 2.1: Product Streaking or Tailing on the Column

  • Diagnosis: Broad or tailing peaks during column chromatography, leading to poor separation and mixed fractions.

  • Solution:

    • Solvent System Optimization: Experiment with different solvent systems to find one that provides good separation with a symmetrical peak shape on TLC. Adding a small amount of a more polar solvent to the mobile phase can sometimes reduce tailing.

    • Deactivation of Silica Gel: For basic pyrazole compounds, pre-treating the silica gel with a dilute solution of triethylamine in the eluent can block the acidic silanol groups and improve elution.[1]

Possible Cause 2.2: Irreversible Adsorption to the Stationary Phase

  • Diagnosis: A significant portion of your product does not elute from the column, even with highly polar solvent systems.

  • Solution:

    • Change of Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[1]

    • Alternative Purification Method: If chromatography is consistently problematic, explore other purification techniques such as recrystallization or preparative HPLC.

Problem 3: Challenges with Crystallization

Crystallization is a powerful purification technique, but it can be challenging to optimize.

Possible Cause 3.1: "Oiling Out" of the Product

  • Diagnosis: The product separates from the solution as an oil instead of forming solid crystals.

  • Solution:

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.[4]

    • Solvent Adjustment: The boiling point of the solvent may be higher than the melting point of your product. Try a lower-boiling solvent or add a co-solvent. Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and then cool slowly.[4]

    • Seeding: Introduce a small seed crystal of the pure product to encourage crystallization.[4]

Possible Cause 3.2: No Crystal Formation Upon Cooling

  • Diagnosis: The solution remains clear even after cooling for an extended period.

  • Solution:

    • Increase Concentration: The solution may not be sufficiently saturated. Carefully evaporate some of the solvent to increase the concentration of your product.[4]

    • Induce Crystallization: Scratch the inside of the flask at the air-liquid interface with a glass rod. This creates nucleation sites for crystal growth.[4]

    • Change Solvent System: Your product may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent system.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the purification of a wide range of pyrazole carbohydrazide products.

Protocol 1: General Recrystallization Procedure

This protocol outlines a systematic approach to finding a suitable solvent system for recrystallization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room and elevated temperatures.

  • Ideal Solvent Selection: An ideal solvent will dissolve the compound when hot but not when cold. A good solvent pair consists of a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent or "good" solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent System: Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Solvent/Anti-Solvent System: While the solution of the "good" solvent is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification via Acid Salt Crystallization

This technique is particularly useful for separating regioisomers of basic pyrazole compounds.[1][7][8]

  • Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent such as acetone, ethanol, or isopropanol.[7]

  • Acid Addition: Add at least one equivalent of an inorganic acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., p-toluenesulfonic acid).[1][7]

  • Crystallization: Stir the solution. The salt of one regioisomer may preferentially crystallize out of solution. Cooling may be necessary to induce crystallization.[1][7]

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Neutralization: To recover the free base, dissolve the salt in water and neutralize with a suitable base (e.g., NaHCO₃, NaOH). Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the purified pyrazole.

Visualizations

Troubleshooting Workflow for Pyrazole Carbohydrazide Purification

cluster_troubleshooting Troubleshooting Strategies start Crude Pyrazole Carbohydrazide Product analytical_check Analytical Check (NMR, LC-MS) start->analytical_check pure Product is Pure analytical_check->pure Yes impure Impurities Detected analytical_check->impure No recrystallization Attempt Recrystallization impure->recrystallization recrystallization_success Successful? recrystallization->recrystallization_success column_chromatography Perform Column Chromatography chromatography_success Successful? column_chromatography->chromatography_success acid_salt Consider Acid Salt Crystallization acid_salt_success Successful? acid_salt->acid_salt_success recrystallization_success->pure Yes recrystallization_success->column_chromatography No chromatography_success->pure Yes chromatography_success->acid_salt No acid_salt_success->pure Yes

Caption: A decision-making workflow for troubleshooting the purification of pyrazole carbohydrazide products.

Common Side Reactions in Pyrazole Carbohydrazide Synthesis

cluster_side_reactions Potential Side Reactions start Pyrazole Ester + Hydrazine Hydrate product Desired Pyrazole Carbohydrazide start->product Main Reaction regioisomer Regioisomer Formation start->regioisomer incomplete_reaction Incomplete Reaction start->incomplete_reaction hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) product->hydrolysis hydrolysis_product Pyrazole Carboxylic Acid hydrolysis->hydrolysis_product regioisomer_product Isomeric Pyrazole Carbohydrazide regioisomer->regioisomer_product unreacted_ester Unreacted Pyrazole Ester incomplete_reaction->unreacted_ester

Caption: A diagram illustrating common side reactions that can lead to impurities in pyrazole carbohydrazide synthesis.

References

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
  • Technical Support Center: Overcoming Side Product Form
  • Dealing with poor solubility of pyrazole deriv
  • Method for purifying pyrazoles.
  • Synthesis of carbohydrazide. ChemicalBook.
  • (PDF) Carbohydrazide vs Hydrazine: A Comparative Study.
  • Carbohydrazide.
  • Process for the purification of pyrazoles.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
  • Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products. Benchchem.

Sources

Optimization

strategies to minimize byproduct formation in carbohydrazide reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation Welcome to the technical support center for carbohydrazide chemistry. As a Senior Application Scientist, I've desi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation

Welcome to the technical support center for carbohydrazide chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the foundational knowledge to troubleshoot and optimize your reactions effectively. This resource addresses common challenges in a direct question-and-answer format, focusing on the causality behind byproduct formation and offering field-proven strategies for achieving cleaner reactions and higher yields.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Reagent - Stability and Purity

Question 1: My reaction is showing unexpected byproducts, and I suspect my carbohydrazide source. What are the common stability issues with carbohydrazide?

Answer: This is an excellent first question, as the purity and stability of your starting material are paramount. Carbohydrazide, while safer than hydrazine, is not indefinitely stable, especially under improper storage or reaction conditions.[1]

The primary issue is thermal decomposition. Carbohydrazide is a white crystalline solid that decomposes upon melting (around 153-154°C).[2] However, decomposition can begin at lower temperatures.

  • Hydrolysis (>150°C): At elevated temperatures in the presence of water, carbohydrazide can hydrolyze back to hydrazine and carbon dioxide. This is a major concern because the newly formed hydrazine is highly reactive and can initiate a host of side reactions not typical for carbohydrazide, such as the formation of azines with carbonyl compounds.[3]

  • Full Decomposition (>200°C): At higher temperatures, it can decompose more completely into ammonia, nitrogen, and hydrogen.

Expert Insight: Always verify the melting point of your carbohydrazide batch. A depressed or broad melting range is a strong indicator of impurities or degradation. For temperature-sensitive reactions, consider adding the carbohydrazide in portions to maintain a lower reaction temperature. Always store carbohydrazide in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[4]

Question 2: What are the typical impurities in commercially available carbohydrazide, and how can they affect my reaction?

Answer: The most common industrial synthesis of carbohydrazide involves the reaction of urea with hydrazine.[2][5] Byproducts from this synthesis can persist in the final product if not rigorously purified.

  • Unreacted Hydrazine: Trace amounts of hydrazine can lead to byproducts like azines in reactions with aldehydes and ketones.[3]

  • Ammonia and Carbonates: Residual ammonia or carbonate species can alter the pH of your reaction medium, potentially affecting reaction rates and catalyst performance.

  • Diformylation Products: If phosgene is used as a C1-precursor in the synthesis, some diformylation of the hydrazine moiety can occur, leading to inactive impurities.[2][5]

A simple purification protocol can often mitigate these issues.

Section 2: Reactions with Aldehydes and Ketones

Question 3: I'm trying to synthesize a carbohydrazone, but I'm getting a significant amount of a symmetrical byproduct. What is it, and how do I prevent it?

Answer: You are most likely observing the formation of an azine . This is the most common and frustrating byproduct in reactions between carbohydrazide and carbonyl compounds. It arises when one molecule of a hydrazine-like species reacts with two molecules of the aldehyde or ketone.[3] While carbohydrazide itself is less prone to this than free hydrazine, its decomposition at higher temperatures can release hydrazine, which readily forms azines.[6]

The desired reaction is the formation of a carbohydrazone (one carbohydrazide to one carbonyl). The side reaction is the formation of an azine (one hydrazine to two carbonyls).

Below is a diagram illustrating the desired pathway versus the common side reaction.

G Start Carbohydrazide + Ketone (R-CO-R') Desired Desired Product: Carbohydrazone Start->Desired Controlled Stoichiometry (1:1 or slight excess carbohydrazide) Decomposition Thermal Decomposition (Side Pathway) Start->Decomposition High Temperature Hydrazine Hydrazine Formed Decomposition->Hydrazine Azine Byproduct: Azine Hydrazine->Azine Ketone_Excess Excess Ketone Ketone_Excess->Azine G Start Low Yield in Triazole-Thione Synthesis Check_Step1 Analyze Intermediate Formation (Step 1) (TLC, LC-MS) Start->Check_Step1 Check_Step2 Analyze Cyclization (Step 2) (TLC, LC-MS) Start->Check_Step2 Incomplete_S1 Incomplete Reaction or Multiple Products in Step 1? Check_Step1->Incomplete_S1 Incomplete_S2 Unreacted Intermediate or Multiple Products in Step 2? Check_Step2->Incomplete_S2 Sol_Solvent Optimize Solvent (e.g., Ethanol, DMF) Incomplete_S1->Sol_Solvent Yes Sol_Temp1 Adjust Temperature (Often Room Temp is sufficient) Incomplete_S1->Sol_Temp1 Yes Sol_Base Vary Base Concentration (e.g., 4N to 10% NaOH) Incomplete_S2->Sol_Base Yes Sol_Temp2 Adjust Reflux Time/Temp Incomplete_S2->Sol_Temp2 Yes Sol_Purify Purify Intermediate Before Cyclization Incomplete_S2->Sol_Purify Yes Sol_Solvent->Check_Step1 Sol_Temp1->Check_Step1 Sol_Base->Check_Step2 Sol_Temp2->Check_Step2 Sol_Purify->Check_Step2

Caption: Troubleshooting workflow for 1,2,4-triazole-3-thione synthesis.

Protocol for Optimized Triazole-Thione Synthesis:

This protocol incorporates best practices to minimize byproducts.

  • Step 1: Formation of N-substituted-hydrazine-1-carbothioamide

    • Dissolve carbohydrazide (1.0 eq) in a suitable solvent like ethanol.

    • Add the aryl isothiocyanate (1.0 eq) to the solution.

    • Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed. The intermediate is often a solid that precipitates from the solution.

    • Crucial Step: Isolate and purify this intermediate by filtration. Wash with cold ethanol. Do not proceed to cyclization with the crude mixture unless you have previously validated this for your specific substrate.

  • Step 2: Base-Catalyzed Cyclization

    • Suspend the purified intermediate in an aqueous solution of sodium hydroxide (e.g., 4N to 10% w/v). [7][8] * Heat the mixture under reflux for the prescribed time (typically 2-6 hours), again monitoring by TLC.

    • Cool the reaction mixture to room temperature and carefully acidify with a concentrated acid (like HCl) to a neutral or slightly acidic pH.

    • The desired 1,2,4-triazole-3-thione product will precipitate. Collect it by filtration, wash thoroughly with water to remove salts, and dry.

    • Recrystallization from a suitable solvent (e.g., ethanol) can be used for final purification. [8]

Section 4: Data and Condition Summary

Question 5: Can you provide a summary table of recommended starting conditions for common carbohydrazide reactions?

Answer: Certainly. This table provides validated starting points for your optimization experiments. Remember that the optimal conditions will always be substrate-dependent.

Reaction Type Reactants Stoichiometry (Carbohydrazide:Substrate) Recommended Solvent Temperature Catalyst / Additive Key Byproducts to Monitor
Carbohydrazone Synthesis Aldehyde or Ketone1.1 : 1 to 1.5 : 1Ethanol, Methanol [9]0°C to Room TempGlacial Acetic Acid (catalytic) [10]Azines, unreacted starting material
1,2,4-Triazole-3-Thione Synthesis (Step 1) Isothiocyanate1 : 1EthanolRoom Temp to RefluxNoneMultiple addition products
1,2,4-Triazole-3-Thione Synthesis (Step 2) Thiocarbohydrazide IntermediateN/AWaterRefluxNaOH (4N - 10%) [7]Degradation products, incomplete cyclization
General Acylation Acyl Halide / Anhydride1 : 1 or 2.2 : 1 (for di-acylation)THF, Dichloromethane0°C to Room TempBase (e.g., Triethylamine) to scavenge acidPoly-acylated products, hydrolysis of anhydride [11]

This guide is intended to be a living document. As new methods and insights emerge, we will continue to update it. We wish you success in your research and development endeavors.

References
  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from Ataman Kimya website. [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from atamankimya.com website. [Link]

  • ResearchGate. (2018). Evaluation of Thermal Decomposition Behavior of Carbohydrazide and Its Suppression Effect on Carbon Steel Corrosion. Retrieved from ResearchGate. [Link]

  • ScienceDirect. (2018). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. Retrieved from ScienceDirect. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from PubMed Central. [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from International Journal of Chemical and Biological Sciences. [Link]

  • ResearchGate. (2019). (PDF) Carbohydrazide vs Hydrazine: A Comparative Study. Retrieved from ResearchGate. [Link]

  • Google Patents. (2017). CN106674059A - Synthesis method of carbohydrazide.
  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from Wikipedia. [Link]

  • ResearchGate. (n.d.). Reactions of isothiocyanate 1 with 2-cyanoacetohydrazide and ethyl glycinate. Retrieved from ResearchGate. [Link]

  • PubMed Central (PMC). (n.d.). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Retrieved from PubMed Central. [Link]

  • Datapdf.com. (n.d.). Chemistry of carbohydrazide and thiocarbohydrazide - PDF Free Download. Retrieved from datapdf.com. [Link]

  • Oxidation Technologies. (n.d.). Carbohydrazide Information. Retrieved from Oxidation Technologies. [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). The reaction of acylhydrazides 1 with isothiocyanates 2 to prepare the.... Retrieved from ResearchGate. [Link]

  • SINOCHEM. (n.d.). Application of carbohydrazide in power plant chemistry. Retrieved from SINOCHEM. [Link]

  • Connect Chemicals. (n.d.). Carbohydrazide | CAS 497-18-7 | Supplier. Retrieved from Connect Chemicals. [Link]

  • Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • PubMed Central (PMC). (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Retrieved from PubMed Central. [Link]

  • PubMed. (n.d.). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Retrieved from PubMed. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from MDPI. [Link]

  • ResearchGate. (2020). (PDF) Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-methyl-1H-pyrazole-5-carbohydrazide and Its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a wide array of pharmacological activities.[1][2] The strategic placement of substituents on the pyrazole ring can dramatically influence the biological profile of the resulting molecule. This guide provides an in-depth comparison of the biological activities of 1-methyl-1H-pyrazole-5-carbohydrazide and its key positional isomers: 1-methyl-1H-pyrazole-3-carbohydrazide and 1-methyl-1H-pyrazole-4-carbohydrazide. By examining the available experimental data, we will explore how the seemingly subtle shift of the carbohydrazide moiety impacts the therapeutic potential of these compounds.

The Critical Influence of Substituent Positioning

The substitution pattern on the pyrazole ring is a critical determinant of a compound's biological activity. The position of the carbohydrazide group, in particular, has been shown to direct the molecule's therapeutic effects towards different targets.[1] A general overview of these structure-activity relationships reveals distinct trends:

  • Pyrazole-3-carbohydrazides have been frequently associated with antitumor and cannabinoid antagonist activities .[1]

  • Pyrazole-5-carbohydrazides are also prominently linked to antitumor activity .[1][3]

  • Pyrazole-4-carbohydrazides tend to exhibit a different spectrum of activities, including antinociceptive, antibacterial, and antiparasitic properties .[1]

This guide will delve into specific examples to illustrate these isomeric differences.

Comparative Biological Activity: A Data-Driven Analysis

Antidiabetic and Antioxidant Activities

A study on derivatives of 5-methyl-1H-pyrazole-3-carbohydrazide provides valuable quantitative data on its potential as an antidiabetic and antioxidant agent.[4] In this research, two derivatives, Pyz-1 and Pyz-2, were synthesized from 5-methyl-1H-pyrazole-3-carbohydrazide and evaluated for their inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism, as well as their antioxidant capacities.[4]

Table 1: Antidiabetic and Antioxidant Activity of 5-methyl-1H-pyrazole-3-carbohydrazide Derivatives [4]

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)DPPH Scavenging SC50 (µM)ABTS Scavenging SC50 (µM)H₂O₂ Scavenging IC50 (µM)Xanthine Oxidase IC50 (µM)
Pyz-1 75.62 ± 0.56119.3 ± 0.75238.53 ± 1.1279.77 ± 0.4531.49 ± 0.9224.32 ± 0.78
Pyz-2 95.85 ± 0.92120.2 ± 0.68138.70 ± 1.4520.54 ± 0.8724.82 ± 1.2310.75 ± 0.54
Acarbose (Standard) 72.58 ± 0.68115.6 ± 0.574----
Ascorbic Acid (Standard) ---22.497.45-
Allopurinol (Standard) -----14.41 ± 1.01

Pyz-1: 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide; Pyz-2: 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol

The data indicates that derivatives of 5-methyl-1H-pyrazole-3-carbohydrazide show potent α-glucosidase and α-amylase inhibition, comparable to the standard drug acarbose.[4] Furthermore, these compounds, particularly Pyz-2, demonstrated significant antioxidant activity.[4]

While direct comparative data for the 1-methyl-1H-pyrazole-5-carbohydrazide and 1-methyl-1H-pyrazole-4-carbohydrazide isomers in these specific assays is lacking, the strong performance of the pyrazole-3-carbohydrazide scaffold highlights its potential in the development of antidiabetic and antioxidant agents.

Anticancer Activity

Both pyrazole-3-carbohydrazides and pyrazole-5-carbohydrazides have been investigated for their anticancer properties.[1]

Derivatives of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide have been synthesized and shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[2][5] Similarly, novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives exhibited potent antiproliferative activity against several human cancer cell lines, including HepG-2, BGC823, and BT474.[6]

The anticancer potential of the pyrazole-3-carbohydrazide scaffold is also well-documented.[1] For instance, N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (Rimonabant) is a known cannabinoid receptor antagonist, a mechanism that has been explored in the context of cancer therapy.[1]

The key takeaway is that both the 3- and 5-substituted isomers are promising avenues for the development of novel anticancer agents. The specific substitutions on the pyrazole ring and the carbohydrazide moiety will ultimately fine-tune the potency and selectivity of these compounds.

Antimicrobial Activity

In contrast to the 3- and 5-isomers, 1H-pyrazole-4-carbohydrazide derivatives have demonstrated notable antimicrobial activity.[1] Various studies have reported their efficacy against a range of bacterial and parasitic pathogens.[1] This suggests a distinct structure-activity relationship where the placement of the carbohydrazide at the C-4 position directs the molecule towards antimicrobial targets.

Experimental Methodologies: A Closer Look

To understand the basis of the presented data, it is essential to examine the experimental protocols used in these studies.

In Vitro α-Glucosidase and α-Amylase Inhibition Assays

The antidiabetic potential of the 5-methyl-1H-pyrazole-3-carbohydrazide derivatives was assessed by measuring their ability to inhibit α-glucosidase and α-amylase.[4]

Experimental Workflow for Enzyme Inhibition Assays

G cluster_alpha_glucosidase α-Glucosidase Inhibition Assay cluster_alpha_amylase α-Amylase Inhibition Assay ag_start Prepare α-glucosidase solution ag_test Incubate enzyme, test compound, and buffer ag_start->ag_test ag_substrate Prepare p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate ag_reaction Initiate reaction by adding pNPG ag_substrate->ag_reaction ag_test->ag_reaction ag_stop Stop reaction with Na₂CO₃ ag_reaction->ag_stop ag_measure Measure absorbance at 405 nm ag_stop->ag_measure aa_start Prepare α-amylase solution aa_test Incubate enzyme and test compound aa_start->aa_test aa_substrate Prepare starch solution aa_reaction Initiate reaction by adding starch aa_substrate->aa_reaction aa_test->aa_reaction aa_stop Stop reaction with dinitrosalicylic acid (DNS) reagent aa_reaction->aa_stop aa_measure Measure absorbance at 540 nm aa_stop->aa_measure

Caption: Workflow for in vitro enzyme inhibition assays.

The causality behind these experimental choices lies in the enzymes' roles in digestion. α-Glucosidase and α-amylase are responsible for breaking down complex carbohydrates into glucose. By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is slowed, which is a key therapeutic strategy for managing type 2 diabetes. The use of specific substrates (pNPG and starch) and detection methods (colorimetric changes) allows for the quantification of enzyme activity and, consequently, the inhibitory potency of the test compounds.

Antioxidant Activity Assays

The antioxidant capacity of the pyrazole derivatives was evaluated using multiple assays to assess different aspects of their radical scavenging abilities.[4]

Logical Relationship of Antioxidant Assays

G Antioxidant Capacity Antioxidant Capacity DPPH Assay DPPH Radical Scavenging Antioxidant Capacity->DPPH Assay ABTS Assay ABTS Radical Cation Decolorization Antioxidant Capacity->ABTS Assay H₂O₂ Assay Hydrogen Peroxide Scavenging Antioxidant Capacity->H₂O₂ Assay FRAP Assay Ferric Reducing Antioxidant Power Antioxidant Capacity->FRAP Assay

Caption: Different facets of antioxidant activity assessment.

Each of these assays relies on a distinct chemical principle to measure antioxidant potential. The DPPH and ABTS assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The H₂O₂ assay directly measures the scavenging of hydrogen peroxide, a reactive oxygen species. The FRAP assay, on the other hand, quantifies the reducing power of a compound. The use of multiple assays provides a more comprehensive and trustworthy assessment of a compound's antioxidant profile.

Conclusion: Isomeric Position as a Guiding Principle in Drug Design

The evidence, though not from a single direct comparative study, strongly suggests that the position of the carbohydrazide moiety on the 1-methyl-1H-pyrazole ring is a critical factor in determining the biological activity of these isomers.

  • 1-methyl-1H-pyrazole-3-carbohydrazide and 1-methyl-1H-pyrazole-5-carbohydrazide appear to be more promising scaffolds for the development of anticancer agents. The data on 5-methyl-1H-pyrazole-3-carbohydrazide derivatives also highlights their potential in antidiabetic and antioxidant applications.

  • 1-methyl-1H-pyrazole-4-carbohydrazide and its derivatives are more likely to exhibit antimicrobial properties.

References

  • Karrouchi, K., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 1-18. Available at: [Link]

  • de Oliveira, R. S., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-323. Available at: [Link]

  • Chandra, T., et al. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 83–88. Available at: [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. Available at: [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available at: [Link]

  • Xia, Y., et al. (2008). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353. Available at: [Link]

  • El-Sayed, W. A., & Hamada, N. M. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4962-4971. Available at: [Link]

  • Lozano, E., Lewis-Bakker, M. M., & Kotra, L. P. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. In Thiazole. IntechOpen. Available at: [Link]

  • Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available at: [Link]

  • Xia, Y., et al. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893-6899. Available at: [Link]

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Comparative

A Comparative Guide to Pyrazole Carbohydrazide Derivatives as Potent Anticancer Agents

In the ever-evolving landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved therapeutics.[1][2][3] This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of oncology drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous clinically approved therapeutics.[1][2][3] This guide provides a comprehensive comparative analysis of a particularly promising subclass: pyrazole carbohydrazide derivatives. We will delve into their structure-activity relationships, compare their cytotoxic profiles against various cancer cell lines with supporting data, elucidate their mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class in the quest for novel anticancer agents.

The Rationale Behind Pyrazole Carbohydrazides in Oncology

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This facilitates strong and specific interactions with biological targets. The addition of a carbohydrazide moiety (-CONHNH2) at the C-5 position of the pyrazole ring has been shown to significantly enhance the anticancer potential of these molecules.[4] This functional group can participate in additional hydrogen bonding and coordination with metal ions, potentially contributing to novel mechanisms of action.[4] Furthermore, the carbohydrazide group serves as a versatile synthetic handle for the introduction of diverse substituents, allowing for the fine-tuning of pharmacological properties.

Structure-Activity Relationship (SAR) Analysis: Decoding the Anticancer Potential

The anticancer efficacy of pyrazole carbohydrazide derivatives is intricately linked to the nature and position of substituents on both the pyrazole and the aryl rings. A careful analysis of the available literature reveals several key SAR trends:

  • Substituents on the N-1 Position of the Pyrazole Ring: The introduction of bulky and lipophilic groups, such as arylmethyl moieties, at the N-1 position has been shown to be favorable for anticancer activity. For instance, studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives demonstrated that compounds with optimal lipophilicity (logP values in the range of 3.12-4.94) exhibited enhanced inhibitory effects on the growth of A549 lung cancer cells.[5]

  • Substituents on the C-3 Position of the Pyrazole Ring: The nature of the aryl group at the C-3 position significantly influences cytotoxicity. Electron-withdrawing groups, such as halogens (Cl, Br), on this aryl ring can enhance anticancer activity.[6] Conversely, electron-donating groups can also contribute to potency, suggesting that the optimal substitution pattern is target-dependent.

  • Modifications of the Carbohydrazide Moiety: The terminal nitrogen of the carbohydrazide can be further derivatized to form hydrazones. The nature of the aldehyde or ketone used for this condensation plays a crucial role in determining the biological activity. For example, salicylaldehyde-pyrazole-carbohydrazide derivatives have shown potent growth inhibitory effects on A549 cells by inducing apoptosis.[4]

The following Graphviz diagram illustrates the key positions for substitution on the pyrazole carbohydrazide scaffold that influence its anticancer activity.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition CDK CDK CDK->Proliferation Pyrazole Pyrazole Carbohydrazide Derivatives Pyrazole->EGFR Inhibition Pyrazole->CDK Inhibition Pyrazole->Apoptosis Induction

Caption: Targeted signaling pathways by pyrazole carbohydrazide derivatives.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative pyrazole carbohydrazide derivative and for the evaluation of its cytotoxic activity using the MTT assay.

Synthesis of a Representative 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide

This protocol is a generalized procedure based on established synthetic routes. [7] Rationale: The synthesis involves a classical Knorr pyrazole synthesis followed by functional group manipulation. The use of hydrazine hydrate is a common and effective way to form the pyrazole ring from a 1,3-dicarbonyl compound. Subsequent esterification and reaction with hydrazine hydrate yield the desired carbohydrazide.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - Aryl methyl ketone - Diethyl oxalate Step1 Claisen Condensation (Sodium Ethoxide) Start->Step1 Intermediate1 1,3-Dicarbonyl Intermediate Step1->Intermediate1 Step2 Cyclization (Arylmethyl Hydrazine) Intermediate1->Step2 Intermediate2 Pyrazole Ester Derivative Step2->Intermediate2 Step3 Hydrazinolysis (Hydrazine Hydrate) Intermediate2->Step3 Product 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Step3->Product

Caption: General workflow for the synthesis of pyrazole carbohydrazides.

Step-by-Step Protocol:

  • Synthesis of the 1,3-Dicarbonyl Intermediate:

    • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add an equimolar mixture of the appropriate aryl methyl ketone and diethyl oxalate dropwise with stirring at 0-5°C.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the 1,3-dicarbonyl compound.

    • Filter, wash with water, and dry the solid. Recrystallize from a suitable solvent (e.g., ethanol).

  • Synthesis of the Pyrazole Ester Derivative:

    • Reflux a mixture of the 1,3-dicarbonyl intermediate and an equimolar amount of the desired arylmethyl hydrazine in glacial acetic acid for 4-8 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the precipitated solid, wash with water, and dry. Purify by column chromatography or recrystallization.

  • Synthesis of the Pyrazole Carbohydrazide:

    • Reflux a solution of the pyrazole ester derivative in ethanol with an excess of hydrazine hydrate (80-99%) for 6-12 hours.

    • After cooling, the pyrazole carbohydrazide will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry to obtain the final product.

    • Characterize the final compound using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Evaluation of Anticancer Activity: The MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole carbohydrazide derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the test compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

Pyrazole carbohydrazide derivatives represent a highly promising and versatile class of anticancer agents. Their synthetic accessibility, tunable pharmacological properties, and diverse mechanisms of action make them attractive candidates for further drug discovery and development efforts. The comparative data presented in this guide highlight the significant potential of these compounds against a range of malignancies.

Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new analogues with improved potency and selectivity.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer.

  • Combination Therapies: Investigating the potential synergistic effects of pyrazole carbohydrazide derivatives with existing anticancer drugs.

By continuing to explore the rich chemistry and biology of this compound class, the scientific community can move closer to developing novel and effective therapies for cancer patients.

References

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances.
  • Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Xia, Y., Dong, Z. W., Zhao, B. X., Ge, X., Meng, N., Shin, D. S., & Miao, J. Y. (2007). Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells. Bioorganic & Medicinal Chemistry, 15(22), 6893–6899. [Link]

  • Kumar, D., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of Molecular Structure, 1260, 132793. [Link]

  • Patole, S. S. Synthesis of Pyrazole Derivatives A Review. International Journal for Modern Trends in Science and Technology, 8(11), 133-137. [Link]

  • Kumar, A., & Kumar, R. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Sanna, C., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(21), 6483. [Link]

  • Singh, P., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1361. [Link]

  • da Silva, A. C. M., de Souza, M. C. B. V., & de Almeida, M. V. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 318–329. [Link]

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1431. [Link]

  • Singh, P., & Kumar, A. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(11), 1361. [Link]

  • Sanna, C., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(21), 6483. [Link]

  • S. L., S. S., & A, S. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Journal of Pharmaceutical Chemistry & Chemical Science, 9(4), 1-6. [Link]

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Validation

A Senior Application Scientist's Guide to the In Vitro Bioactivity Validation of 1-methyl-1H-pyrazole-5-carbohydrazide

Introduction: The Therapeutic Potential of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Derivatives of this fiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Derivatives of this five-membered heterocycle are renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][4][5][6] The addition of a carbohydrazide moiety to the pyrazole ring, specifically at the C-5 position, has been shown to yield derivatives with potent antitumor activities, often by inducing apoptosis in cancer cells.[3][4]

This guide focuses on 1-methyl-1H-pyrazole-5-carbohydrazide , a specific analogue within this promising chemical class. As researchers and drug development professionals, our goal is to move beyond theoretical potential and establish empirical evidence of bioactivity. This requires robust, validated, and reproducible in vitro assays. Here, we present a structured approach to validating the bioactivity of this compound, comparing its potential efficacy against established standards in three key therapeutic areas: oncology, microbiology, and inflammation. The methodologies are designed to be self-validating, incorporating essential controls to ensure data integrity and trustworthiness.

Overall Workflow for Bioactivity Screening

The initial validation of a novel compound follows a logical progression from broad cytotoxicity screening to more specific mechanistic assays. This tiered approach ensures that resources are used efficiently, focusing only on compounds that exhibit promising activity in preliminary screens.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Mechanistic & Selectivity Assays A Compound Synthesis & Purification of 1-methyl-1H-pyrazole-5-carbohydrazide B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay vs. Cancer Cell Line) A->B Test Compound C General Antimicrobial Screen (e.g., Agar Diffusion Assay) A->C Test Compound D IC50 Determination (MTT Assay with Serial Dilutions) B->D E MIC Determination (Broth Microdilution Assay) C->E F Enzyme Inhibition Assay (e.g., COX-2 Inhibition Assay) G Apoptosis Assay (e.g., Caspase-Glo 3/7) D->G H Selectivity Profiling (Test vs. Non-Cancerous Cell Lines) D->H E->F

Caption: Tiered workflow for in vitro validation of a novel compound.

Part 1: Anticancer Activity - Cytotoxicity Against A549 Lung Carcinoma Cells

Numerous studies have highlighted the potential of pyrazole-5-carbohydrazide derivatives as anticancer agents, with some showing specific activity against the A549 lung cancer cell line.[3][4][5][7] The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity. It relies on the reduction of tetrazolium dye (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble formazan product by mitochondrial dehydrogenases in living cells. The quantity of formazan is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment. This initial incubation is critical for ensuring cells are in a logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-methyl-1H-pyrazole-5-carbohydrazide in DMSO. Create a series of 2x working solutions by serially diluting the stock in culture media. Doxorubicin should be used as a positive control and prepared similarly.

  • Cell Treatment: After 24 hours, remove the old media and add 100 µL of the prepared 2x working solutions (or media with 0.1% DMSO as a vehicle control) to the appropriate wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, only viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Visualization of MTT Assay Workflow

MTT_Workflow start Seed A549 Cells in 96-well plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Treat cells with Test Compound & Controls incubate1->treat incubate2 Incubate 48h (Drug Action) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add DMSO to Dissolve Formazan incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Comparative Data: Anticancer Activity
CompoundTarget Cell LineIC₅₀ (µM)Positive ControlControl IC₅₀ (µM)
1-methyl-1H-pyrazole-5-carbohydrazide A549 (Lung Cancer)14.5 ± 2.1Doxorubicin0.15 ± 0.03
Literature Pyrazole Derivative[6]H460 (Lung Cancer)0.15Doxorubicin-
Literature Pyrazole Derivative[8]MCF-7 (Breast Cancer)10 - 14--

Data for the test compound is hypothetical and for illustrative purposes.

Part 2: Antimicrobial Activity - Minimum Inhibitory Concentration (MIC)

Pyrazole derivatives have demonstrated considerable antimicrobial activity against a range of pathogens.[2][9] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution
  • Strain Preparation: Inoculate a single colony of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in Mueller-Hinton Broth (MHB). Incubate at 37°C until the turbidity reaches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of 1-methyl-1H-pyrazole-5-carbohydrazide (e.g., from 256 µg/mL down to 0.5 µg/mL) in MHB in a 96-well plate. Ciprofloxacin should be used as the positive control.

  • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the plate.

  • Controls:

    • Sterility Control: MHB only (no bacteria, no compound).

    • Growth Control: MHB with bacteria but no compound.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Comparative Data: Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Positive ControlControl MIC (µg/mL)
1-methyl-1H-pyrazole-5-carbohydrazide 64128CiprofloxacinS. aureus: 0.5E. coli: 0.25
Literature Pyrazole Derivative[2]62.5 - 12562.5 - 125Chloramphenicol-

Data for the test compound is hypothetical and for illustrative purposes.

Part 3: Anti-inflammatory Activity - COX-2 Enzyme Inhibition Assay

Experimental Protocol: COX-2 Inhibition
  • Reagent Preparation: Prepare all kit components (e.g., reaction buffer, heme, arachidonic acid substrate, COX-2 enzyme) according to the manufacturer's protocol.

  • Compound Dilution: Prepare serial dilutions of 1-methyl-1H-pyrazole-5-carbohydrazide and the positive control, Celecoxib, in the reaction buffer.

  • Assay Reaction:

    • Add buffer, heme, and the test compound or control to the wells of a 96-well plate.

    • Initiate the reaction by adding the COX-2 enzyme.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Add arachidonic acid to start the enzymatic reaction.

    • Incubate for a further specified time (e.g., 2 minutes).

    • Add a stop solution (e.g., HCl) to terminate the reaction.

  • PGE2 Quantification: The amount of PGE2 produced is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA) protocol provided within the kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

Comparative Data: Anti-inflammatory Activity
CompoundTarget EnzymeIC₅₀ (nM)Positive ControlControl IC₅₀ (nM)
1-methyl-1H-pyrazole-5-carbohydrazide COX-285.5 ± 9.3Celecoxib4.2 ± 0.5
Literature Pyrazole Derivative[11]COX-219.87Celecoxib-
Literature Pyrazole Derivative[1]COX-220--

Data for the test compound is hypothetical and for illustrative purposes.

Conclusion

This guide outlines a validated, multi-faceted in vitro approach to characterizing the bioactivity of 1-methyl-1H-pyrazole-5-carbohydrazide . By systematically evaluating its effects on cancer cell proliferation, bacterial growth, and key inflammatory enzymes, researchers can build a comprehensive activity profile. The comparative framework, using established drugs like Doxorubicin, Ciprofloxacin, and Celecoxib as benchmarks, is essential for contextualizing the compound's potency and potential therapeutic relevance. Positive results from these assays would justify progression to more complex models, including selectivity profiling against non-cancerous cells, in vivo animal studies, and further mechanistic investigations.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC. (n.d.). PubMed Central.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC. (n.d.). NIH.
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
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  • Synthesis of Pyrazole Deriv
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Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-1H-pyrazole-5-carbohydrazide Derivatives

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent physicochemical properties and synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs.[1] Within this privileged class of heterocycles, the 1-methyl-1H-pyrazole-5-carbohydrazide core has emerged as a particularly promising framework for the development of potent and selective modulators of various biological targets.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-1H-pyrazole-5-carbohydrazide derivatives. By objectively comparing the performance of various structural analogues and providing supporting experimental data, this document aims to equip researchers with the necessary insights to rationally design the next generation of pyrazole-based therapeutics.

The 1-Methyl-1H-pyrazole-5-carbohydrazide Scaffold: A Privileged Pharmacophore

The 1-methyl-1H-pyrazole-5-carbohydrazide moiety combines several key features that contribute to its pharmacological potential. The pyrazole ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site. The N-methyl group at the 1-position can influence solubility, metabolic stability, and the orientation of the molecule within the binding pocket. The carbohydrazide linker provides a versatile handle for introducing a wide array of substituents, allowing for the fine-tuning of the compound's properties.

The biological activities of pyrazole carbohydrazide derivatives are diverse, encompassing anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects, among others.[2] This broad spectrum of activity underscores the importance of understanding the nuanced relationships between chemical structure and biological function.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The biological activity of 1-methyl-1H-pyrazole-5-carbohydrazide derivatives can be systematically modulated by introducing substituents at various positions of the pyrazole ring and the carbohydrazide moiety. The following sections dissect the SAR at these key positions, drawing upon data from studies on closely related analogues.

Substitutions on the Pyrazole Ring

While direct SAR studies on a broad range of substituted 1-methyl-1H-pyrazole-5-carbohydrazide derivatives are emerging, valuable insights can be gleaned from related series, such as the 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides, which have been investigated for their anticancer properties.[3][4][5]

A significant finding in these studies is the correlation between the lipophilicity of the molecule and its cytotoxic activity. For a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives tested against A549 lung cancer cells, compounds with logP values in the range of 3.12-4.94 exhibited more potent inhibitory effects on cell growth.[3]

Table 1: Anticancer Activity of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Derivatives against A549 Cells [3][5]

CompoundR1 (at N1)R2 (at C3)IC50 (µM)
5 4-tert-Butylbenzyl4-Chlorophenyl49.85

Data extracted from studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives.

The data suggests that bulky, lipophilic groups at the N1 and C3 positions can be beneficial for anticancer activity. This is likely due to enhanced cell membrane permeability and potentially improved interactions with hydrophobic pockets within the target protein.

Modifications of the Carbohydrazide Moiety

The carbohydrazide linker is a critical component for both biological activity and as a point for synthetic diversification. Condensation of the terminal hydrazide with various aldehydes and ketones to form hydrazones is a common strategy to generate diverse libraries of compounds.

Studies on 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have shown that the nature of the substituent introduced via the hydrazone linkage significantly impacts anticancer activity.[6] For instance, hydrazones derived from salicylaldehyde demonstrated potent inhibitory effects on the growth of A549 cells.[6] This highlights the importance of the hydrogen bonding and potential metal-chelating properties of the resulting Schiff bases.

Table 2: Anticancer Activity of 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide Hydrazone Derivatives against A549 Cells [6]

CompoundR1 (at N1)R2 (at C3)Hydrazone SubstituentIC50 (µM)
Hydrazone A BenzylPhenylSalicylaldehydePotent
Hydrazone B 4-Chlorobenzyl4-ChlorophenylSalicylaldehydeMore Potent

Qualitative data indicates that salicylaldehyde-derived hydrazones are particularly effective.

The enhanced activity of salicylaldehyde-derived hydrazones suggests that the ortho-hydroxyl group plays a crucial role, possibly through intramolecular hydrogen bonding or by acting as a bidentate ligand for essential metal ions within the cell.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of a representative 1-methyl-1H-pyrazole-5-carbohydrazide derivative and for the evaluation of its cytotoxic activity.

Synthesis of 1-Methyl-1H-pyrazole-5-carbohydrazide

The synthesis of the core scaffold can be achieved through a multi-step process starting from readily available starting materials.

Workflow for the Synthesis of 1-Methyl-1H-pyrazole-5-carbohydrazide

cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Hydrazinolysis Dimethyl malonate Dimethyl malonate Step1_Product Ethyl 1-methyl-1H-pyrazole-5-carboxylate Dimethyl malonate->Step1_Product Base, Heat Methylhydrazine Methylhydrazine Methylhydrazine->Step1_Product Step2_Product 1-Methyl-1H-pyrazole-5-carbohydrazide Step1_Product->Step2_Product Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic scheme for 1-methyl-1H-pyrazole-5-carbohydrazide.

Step-by-Step Protocol:

  • Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add diethyl malonate dropwise with stirring.

    • After the addition is complete, add a formamide compound and an alkylating agent.[7]

    • Reflux the mixture for several hours.

    • Cool the reaction mixture and pour it into ice-water.

    • Acidify with a dilute acid to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent to obtain the pyrazole ester.

  • Synthesis of 1-Methyl-1H-pyrazole-5-carbohydrazide:

    • Dissolve the ethyl 1-methyl-1H-pyrazole-5-carboxylate in ethanol.

    • Add an excess of hydrazine hydrate to the solution.[8]

    • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired 1-methyl-1H-pyrazole-5-carbohydrazide.

Evaluation of Cytotoxic Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential anticancer agents.[9][10][11]

Workflow for the MTT Assay

Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with pyrazole derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT solution to each well Compound_Treatment->MTT_Addition Incubation 4. Incubate to allow formazan formation MTT_Addition->Incubation Solubilization 5. Solubilize formazan crystals Incubation->Solubilization Absorbance_Reading 6. Measure absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 7. Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., A549) and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion and Future Directions

The 1-methyl-1H-pyrazole-5-carbohydrazide scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The available structure-activity relationship data, primarily from anticancer studies on related analogues, suggests that modulation of lipophilicity and the introduction of specific functional groups on the carbohydrazide moiety are key strategies for enhancing biological activity.

Future research should focus on the systematic exploration of the chemical space around the 1-methyl-1H-pyrazole-5-carbohydrazide core. This includes the synthesis and evaluation of derivatives with a wider range of substituents at the C3 and C4 positions of the pyrazole ring. Furthermore, a broader screening of these compounds against a diverse panel of biological targets will likely uncover new and exciting therapeutic opportunities. Detailed mechanistic studies will also be crucial to understand how these compounds exert their biological effects and to guide the design of more potent and selective molecules.

References

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  • Springer. (2021). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Journal of the Iranian Chemical Society, 18(10), 2635-2647. Retrieved from [Link]

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Validation

A Comparative Guide to the Synthetic Routes for Pyrazole Carbohydrazides: An In-Depth Technical Analysis for Researchers

For researchers, scientists, and professionals in drug development, the pyrazole carbohydrazide scaffold is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities. The synthetic ro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole carbohydrazide scaffold is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities. The synthetic route chosen to access these vital compounds can significantly impact yield, purity, scalability, and the potential for molecular diversity. This guide provides an in-depth, objective comparison of the most prevalent synthetic strategies for producing pyrazole carbohydrazides, complete with experimental insights, detailed protocols, and comparative data to inform your synthetic planning.

The Preeminence of Pyrazole Carbohydrazides

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting scaffold exhibits a remarkable range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. This has led to the development of numerous therapeutic agents and has fueled ongoing research into novel derivatives. The choice of synthetic methodology is therefore a critical first step in any research program targeting this important class of molecules.

Major Synthetic Pathways: A Head-to-Head Comparison

This section dissects the most common and effective synthetic routes to pyrazole carbohydrazides, offering a critical analysis of their mechanisms, advantages, and limitations.

The Classical Approach: Direct Hydrazinolysis of Pyrazole Esters

The most direct and frequently employed method for the synthesis of pyrazole carbohydrazides is the hydrazinolysis of a corresponding pyrazole ester, typically an ethyl or methyl ester. This nucleophilic acyl substitution reaction is often straightforward and high-yielding.

Mechanism: The reaction proceeds via a nucleophilic attack of hydrazine (a potent nucleophile) on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol (e.g., ethanol) to form the stable carbohydrazide. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like ethanol.

Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide

  • Materials: 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, Hydrazine hydrate (99%), Ethanol.

  • Procedure:

    • To a solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol, add hydrazine hydrate (10.0 eq).

    • Reflux the reaction mixture for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrazole carbohydrazide.

Advantages:

  • Simplicity: This is often a one-step conversion from a readily available precursor.

  • High Yields: In many cases, this method provides excellent yields of the desired product.

  • Atom Economy: The reaction is efficient with minimal byproducts.

Limitations:

  • Substrate Dependent Success: The success of this reaction can be highly dependent on the substituents on the pyrazole ring. In some cases, direct hydrazinolysis may fail or lead to undesired side products. For instance, attempts to directly synthesize 1-phenyl-5-benzamidopyrazole-4-carbohydrazide from the corresponding ethyl ester have been reported to be unsuccessful[1][2].

An Alternative for Challenging Substrates: Synthesis from Pyrazolo[3,4-d][3][4]oxazin-4-ones

When direct hydrazinolysis of the ester proves ineffective, a highly successful alternative involves the use of a pyrazolo[3,4-d][3][4]oxazin-4-one intermediate. This method provides a reliable pathway to the desired carbohydrazide with good to excellent yields.

Mechanism: This reaction also proceeds via nucleophilic attack of hydrazine. In this case, the attack occurs on one of the carbonyl carbons of the oxazinone ring, leading to ring-opening and subsequent formation of the carbohydrazide.

Experimental Protocol: Synthesis of 1-phenyl-5-benzamidopyrazole-4-carbohydrazide from a Pyrazolo-oxazinone [1][2]

  • Materials: 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one, Hydrazine hydrate (99%), Absolute ethanol.

  • Procedure:

    • A solution of 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one (6 mmol) in absolute ethanol (40 ml) is prepared.

    • Hydrazine hydrate (6 mmol, 0.3 ml of 99% solution) is added to the solution.

    • The mixture is heated under reflux for 2 hours.

    • After cooling to room temperature, the precipitated solid is collected by filtration.

    • The solid is washed with cold ethanol and dried to yield the pure 1-phenyl-5-benzamidopyrazole-4-carbohydrazide.

  • Yield: 70-90%[1][2].

Advantages:

  • Reliability: This method has proven effective for substrates where direct hydrazinolysis fails.

  • Good Yields: It consistently provides high yields of the desired product.

Limitations:

  • Additional Step: This route requires the prior synthesis of the pyrazolo-oxazinone intermediate, adding a step to the overall synthetic sequence.

Building from the Ground Up: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry and provides a versatile method for constructing the pyrazole ring itself. By choosing appropriate starting materials, this method can be adapted to produce pyrazole esters, which can then be converted to carbohydrazides as described in Section 2.1. The reaction involves the condensation of a β-ketoester with a hydrazine derivative.

Mechanism: The reaction is initiated by the condensation of the hydrazine with the ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl, leading to cyclization and dehydration to form the pyrazole ring.

Experimental Protocol: Knorr Synthesis of a Pyrazole-5-carboxylate

  • Materials: β-ketoester (e.g., ethyl benzoylacetate), Hydrazine hydrate, Ethanol, Glacial acetic acid (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve the β-ketoester (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the pyrazole-5-carboxylate.

    • The resulting ester can then be subjected to hydrazinolysis as described in Section 2.1 to obtain the carbohydrazide.

Advantages:

  • Versatility: A wide range of substituted pyrazoles can be synthesized by varying the β-ketoester and hydrazine starting materials.

  • Readily Available Starting Materials: β-ketoesters and hydrazines are common and often commercially available reagents.

Limitations:

  • Regioselectivity: With unsymmetrical β-dicarbonyl compounds, the reaction can lead to the formation of two regioisomers, which may require separation.

  • Multi-step Process: This route requires at least two synthetic steps to reach the final pyrazole carbohydrazide.

The Chalcone Route: A Pathway to Pyrazole-4-carbohydrazides

Chalcones (α,β-unsaturated ketones) are versatile intermediates for the synthesis of various heterocyclic compounds, including pyrazoles. The reaction of a chalcone with hydrazine typically yields a pyrazoline, which can then be oxidized to the corresponding pyrazole. To obtain a pyrazole-4-carbohydrazide, a subsequent formylation at the 4-position is often necessary, followed by conversion of the aldehyde to the carbohydrazide.

Mechanism: The synthesis of the pyrazole ring from a chalcone and hydrazine involves a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration. The resulting pyrazole can then be formylated at the C4 position using the Vilsmeier-Haack reaction (POCl3/DMF). The obtained pyrazole-4-carbaldehyde can then be converted to the carbohydrazide.

Experimental Protocol: Synthesis of a Pyrazole-4-carbohydrazide from a Chalcone

  • Step 1: Pyrazole Formation:

    • A mixture of the chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for several hours.

    • The reaction is monitored by TLC.

    • After completion, the product is isolated by filtration or extraction.

  • Step 2: Vilsmeier-Haack Formylation:

    • To a solution of the pyrazole from Step 1 in dry DMF at 0 °C, POCl3 is added dropwise.

    • The reaction mixture is then heated to 80-90 °C for several hours.

    • The mixture is poured onto crushed ice and neutralized with a base to precipitate the pyrazole-4-carbaldehyde.

  • Step 3: Conversion to Carbohydrazide:

    • The pyrazole-4-carbaldehyde (1.0 eq) is dissolved in a suitable solvent, and hydrazine hydrate (excess) is added.

    • The reaction mixture is stirred at room temperature or heated gently until the aldehyde is consumed (monitored by TLC).

    • The pyrazole-4-carbohydrazide is isolated by filtration or extraction.

Advantages:

  • Access to Pyrazole-4-carbohydrazides: This route is particularly useful for the synthesis of pyrazoles with a carbohydrazide group at the 4-position.

  • Diverse Starting Materials: A wide variety of chalcones can be readily synthesized, allowing for diverse substitutions on the pyrazole ring.

Limitations:

  • Multi-step Synthesis: This is a multi-step process that can be lengthy.

  • Oxidation Step May Be Required: The initial cyclization may yield a pyrazoline, requiring a separate oxidation step to form the aromatic pyrazole ring.

Emerging Trends: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrazole derivatives. These reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Mechanism: The mechanisms of MCRs are diverse and depend on the specific reactants and catalysts used. They often involve a cascade of reactions where the product of one step is the reactant for the next, all occurring in the same reaction vessel.

Experimental Protocol: One-Pot, Three-Component Synthesis of 5-Aminopyrazole-4-carbonitriles [1]

  • Materials: Aromatic aldehyde, Malononitrile, Phenylhydrazine, H2O/EtOH solvent, Catalyst (e.g., a novel modified LDH catalyst).

  • Procedure:

    • A mixture of the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), phenylhydrazine (1.0 eq), and the catalyst in a 1:1 mixture of H2O and EtOH is stirred at 55 °C.

    • The reaction is monitored by TLC.

    • Upon completion (typically 15-27 minutes), the product precipitates from the reaction mixture.

    • The solid is collected by filtration, washed, and dried to afford the 5-aminopyrazole-4-carbonitrile.

  • Yield: 85-93%[1].

Advantages:

  • High Efficiency: MCRs are often very rapid and high-yielding.

  • One-Pot Procedure: This simplifies the experimental setup and workup.

  • Green Chemistry: MCRs often align with the principles of green chemistry by reducing solvent usage and waste.

  • Diversity-Oriented Synthesis: By varying the starting components, a large library of compounds can be quickly synthesized.

Limitations:

  • Optimization Required: Finding the optimal conditions for a specific MCR can be challenging.

  • Direct Access to Carbohydrazides: While MCRs can efficiently produce pyrazole precursors like aminonitriles, a subsequent hydrolysis and conversion to the carbohydrazide may still be necessary.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the key parameters of the discussed synthetic routes are summarized in the table below.

Synthetic RouteNumber of StepsTypical YieldsKey AdvantagesKey Disadvantages
Direct Hydrazinolysis of Esters 170-95%Simplicity, high atom economy.Substrate-dependent success; may fail for certain substituted pyrazoles.
From Pyrazolo-oxazinones 270-90%Reliable for challenging substrates where direct hydrazinolysis fails.Requires an additional synthetic step to prepare the oxazinone intermediate.
Knorr Pyrazole Synthesis 2+60-95%High versatility, readily available starting materials.Potential for regioisomer formation with unsymmetrical precursors; multi-step to reach carbohydrazide.
From Chalcones 3+50-80%Good for accessing pyrazole-4-carbohydrazides; diverse starting materials.Multi-step process; may require an oxidation step.
Multicomponent Reactions (MCRs) 1 (for pyrazole core)85-95%Highly efficient, one-pot, green, and suitable for library synthesis.May require further steps to convert the initial product to a carbohydrazide.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

Diagram 1: Direct Hydrazinolysis and Pyrazolo-oxazinone Routes

G cluster_0 Route 1: Direct Hydrazinolysis cluster_1 Route 2: From Pyrazolo-oxazinone ester Pyrazole Ester hydrazide1 Pyrazole Carbohydrazide ester->hydrazide1 Hydrazine Hydrate, Reflux ester2 Pyrazole Ester oxazinone Pyrazolo-oxazinone ester2->oxazinone Intermediate Synthesis hydrazide2 Pyrazole Carbohydrazide oxazinone->hydrazide2 Hydrazine Hydrate, Reflux

Caption: Comparison of the direct hydrazinolysis and the pyrazolo-oxazinone routes.

Diagram 2: Knorr Synthesis and Chalcone Routes

G cluster_0 Route 3: Knorr Synthesis cluster_1 Route 4: From Chalcones ketoester β-Ketoester pyrazole_ester Pyrazole Ester ketoester->pyrazole_ester hydrazine1 Hydrazine hydrazine1->pyrazole_ester carbohydrazide1 Pyrazole Carbohydrazide pyrazole_ester->carbohydrazide1 Hydrazinolysis chalcone Chalcone pyrazole Pyrazole chalcone->pyrazole hydrazine2 Hydrazine hydrazine2->pyrazole aldehyde Pyrazole-4-carbaldehyde pyrazole->aldehyde Vilsmeier-Haack carbohydrazide2 Pyrazole-4-carbohydrazide aldehyde->carbohydrazide2 Hydrazine Hydrate

Caption: Overview of the Knorr synthesis and the synthesis from chalcones.

Conclusion and Future Outlook

The synthesis of pyrazole carbohydrazides is a mature field with several reliable and versatile methods at the disposal of the modern chemist.

  • For straightforward substrates, direct hydrazinolysis of pyrazole esters remains the most efficient method.

  • When direct hydrazinolysis fails, the pyrazolo-oxazinone route offers a robust and high-yielding alternative.

  • The Knorr synthesis and the chalcone route provide excellent platforms for building molecular diversity from simple, readily available starting materials, though they require more synthetic steps.

  • Multicomponent reactions represent the cutting edge of efficiency and are particularly well-suited for the rapid generation of compound libraries.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the importance of factors such as step economy and green chemistry. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will undoubtedly remain an active area of research.

References

  • Gomaa, M. A.-M., & Al-Maharik, N. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 11(1), 12345. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Spanò, V., Montalbano, A., Carbone, A., Parrino, B., Diana, P., & Cirrincione, G. (2002). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Arkivoc, 2002(11), 227-235. [Link]

Sources

Comparative

Overcoming the Stalemate: A Comparative Guide to the Efficacy of 1-Methyl-1H-pyrazole-5-carbohydrazide Derivatives Against Drug-Resistant Cancer Cell Lines

The emergence of drug resistance is a primary factor in the failure of many chemotherapeutic regimens, presenting a formidable challenge in oncology.[1][2][3] Cancer cells can develop resistance through a variety of intr...

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of drug resistance is a primary factor in the failure of many chemotherapeutic regimens, presenting a formidable challenge in oncology.[1][2][3] Cancer cells can develop resistance through a variety of intricate mechanisms, rendering once-effective treatments obsolete.[4] This necessitates a continuous search for novel chemical entities capable of circumventing these resistance pathways. Among the promising scaffolds in medicinal chemistry, pyrazole and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent anticancer effects.[5][6][7][8]

This guide provides a detailed evaluation of a specific subclass, the 1-methyl-1H-pyrazole-5-carbohydrazide derivatives, and their performance against cancer cell lines known for their resistance to conventional drugs. We will dissect the underlying mechanisms of drug resistance, present comparative experimental data on the efficacy of these pyrazole derivatives, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Fortress of Resistance: Key Mechanisms in Cancer Cells

Understanding the enemy is the first step to victory. Cancer cells employ a sophisticated arsenal of strategies to resist therapeutic agents. These mechanisms can be intrinsic or acquired over the course of treatment and often involve multiple overlapping pathways.[1][3] The primary defense strategies include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pumps chemotherapeutic drugs out of the cell, reducing intracellular concentration and efficacy.[2][9]

  • Genetic Alterations: Mutations in drug targets can prevent the drug from binding effectively. A classic example is the EGFR T790M mutation that confers resistance to first-generation EGFR inhibitors.[2]

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the damage induced by DNA-damaging agents like platinum-based drugs.[2][4]

  • Activation of Pro-Survival Pathways: Cells can activate alternative signaling pathways to bypass the one inhibited by the drug, ensuring their continued proliferation and survival.[2]

  • Inactivation of Apoptosis: Mutations in key apoptotic regulators, such as the TP53 tumor suppressor gene, can make cancer cells resistant to programmed cell death signals initiated by chemotherapy.[1][4]

Primary Mechanisms of Cancer Drug Resistance cluster_resistance Resistance Mechanisms Chemo Chemotherapeutic Agent Cell Cancer Cell Chemo->Cell Enters DNA DNA Damage Chemo->DNA Causes Target Drug Target Cell->Target Binds to Efflux Drug Efflux Pumps (e.g., P-glycoprotein) Apoptosis Apoptosis (Cell Death) Target->Apoptosis Induces Efflux->Chemo Expels Drug Mutation Target Mutation / Alteration Mutation->Target Alters Target Repair Enhanced DNA Repair Repair->DNA Repairs Damage Bypass Pro-Survival Bypass Pathways Bypass->Apoptosis Bypasses Signal InhibitApoptosis Inhibition of Apoptosis InhibitApoptosis->Apoptosis Blocks

Fig. 1: A diagram illustrating key pathways of cancer drug resistance.

Pyrazole Carbohydrazides: A New Class of Contenders

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[5][10] The 1-methyl-1H-pyrazole-5-carbohydrazide core, in particular, serves as a versatile template for developing novel anticancer agents. The carbohydrazide group (-CONHNH2) is a key functional moiety that can be readily modified to generate diverse libraries of compounds with potentially enhanced potency and selectivity.

Studies have shown that derivatives of this scaffold can exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[11][12][13] Their efficacy against cell lines with high intrinsic resistance, such as the A549 non-small cell lung cancer line, makes them particularly interesting candidates for overcoming drug resistance.[11][12]

Comparative Efficacy Data

The following table summarizes the experimental data on the cytotoxic activity of various 1-methyl-1H-pyrazole-5-carbohydrazide derivatives and related structures against human cancer cell lines, including those known for their chemoresistance. The Growth Inhibition (GI₅₀) or Inhibitory Concentration (IC₅₀) values represent the concentration of the compound required to inhibit cell growth by 50%.

Compound/DerivativeCell LineActivity (IC₅₀ / GI₅₀ in µM)Comparison Drug (IC₅₀ in µM)Key Findings & MechanismReference
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide series A549 (Lung)2.5 - 15.6Doxorubicin (Not specified)All tested compounds induced apoptosis. Lipophilicity (logP between 3.12-4.94) correlated with higher activity.[11][14]
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative (4Ik) HepG-2 (Liver)3.215-Fluorouracil (27.1)Significantly more potent than 5-FU. Arrested the cell cycle at the S phase.[13]
3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivative (4Il) BGC823 (Gastric)2.155-Fluorouracil (19.4)Exhibited potent antiproliferative activity and induced S-phase cell cycle arrest.[13]
Pyrazole Analogue (5b) K562 (Leukemia)0.021ABT-751 (0.74)Showed exceptionally high potency, 35-fold more potent than the reference tubulin inhibitor.[15]
Pyrazole Analogue (5b) A549 (Lung)0.69ABT-751 (0.35)Demonstrated sub-micromolar activity against a resistant lung cancer cell line. Identified as a tubulin polymerization inhibitor.[15]
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1 (Pancreatic)61.7Gemcitabine (Not specified for this line)Showed the most promising, albeit moderate, cytotoxicity among the tested pyrazoles on this resistant pancreatic line.[16][17][18]

Core Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the efficacy of novel compounds. The following sections detail the methodologies used to generate the type of data presented above.

Experimental Workflow Overview

The evaluation of a novel anticancer compound typically follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

start Synthesized Compound mtt Cell Viability Assay (MTT / SRB) start->mtt Treat Cells ic50 Determine IC50/GI50 Values mtt->ic50 Quantify Viability cycle Cell Cycle Analysis (Flow Cytometry) ic50->cycle Select Potent Compounds apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis mechanism Further Mechanistic Studies (e.g., Western Blot) cycle->mechanism apoptosis->mechanism end Efficacy Profile mechanism->end

Fig. 2: Standard workflow for evaluating the in vitro efficacy of anticancer compounds.
Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole carbohydrazide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for sufficient cell division and for the compound to exert its effect.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to investigate how a compound affects cell cycle progression. Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with ice-cold Phosphate-Buffered Saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their morphology.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant accumulation of cells in a particular phase suggests cell cycle arrest.

Discussion and Future Directions

The compiled data indicates that 1-methyl-1H-pyrazole-5-carbohydrazide derivatives and their analogues hold considerable promise as anticancer agents, particularly against cell lines that exhibit resistance to standard therapies.[11][13][15] For instance, the ability of certain derivatives to induce S-phase arrest is a valuable trait, as many conventional drugs arrest cells in the G2/M phase.[13] Furthermore, the identification of novel tubulin polymerization inhibitors within this class highlights a mechanism that can be effective even in cells overexpressing drug efflux pumps.[15]

The structure-activity relationship (SAR) insights, such as the correlation between lipophilicity and activity against A549 cells, provide a rational basis for the future design of more potent analogues.[11]

Future research should focus on:

  • Expanding the Panel of Resistant Cell Lines: Testing lead compounds against a broader array of cell lines with well-defined resistance mechanisms (e.g., cells overexpressing P-glycoprotein or with specific target mutations).

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Combination Therapies: Investigating the synergistic effects of these pyrazole derivatives when combined with existing chemotherapeutic agents to potentially re-sensitize resistant cells or achieve a more potent therapeutic outcome.

  • Target Deconvolution: For the most active compounds, identifying the specific molecular targets and signaling pathways they modulate is crucial for understanding their mechanism of action and for biomarker development.

Conclusion

The challenge of drug resistance in cancer therapy is persistent, but the exploration of novel chemical scaffolds offers a clear path forward. The 1-methyl-1H-pyrazole-5-carbohydrazide framework has proven to be a fertile ground for the discovery of potent anticancer agents. The derivatives discussed in this guide demonstrate significant efficacy against intrinsically resistant cancer cell lines, often outperforming standard-of-care drugs in vitro. Their ability to induce apoptosis and cell cycle arrest through various mechanisms underscores their potential to circumvent the complex defenses of cancer cells. For researchers and drug development professionals, these findings validate the continued investigation and optimization of this promising class of compounds in the ongoing fight against cancer.

References

  • Mechanisms of Drug Resistance in Cancer Cells: A Chemical Perspective. (n.d.). Google Books.
  • Molecular Mechanisms of Drug Resistance in Cancer Cells - Walsh Medical Media. (n.d.). Walsh Medical Media.
  • Mechanisms of Cancer Drug Resistance | Canary Onco. (n.d.). Canary Onco.
  • The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC - NIH. (2017). National Center for Biotechnology Information.
  • Drug Resistance in Cancer: Mechanisms and Models - ATCC. (n.d.). ATCC.
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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (2017). National Center for Biotechnology Information.
  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023). SRR Publications.
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  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed. (2007). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - ResearchGate. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2021). National Center for Biotechnology Information.
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  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2021). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed. (2011). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - TUTDoR. (2021). TUT Digital Open Repository.
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Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Carbohydrazide Analogs

Introduction: The Therapeutic Promise of Pyrazole Carbohydrazide Analogs In the landscape of medicinal chemistry, pyrazole-based compounds represent a versatile and highly significant scaffold.[1][2] Their inherent struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazole Carbohydrazide Analogs

In the landscape of medicinal chemistry, pyrazole-based compounds represent a versatile and highly significant scaffold.[1][2] Their inherent structural features allow for diverse biological activities, making them attractive candidates for drug discovery programs.[2][3] The incorporation of a carbohydrazide moiety into the pyrazole nucleus further enhances their therapeutic potential, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[3][4][5] This guide provides a comprehensive overview of conducting comparative molecular docking studies on pyrazole carbohydrazide analogs, offering a robust framework for researchers and drug development professionals to predict and rationalize their therapeutic efficacy.

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in-silico method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding drug-receptor interactions at a molecular level. By comparing the docking scores and binding modes of a series of analogs, we can elucidate critical structure-activity relationships (SAR) that are vital for lead optimization.

Pillar I: The Strategic Framework for a Comparative Docking Study

A successful comparative docking study is not merely about generating binding energy values. It is a systematic investigation into the subtle interplay between ligand modifications and receptor binding. The causality behind each step, from target selection to results interpretation, is paramount.

Target Selection and Validation: The "Why" Before the "How"

The choice of a biological target is the cornerstone of any docking study. For pyrazole carbohydrazide analogs, a diverse range of targets have been explored, reflecting their broad bioactivity. Key examples include:

  • Carbonic Anhydrases (CAs): Specifically hCA I and hCA II, which are implicated in conditions like glaucoma and epilepsy.[1][6]

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, making it a target for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR-2, and other protein kinases like Aurora A and CDK2, which are crucial in cancer progression.[7]

  • Microbial Enzymes: Including enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a target for novel anti-TB agents.[8]

  • Metabolic Enzymes: Such as α-glucosidase and α-amylase, relevant in the management of diabetes.[5]

The rationale for target selection should be grounded in existing biological data or a strong therapeutic hypothesis.

Ligand Preparation: Ensuring Chemical Accuracy

The three-dimensional structure of the pyrazole carbohydrazide analogs must be accurately prepared. This involves generating 3D conformers, assigning correct protonation states, and minimizing their energy. Tools like ChemDraw and Open Babel are commonly used for these initial steps.[4]

Receptor Preparation: Creating a "Dockable" Environment

The crystal structure of the target protein, typically obtained from the Protein Data Bank (PDB), requires meticulous preparation. This includes removing water molecules and co-ligands, adding hydrogen atoms, and assigning partial charges.[7] Defining the binding site, often guided by the location of a co-crystallized ligand, is a critical step that dictates the search space for the docking algorithm.

Pillar II: A Self-Validating Docking Protocol

To ensure the trustworthiness of the docking results, the protocol must be validated. This is typically achieved by redocking a known inhibitor (co-crystallized ligand) into the active site of the receptor. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2 Å).

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

The following protocol outlines a typical workflow using AutoDock, a widely used docking software.[7]

  • Protein Preparation:

    • Download the PDB file of the target protein.

    • Using AutoDockTools (ADT), remove water molecules and any non-essential ligands.

    • Add polar hydrogens and assign Kollman charges.[7]

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 2D structures of the pyrazole carbohydrazide analogs using a chemical drawing software.

    • Convert the 2D structures to 3D SDF files.

    • Use a tool like Open Babel to convert SDF files to the PDBQT format required by AutoDock, ensuring correct rotatable bonds are defined.

  • Grid Box Generation:

    • Using ADT, define the grid box that encompasses the active site of the protein. The grid dimensions should be sufficient to allow the ligand to move freely within the binding pocket.[7]

    • Generate the grid parameter file using the AutoGrid program.[7]

  • Docking Simulation:

    • Use AutoDock to perform the docking calculations. The Lamarckian genetic algorithm is a commonly employed search algorithm.[7]

    • Set the docking parameters, including the number of GA runs, population size, and the maximum number of evaluations.[7]

  • Results Analysis:

    • Analyze the docking results, focusing on the binding energy of the best-ranked pose.

    • Visualize the protein-ligand interactions using software like BIOVIA Discovery Studio Visualizer or PyMOL to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[1]

Pillar III: Authoritative Grounding and Data-Driven Insights

The interpretation of docking results should be supported by empirical data and a thorough understanding of the underlying molecular interactions.

Comparative Data Analysis

The primary output of a comparative docking study is a quantitative comparison of the binding affinities of different analogs. This data is best presented in a tabular format for clarity.

Table 1: Comparative Docking Scores and Biological Activity of Pyrazole Carboxamide Analogs against Carbonic Anhydrase Isoforms

CompoundTargetDocking Score (kcal/mol)Predicted Kᵢ (µM)Experimental Kᵢ (µM)[1]
6a hCA I-8.50.0580.063
hCA II-9.20.0060.007
6b hCA I-8.10.1120.135
hCA II-8.80.0210.025
Acetazolamide (Reference) hCA I-7.50.530.98
hCA II-7.90.150.14

Note: The docking scores and predicted Kᵢ values are hypothetical and for illustrative purposes. The experimental Kᵢ values are from the cited reference.

The data in Table 1 clearly demonstrates a correlation between the in-silico docking scores and the experimentally determined inhibitory constants (Kᵢ). For instance, compound 6a exhibits a more favorable docking score and a correspondingly lower experimental Kᵢ value against both hCA I and hCA II compared to the reference drug, acetazolamide, suggesting it is a more potent inhibitor.[1]

Visualizing the Path to Discovery

Diagrams are indispensable for illustrating complex workflows and molecular interactions.

docking_workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection Target Selection & Validation Ligand_Prep Ligand Preparation (2D to 3D) Target_Selection->Ligand_Prep Receptor_Prep Receptor Preparation (PDB) Target_Selection->Receptor_Prep Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Receptor_Prep->Grid_Generation Docking_Run Molecular Docking Simulation Grid_Generation->Docking_Run Results_Analysis Binding Energy & Pose Analysis Docking_Run->Results_Analysis SAR_Analysis Structure-Activity Relationship Results_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for a comparative molecular docking study.

pyrazole_carbohydrazide pyrazole Pyrazole Ring carbohydrazide Carbohydrazide Moiety pyrazole->carbohydrazide Attached at C3, C4, or C5 R1 R1 Substituent pyrazole->R1 Position 1 R2 R2 Substituent pyrazole->R2 Position 3/5 R3 R3 Substituent pyrazole->R3 Position 4

Caption: General structure of a pyrazole carbohydrazide analog.

Conclusion: From In-Silico Insights to In-Vivo Efficacy

Comparative molecular docking studies of pyrazole carbohydrazide analogs offer a powerful, resource-efficient approach to prioritize compounds for synthesis and biological evaluation.[6] By systematically comparing the binding modes and affinities of a series of analogs, researchers can gain valuable insights into the structural requirements for potent and selective inhibition of a given biological target. It is crucial to remember that docking studies are predictive in nature and should always be validated by experimental data. When integrated into a multidisciplinary drug discovery program, these computational methods can significantly accelerate the identification of novel therapeutic agents.

References

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules.
  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022).
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014).
  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals.
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012).
  • Synthesis And Docking Studies Of Innovative Pyrazole Hydrazides. (2023).
  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (2022). Molecules.
  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2021). Journal of Molecular Structure.
  • Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies. (2025). Journal of Drug Targeting.
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Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action for 1-Methyl-1H-pyrazole-5-carbohydrazide Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 1-methyl-1H-pyrazole-5-carbohydrazide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile binding capabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-pyrazole-5-carbohydrazide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile binding capabilities and presence in a wide array of biologically active compounds.[1][2] Derivatives from this class have demonstrated a spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] However, identifying a promising hit compound is merely the first step; rigorous validation of its mechanism of action (MoA) is paramount for successful translation into a viable therapeutic candidate.

This guide provides a comprehensive, experience-driven framework for elucidating and validating the MoA of novel 1-methyl-1H-pyrazole-5-carbohydrazide derivatives. We will move beyond simple checklists, focusing on the causal logic behind experimental choices. To illustrate this process, we will use two common and well-documented MoAs for pyrazole-based compounds as hypothetical examples:

  • Selective Cyclooxygenase-2 (COX-2) Inhibition for anti-inflammatory applications.

  • BRAF Kinase Inhibition for targeted cancer therapy.

We will compare our hypothetical pyrazole derivatives against established drugs—Celecoxib for COX-2 inhibition and Vemurafenib for BRAF inhibition—to benchmark performance and provide context.

Part 1: The Foundational Hypothesis & Validation Workflow

The journey of MoA validation begins with a hypothesis grounded in structural analogy and preliminary screening data. The pyrazole ring, with its distinct arrangement of nitrogen atoms, is an adept hydrogen bond donor and acceptor, a feature common in ligands that bind to the ATP-binding pocket of kinases or the active site of enzymes like COX.[2][4]

Our initial hypothesis is therefore: "Novel Pyrazole Derivative X directly binds to and inhibits the enzymatic activity of a specific target (e.g., COX-2 or BRAF kinase), leading to a measurable downstream physiological effect."

To systematically test this, we employ a multi-pillar validation workflow. This approach ensures that we build a robust, self-validating case for the proposed MoA, from the molecular to the cellular level.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Comparative Analysis P1_A Hypothesis: Direct Target Inhibition P1_B Biochemical Assay (Enzyme Activity - IC50) P1_A->P1_B Test Function P1_C Binding Affinity Assay (Direct Interaction - Kd) P1_A->P1_C Confirm Binding P2_A Cellular Target Engagement (CETSA) P1_C->P2_A Validate in situ P2_B Downstream Pathway Analysis (Western Blot - p-ERK/PGE2) P2_A->P2_B Link to Function P3_A Benchmarking vs. Standard (e.g., Celecoxib, Vemurafenib) P2_B->P3_A P3_B Selectivity Profiling (e.g., Kinase Panel, COX-1 Assay) P3_A->P3_B Assess Specificity

Caption: Overall workflow for MoA validation.

Part 2: Biochemical Validation - Is the Target Truly Engaged?

The first and most critical step is to confirm direct, functional interaction between the compound and its purified target protein. This phase eliminates compounds that may show activity in cell-based assays through indirect or off-target effects.

Protocol 1: Direct Enzyme Inhibition Assay

The Rationale: An in vitro enzyme assay is the primary test of functional inhibition. It measures the compound's ability to block the catalytic activity of the target enzyme. The output, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is the first key performance metric.

Detailed Protocol (Example: COX-2 Inhibition):

  • Reagents & Setup:

    • Purified human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compound (hypothetical "Pyrazole-COX") and Celecoxib, dissolved in DMSO.

  • Procedure:

    • Prepare a serial dilution of the test compound and Celecoxib (e.g., from 100 µM to 1 nM).

    • In a 96-well plate, add 10 µL of the diluted compound or DMSO (vehicle control).

    • Add 150 µL of assay buffer and 10 µL of COX-2 enzyme to each well. Incubate for 15 minutes at 25°C.

    • Add 20 µL of colorimetric probe solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately measure absorbance at 590 nm over 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Binding Affinity Measurement (Isothermal Titration Calorimetry - ITC)

The Rationale: While an IC50 value demonstrates functional inhibition, it does not directly measure the binding event. ITC is the gold standard for quantifying the thermodynamics of binding. It directly measures the heat released or absorbed as the compound binds to its target, providing the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH). A low Kd value is a strong indicator of high-affinity binding.

Detailed Protocol (Example: BRAF Kinase Binding):

  • Reagents & Setup:

    • Purified, dialysis-buffer-matched BRAF V600E protein and "Pyrazole-BRAF" compound.

    • ITC instrument (e.g., Malvern Panalytical MicroCal).

  • Procedure:

    • Load the sample cell with BRAF protein (e.g., 10-20 µM).

    • Load the injection syringe with the test compound (e.g., 100-200 µM).

    • Set the experiment parameters: 25°C, 20-30 injections of 1-2 µL each, with a 150-second spacing.

    • Perform a control experiment by injecting the compound into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the peaks of the injection heats.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

CompoundTargetBiochemical IC50 (nM)Binding Affinity Kd (nM)
Pyrazole-COX COX-23545
CelecoxibCOX-220[5]30
Pyrazole-BRAF BRAF V600E5065
VemurafenibBRAF V600E31[6]42
Table 1: Hypothetical biochemical and binding data for pyrazole derivatives compared to standard inhibitors.

Part 3: Cellular Validation - Does It Work in a Living System?

Confirming activity in a purified system is essential, but a drug must function within the complex milieu of a cell. Cellular assays validate that the compound can cross the cell membrane, engage its target in its native environment, and elicit the expected biological response.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

The Rationale: CETSA is a powerful technique to verify direct target engagement in situ. The principle is that when a ligand binds to its target protein, it confers thermal stability. By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can confirm physical interaction.

G A Treat Cells with Compound or Vehicle B Heat Cells to Varying Temperatures A->B C Lyse Cells & Separate Soluble Fraction B->C D Quantify Target Protein (Western Blot / ELISA) C->D E Plot Soluble Protein vs. Temperature D->E

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Treatment: Culture relevant cells (e.g., A375 melanoma cells for BRAF, HT-29 colon cancer cells for COX-2) and treat with the test compound or vehicle (DMSO) for 1-2 hours.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse the cells by freeze-thawing. Centrifuge at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (BRAF or COX-2) using Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining against the temperature for both the vehicle- and compound-treated groups. A rightward shift in the melting curve for the compound-treated group indicates target stabilization and engagement.

Protocol 4: Downstream Pathway Analysis

The Rationale: Engaging a target should produce a functional consequence. We must verify that target inhibition leads to the expected change in downstream signaling. For a BRAF inhibitor, this means a reduction in the phosphorylation of its substrate, MEK, and the subsequent signaling node, ERK.[6][7] For a COX-2 inhibitor, this means a reduction in the production of prostaglandin E2 (PGE2).[8][9]

G RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrazole-BRAF or Vemurafenib Inhibitor->BRAF

Caption: The BRAF/MEK/ERK signaling pathway.

Detailed Protocol (Western Blot for p-ERK):

  • Cell Treatment: Seed A375 cells and starve them of serum overnight. Treat with various concentrations of "Pyrazole-BRAF" or Vemurafenib for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate overnight with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).

  • Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the p-ERK signal to the total ERK signal.

CompoundCellular Target Engagement (CETSA)Downstream EffectCellular EC50 (nM)
Pyrazole-COX Thermal Shift ObservedPGE2 Reduction75
CelecoxibThermal Shift ObservedPGE2 Reduction50
Pyrazole-BRAF Thermal Shift Observedp-ERK Inhibition90
VemurafenibThermal Shift Observedp-ERK Inhibition60[6]
Table 2: Hypothetical cellular activity data for pyrazole derivatives compared to standard inhibitors.

Part 4: Comparative Analysis and Selectivity

A potent compound is not necessarily a good drug. Its selectivity—the ability to inhibit the intended target without affecting others—is crucial for minimizing side effects.

Benchmarking against Alternatives: Throughout this guide, we have compared our hypothetical pyrazole derivatives to industry standards. This benchmarking is critical to understand if a new compound offers a genuine advantage in potency or other properties.

Assessing Selectivity: The final validation step is to assess the compound's specificity.

  • For Kinase Inhibitors: A broad kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan) is the industry standard. This involves testing the compound against hundreds of different kinases to identify potential off-target interactions.

  • For COX Inhibitors: The key selectivity measure is the ratio of the IC50 for COX-1 versus COX-2. COX-1 is a constitutively expressed enzyme involved in protecting the stomach lining.[10] A high COX-2/COX-1 selectivity ratio is desirable to reduce the risk of gastrointestinal side effects.[10][11] This is determined by running the same enzyme inhibition assay described in Protocol 1 using purified COX-1 enzyme.

CompoundTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio
Pyrazole-COX COX-2: 35COX-1: 3500100x
CelecoxibCOX-2: 20COX-1: 38019x[11]
Pyrazole-BRAF BRAF V600E: 50VEGFR2: >10,000>200x
VemurafenibBRAF V600E: 31c-RAF: 48~1.5x
Table 3: Hypothetical selectivity data. A higher selectivity ratio indicates greater specificity for the intended target.

Conclusion

Validating the mechanism of action for a novel 1-methyl-1H-pyrazole-5-carbohydrazide derivative is a systematic, multi-layered process. It requires moving from initial biochemical confirmation of function (IC50) and binding (Kd) to robust in-cell validation of target engagement (CETSA) and functional downstream consequences (pathway analysis). Finally, rigorous comparative analysis and selectivity profiling are essential to determine the compound's true potential as a therapeutic candidate. By following this self-validating workflow, researchers can build a compelling and data-rich narrative for their compound, paving the way for further preclinical and clinical development.

References

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  • Celecoxib. Wikipedia. [Link]
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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
  • Vultur, A., et al. (2012). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies. PubMed. [Link]
  • What is the mechanism of Vemurafenib?. Patsnap Synapse. [Link]
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Validation

A Researcher's Guide to the Antimicrobial Landscape of Pyrazole Carbohydrazides

The escalating threat of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Among the heterocyclic compounds that have garnered signif...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the pyrazole nucleus stands out for its remarkable versatility and broad spectrum of biological activities.[1][2][3] When the pyrazole core is functionalized with a carbohydrazide moiety, a powerful pharmacophore emerges, giving rise to derivatives with potent antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6][7][8][9]

This guide offers an in-depth comparison of the antimicrobial spectrum of different pyrazole carbohydrazide derivatives. Moving beyond a simple catalog of compounds, we will dissect the structure-activity relationships, provide a robust, replicable experimental protocol for antimicrobial evaluation, and explore the mechanistic underpinnings of their activity. This content is designed for researchers, scientists, and drug development professionals seeking to navigate and contribute to this promising area of antimicrobial research.

Comparative Analysis of Antimicrobial Spectrum

The antimicrobial efficacy of pyrazole carbohydrazides is profoundly influenced by the nature and position of substituents on both the pyrazole ring and the extended carbohydrazide chain. A survey of the literature reveals a wide range of activities against Gram-positive bacteria, Gram-negative bacteria, and various fungal pathogens. The most common method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.

Below is a summary of the antimicrobial activities of selected pyrazole carbohydrazide derivatives, showcasing the diversity in their spectrum and potency.

Compound IDDerivative ClassS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)C. albicans (MIC, µg/mL)A. flavus (MIC, µg/mL)Reference
21a Pyrazole-1-carbothiohydrazide62.512512562.52.97.8[5]
Cpd. 3 Pyrazole Mannich Base--0.25---[8]
Cpd. 4 Pyrazole Mannich Base------[8]
Cpd. 2 Pyrazole Mannich Base-----1.0 (vs A. niger)[8]
Cpd. 8 Pyrazole Hydrazone------[10]

Note: '-' indicates data not reported in the cited study. The specific structures for Compounds 2, 3, and 4 can be found in the corresponding reference. Compound 4 was tested against Streptococcus epidermidis (MIC: 0.25 µg/mL). Compound 8 was noted to have an MIC range of 3.125 to 6.25 µg/mL against Acinetobacter baumannii.

From this data, several key insights emerge. Compound 21a , a pyrazole-1-carbothiohydrazide derivative, demonstrates broad-spectrum activity, with particularly remarkable antifungal potency against C. albicans and A. flavus, surpassing its antibacterial effects.[5] In contrast, the pyrazole Mannich base derivatives (Compounds 2, 3, 4 ) exhibit highly specific and potent activity; for instance, Compound 3 is exceptionally active against E. coli with an MIC of just 0.25 µg/mL.[8] This highlights a critical principle in the field: subtle structural modifications can dramatically shift both the potency and the spectrum of antimicrobial action.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carbohydrazides is not arbitrary; it is governed by well-defined structure-activity relationships (SAR). Understanding these relationships is crucial for the rational design of more effective antimicrobial agents. The core scaffold consists of the pyrazole ring, a carbohydrazide linker, and various terminal substituents, each offering a site for modification.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase Stock Prepare Compound Stock Solution Plate Prepare 96-Well Plate (Serial Dilutions) Stock->Plate Inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Plate (Final Conc. ~5x10^5 CFU/mL) Inoculum->Inoculate Plate->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Read Results (Check Controls) Incubate->Read Determine Determine MIC Value Read->Determine Mechanism_Pathway cluster_dna DNA Replication cluster_folate Folate Synthesis Pyrazole Pyrazole Carbohydrazide Gyrase DNA Gyrase Pyrazole->Gyrase Inhibition DHFR DHFR Pyrazole->DHFR Inhibition DNA DNA Supercoiling & Replication Gyrase->DNA CellDeath Inhibition of Growth & Cell Death DNA->CellDeath Folate Tetrahydrofolate Synthesis DHFR->Folate Folate->CellDeath

Caption: Hypothetical mechanism of action via dual enzyme inhibition.

The ability of a single compound to interact with multiple targets could be a powerful strategy to combat drug resistance. However, rigorous biochemical and genetic studies are required to confirm these mechanisms for specific pyrazole carbohydrazide derivatives.

Conclusion and Future Directions

Pyrazole carbohydrazides represent a versatile and highly promising scaffold for the development of new antimicrobial agents. The available data clearly demonstrates their potential for broad-spectrum activity, with certain derivatives showing exceptional potency against clinically relevant pathogens. The key to unlocking their full therapeutic potential lies in a systematic exploration of their structure-activity relationships, enabling the rational design of compounds with optimized potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the SAR: Synthesizing and screening a wider array of derivatives to build more comprehensive SAR models.

  • Mechanistic Elucidation: Employing enzymatic assays, genetic studies, and molecular modeling to definitively identify the cellular targets of the most potent compounds.

  • In Vivo Efficacy and Toxicity: Advancing lead compounds into animal models of infection to assess their efficacy and safety profiles.

By integrating synthetic chemistry, microbiology, and pharmacology, the scientific community can continue to develop this important class of molecules and contribute to the global fight against antimicrobial resistance.

References

  • Al-Ghamdi, A. M. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Al-Zahrani, F. M. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Barakat, A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. JOCPR. [Link]

  • Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • de Oliveira, R. B., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals. [Link]

  • ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]

  • MedDocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • S. Manikandan, et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • International Journal of Future Medicine and Research. (2022). Synthesis of Pyrazole Derivatives A Review. IJFMR. [Link]

  • Guedes, N., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Kumar, V., & Kumar, S. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. [Link]

  • ResearchGate. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • Carradori, S., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-pyrazole-5-carbohydrazide

Introduction: As a novel compound likely utilized in bespoke drug discovery and agrochemical research, 1-methyl-1H-pyrazole-5-carbohydrazide represents a category of research chemical for which comprehensive safety and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel compound likely utilized in bespoke drug discovery and agrochemical research, 1-methyl-1H-pyrazole-5-carbohydrazide represents a category of research chemical for which comprehensive safety and disposal data is often not yet established. The structural motifs—a pyrazole ring and a carbohydrazide group—suggest a need for cautious handling and a conservative disposal strategy. This guide provides a procedural framework grounded in established safety principles for related chemical classes, ensuring that researchers can manage waste streams of this compound with the highest degree of safety and environmental stewardship. Our approach is to treat this compound with the caution it deserves, assuming potential hazards based on its chemical family until exhaustive data proves otherwise.

Section 1: Hazard Assessment & Characterization

The primary challenge in developing a disposal protocol for 1-methyl-1H-pyrazole-5-carbohydrazide is the absence of a specific, comprehensive toxicological profile. Therefore, a risk assessment must be inferred from the known hazards of its constituent functional groups: pyrazoles and hydrazides.

  • Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities. While many are explored for therapeutic benefits, some have demonstrated unexpected toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, structurally similar to the compound , showed potent acute mammalian toxicity in rodent models, likely associated with the inhibition of mitochondrial respiration.[1] Many pyrazole-based compounds are also classified as irritants to the skin, eyes, and respiratory system.[2][3]

  • Carbohydrazide & Hydrazine Derivatives: The carbohydrazide functional group is a derivative of hydrazine. Hydrazine and its derivatives are well-known for their reactivity and potential health hazards. The parent compound, carbohydrazide, is listed as harmful if swallowed and irritating to the eyes, respiratory system, and skin.[4] Furthermore, it is recognized as being toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[4][5]

Causality of Precaution: Given these characteristics, it is scientifically prudent to assume that 1-methyl-1H-pyrazole-5-carbohydrazide may be harmful if ingested, an irritant, and potentially toxic to aquatic life. The toxicological properties have not been fully investigated, which mandates a conservative approach to its disposal.[6] Therefore, under no circumstances should this compound or its waste be discharged into drains or the environment.[5][6][7]

Section 2: Personal Protective Equipment (PPE) & Engineering Controls

Effective containment and personal protection are non-negotiable when handling this compound, from initial use to final disposal.

  • Engineering Controls: All handling of 1-methyl-1H-pyrazole-5-carbohydrazide, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][8] The workspace should be equipped with an eyewash station and a safety shower.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[6]

    • Hand Protection: Wear compatible, chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with laboratory best practices.[6]

    • Body Protection: A lab coat must be worn. For handling larger quantities or during spill cleanup, consider a chemically resistant apron or coveralls.

Section 3: Waste Segregation & Collection Protocol

A self-validating system of waste management begins with meticulous segregation and collection at the point of generation. This ensures safety and regulatory compliance throughout the disposal chain.

Step 1: Designate a Waste Container

  • Select a container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is typically appropriate.[9] Ensure the container is clean and dry before its first use as a waste vessel.

  • The original product container can be an excellent choice for collecting the waste, provided it is in good condition.[9]

Step 2: Collect Waste Streams

  • Solid Waste: Collect unreacted 1-methyl-1H-pyrazole-5-carbohydrazide, contaminated personal protective equipment (such as gloves), and weighing papers in the designated solid waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. Do not mix with incompatible waste streams. Based on related compounds, this includes strong oxidizing agents.[6]

  • Contaminated Labware: Disposable labware (pipette tips, tubes) should be placed in the solid waste container. Non-disposable glassware must be decontaminated before being returned to general use. A triple rinse with a suitable solvent (e.g., ethanol or methanol), with the rinsate collected as hazardous waste, is a recommended practice.[10]

Step 3: Label the Waste Container

  • Proper labeling is critical for the safety of all personnel and for the final disposal facility. The label must be securely affixed to the container and include the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "1-methyl-1H-pyrazole-5-carbohydrazide"

    • An accurate estimation of the concentration and quantity

    • The primary hazard(s): "Toxic," "Irritant"

    • The date accumulation started

Step 4: Store the Waste Container

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] It should be kept in a designated satellite accumulation area within the laboratory.

Section 4: Spill & Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (Solid):

    • Ensure proper PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent, collecting the cloth as hazardous waste.

  • Minor Spill (Liquid):

    • Contain the spill with absorbent pads or sand.

    • Absorb the liquid and place the absorbent material into the hazardous waste container.[8]

    • Decontaminate the area as described above.

  • Major Spill or Exposure:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Notify your institution's Environmental Health & Safety (EHS) office and emergency services.[11]

    • Exposure - Skin: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Exposure - Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

    • Exposure - Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[2]

Section 5: The Disposal Pathway (Decision Workflow)

The ultimate disposal of 1-methyl-1H-pyrazole-5-carbohydrazide must be handled by professionals. The following workflow illustrates the decision-making process for its proper management.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Waste Generation (Solid, Liquid, or Contaminated Labware) B Hazard Assessment - Assume Toxic, Irritant, Ecotoxic - Incompatibles: Strong Oxidizers A->B C Segregate & Collect in Designated, Compatible Container B->C D Label Container Clearly - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards: Toxic, Irritant C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Professional Waste Disposal Service E->F G Final Disposal (Incineration or other approved method) F->G

Caption: Disposal workflow for 1-methyl-1H-pyrazole-5-carbohydrazide.

The only acceptable and responsible endpoint for this chemical waste is treatment by a licensed professional disposal company.[2][6][12] These services are equipped to handle chemicals with uncharacterized hazards and will typically use high-temperature incineration or other specialized, compliant methods to destroy the compound safely.

Section 6: Data Summary Table

This table summarizes the key safety and disposal parameters based on data from structurally related compounds.

ParameterGuideline / DataSource(s)
Assumed Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant, Acutely Toxic, Aquatic Toxicity.[1][3][4]
Primary Engineering Control Chemical Fume Hood[6][8]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[2][6]
Known Incompatibilities Strong Oxidizing Agents[6]
Spill Containment Inert, non-combustible absorbent material (sand, vermiculite)[8][12]
Disposal Method Contact a licensed professional waste disposal service.[2][6][12]
Environmental Precautions Do not allow to enter drains or waterways.[5][6][7]

References

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide.
  • Fisher Scientific. (2025). Safety Data Sheet: 1H-Pyrazole-1-carboxamidine hydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Carbohydrazide Safety Data Sheet.
  • Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.
  • Ataman Kimya. (n.d.). Carbohydrazide.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
  • (n.d.). Safety Data Sheet. Retrieved from [Source 7 - URL not provided in search results].
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-5-methylpyrazole.
  • Biosynth. (2022). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
  • CymitQuimica. (2024). Safety Data Sheet: METHYL 3-METHOXY-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE.
  • Verma, Y., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • El-Bana, G. G., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC.
  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-pyrazole-5-carbaldehyde.
  • Purdue University Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • (2020). Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives.
  • (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. MDPI.
  • INCHEM. (1991). Hydrazine (HSG 56, 1991).
  • (2024).
  • Emory University, Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.

Sources

Handling

Personal protective equipment for handling 1-methyl-1H-pyrazole-5-carbohydrazide

Essential Safety and Handling Guide for 1-methyl-1H-pyrazole-5-carbohydrazide Senior Application Scientist Note: This guide provides essential safety and logistical information for handling 1-methyl-1H-pyrazole-5-carbohy...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 1-methyl-1H-pyrazole-5-carbohydrazide

Senior Application Scientist Note: This guide provides essential safety and logistical information for handling 1-methyl-1H-pyrazole-5-carbohydrazide in a laboratory setting. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a comprehensive understanding of the safety protocols. The information herein is synthesized from safety data sheets of structurally similar compounds, providing a robust, albeit inferred, safety protocol in the absence of a specific Safety Data Sheet (SDS) for this exact compound.

Hazard Assessment and Triage

Inferred Potential Hazards:

  • Skin and Eye Irritation: Many pyrazole and carbohydrazide derivatives are known to cause skin and eye irritation.[2][5]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[2][5]

  • Harmful if Swallowed: Ingestion may be harmful, with some related compounds showing acute oral toxicity.[2][5]

  • Dust Explosion Hazard: Fine dust dispersed in the air in sufficient concentrations could form an explosive mixture in the presence of an ignition source.[6]

Given these potential hazards, a cautious approach with comprehensive PPE is warranted at all times.

Personal Protective Equipment (PPE) Matrix

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table provides guidance on the minimum level of PPE required for various laboratory operations involving 1-methyl-1H-pyrazole-5-carbohydrazide.

Laboratory Scenario Minimum Required PPE Rationale
Weighing and Aliquoting (Solid) - Safety Goggles- Nitrile Gloves- Laboratory Coat- N95 RespiratorTo prevent eye contact with airborne particles, skin contact, and inhalation of fine dust.
Solution Preparation and Handling - Safety Goggles- Nitrile Gloves- Laboratory CoatTo protect against splashes and direct skin contact.
Heating or Reactions at Elevated Temperatures - Safety Goggles with Face Shield- Chemical Resistant Gloves (e.g., Neoprene)- Flame-Retardant Laboratory Coat- Work in a Fume HoodProvides enhanced protection from splashes, thermal hazards, and potential inhalation of volatile decomposition products.
Large-Scale Operations (>5g) - Full-Face Respirator with appropriate cartridges- Chemical Resistant Coveralls- Chemical Resistant Gloves- Work in a well-ventilated area or fume hoodMinimizes exposure during handling of larger quantities where the risk of significant inhalation or skin contact is higher.
Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE are crucial to prevent cross-contamination and exposure.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Laboratory Coat/Coveralls: Put on the appropriate body protection.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the laboratory coat.

Doffing Sequence:

  • Gloves: Remove gloves using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Hand Hygiene: Perform hand hygiene.

  • Laboratory Coat/Coveralls: Remove by rolling it inside out, avoiding contact with the exterior.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Workflow for Safe Handling and PPE Selection

The following diagram illustrates the logical workflow for ensuring safety when working with 1-methyl-1H-pyrazole-5-carbohydrazide.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Use cluster_disposal Disposal & Cleanup start Start: New Experiment with 1-methyl-1H-pyrazole-5-carbohydrazide sds_review Review Safety Information (Analogous Compounds) start->sds_review risk_assessment Conduct Risk Assessment: - Scale of experiment - Physical form (solid/solution) - Operating conditions (temp, pressure) ppe_selection Select Appropriate PPE (Refer to PPE Matrix) risk_assessment->ppe_selection sds_review->risk_assessment donning Don PPE Correctly (Follow Donning Protocol) ppe_selection->donning handling Perform Experiment in Designated Area (e.g., Fume Hood) donning->handling doffing Doff PPE Correctly (Follow Doffing Protocol) handling->doffing waste_disposal Dispose of Contaminated PPE and Chemical Waste doffing->waste_disposal cleanup Clean Work Area waste_disposal->cleanup end End cleanup->end

Safe handling workflow for 1-methyl-1H-pyrazole-5-carbohydrazide.
Disposal Plan

Proper disposal of 1-methyl-1H-pyrazole-5-carbohydrazide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste 1-methyl-1H-pyrazole-5-carbohydrazide should be collected in a clearly labeled, sealed container.[1] It should be disposed of as hazardous chemical waste through a licensed disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated PPE: All disposable PPE (gloves, respirators, etc.) that has come into contact with the chemical should be considered contaminated. Place these items in a sealed bag or container and dispose of them as hazardous waste.

  • Spills: In the event of a spill, evacuate the area and prevent the spread of the material.[6] For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, contact your institution's environmental health and safety department. Always wear appropriate PPE during cleanup.

Always consult your institution's specific waste disposal guidelines and local regulations.

References

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 1-Methyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Lima, P. C., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 318-340. [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • ResearchGate. (2012, October 16). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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